Vitexin-2"-O-rhamnoside
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C27H30O14 |
|---|---|
分子量 |
578.5 g/mol |
IUPAC 名称 |
8-[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O14/c1-9-19(33)21(35)23(37)27(38-9)41-26-22(36)20(34)16(8-28)40-25(26)18-13(31)6-12(30)17-14(32)7-15(39-24(17)18)10-2-4-11(29)5-3-10/h2-7,9,16,19-23,25-31,33-37H,8H2,1H3/t9?,16?,19-,20-,21+,22-,23?,25+,26?,27+/m1/s1 |
InChI 键 |
LYGPBZVKGHHTIE-BIJGUASMSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of Vitexin-2"-O-rhamnoside in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Vitexin-2"-O-rhamnoside, a significant flavonoid glycoside with diverse pharmacological activities. The document details the enzymatic steps, from primary metabolism to the final glycosylation events, and includes relevant quantitative data and experimental protocols to facilitate further research and development.
Introduction to this compound
This compound is a flavone (B191248) C-glycoside, specifically a derivative of apigenin (B1666066). The core structure, vitexin (B1683572) (apigenin-8-C-glucoside), is further glycosylated with a rhamnose sugar at the 2" position of the glucose moiety.[1] This compound is notably found in various plant species, including those of the Crataegus (hawthorn) and Passiflora genera.[2][3] Like many flavonoids, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective properties, making it a compound of interest for pharmaceutical and nutraceutical applications.[2][4][5][6] Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production in plants or for developing biocatalytic systems for its synthesis.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway, leading to the formation of the flavonoid backbone. This is followed by a C-glycosylation event to form vitexin, and a final O-glycosylation to yield the target compound.
Phenylpropanoid Pathway and Flavonoid Precursor Biosynthesis
The initial stages of the pathway are common to the biosynthesis of most flavonoids.[1]
-
Phenylalanine to Cinnamic Acid: The pathway commences with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .
-
Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated to form p-coumaric acid by Cinnamic Acid 4-Hydroxylase (C4H) .
-
Activation to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by coenzyme A to form p-coumaroyl-CoA, a reaction mediated by 4-Coumaroyl-CoA Ligase (4CL) .
-
Chalcone (B49325) Synthesis: The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. This reaction is catalyzed by Chalcone Synthase (CHS) .
-
Isomerization to Naringenin: Naringenin chalcone is then isomerized to the flavanone (B1672756) naringenin by Chalcone Isomerase (CHI) .
-
Formation of Apigenin: Naringenin is converted to the flavone apigenin by Flavone Synthase (FNS) .
C-Glycosylation of Apigenin to form Vitexin
The apigenin core is then C-glycosylated at the 8-position with a glucose molecule to form vitexin. This reaction is catalyzed by a specific C-glucosyltransferase (CGT) , utilizing UDP-glucose as the sugar donor.[7]
-
Apigenin + UDP-glucose → Vitexin + UDP
O-Rhamnosylation of Vitexin
The final step is the attachment of a rhamnose moiety to the 2"-hydroxyl group of the glucose on vitexin. This O-glycosylation is catalyzed by a UDP-rhamnose:vitexin-2"-O-rhamnosyltransferase , a type of UDP-glycosyltransferase (UGT).[8]
-
Vitexin + UDP-rhamnose → this compound + UDP
The following diagram illustrates the complete biosynthetic pathway:
References
- 1. benchchem.com [benchchem.com]
- 2. Vitexin-2'-O-rhamnoside | Benchchem [benchchem.com]
- 3. extrasynthese.com [extrasynthese.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Effects of this compound and vitexin-4"-O-glucoside on growth and oxidative stress-induced cell apoptosis of human adipose-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Chemical structure and properties of Vitexin-2"-O-rhamnoside.
Vitexin-2"-O-rhamnoside: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of this compound, a flavonoid glycoside with significant therapeutic potential. It covers its chemical structure, physicochemical properties, biological activities, and the experimental methodologies used for its study.
Chemical Structure and Physicochemical Properties
This compound is a C-glycosyl compound belonging to the flavone (B191248) class. Its structure consists of an apigenin (B1666066) backbone C-glycosidically linked to a glucose moiety at the 8-position. An alpha-L-rhamnosyl residue is further attached at the 2"-position of this glucosyl unit.[1] This C-glycosidic bond enhances its metabolic stability compared to more common O-glycosidic flavonoids.[2]
Chemical Structure:
The chemical structure is represented by the following SMILES notation: C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)O[1]
Table 1: Physicochemical and Identification Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₀O₁₄ | [1][3][4][5][6] |
| Molecular Weight | 578.52 g/mol | [1][3][4][5][7] |
| CAS Number | 64820-99-1 | [1][4][6][7] |
| IUPAC Name | 8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | [1] |
| Synonyms | Apigenin-8-C-glucoside-2''-O-rhamnoside, 2''-O-Rhamnosylvitexin | [5][7][8] |
| InChIKey | LYGPBZVKGHHTIE-HUBYJIGHSA-N | [1] |
| Solubility | Insoluble in H₂O; Soluble in DMSO (≥27.95 mg/mL), Ethanol (≥10.44 mg/mL with sonication) | [6][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of this compound. Mass spectrometry and Nuclear Magnetic Resonance (NMR) are key techniques employed.
Table 2: Summary of Spectroscopic Data
| Technique | Key Findings | Reference |
| Mass Spectrometry (MS) | In LC-ESI-QTOF analysis (positive mode), the precursor ion [M+H]⁺ is observed at m/z 579.164.[1] Characteristic fragmentation involves the loss of the rhamnose moiety, resulting in a vitexin (B1683572) fragment.[3] A key MS/MS fragment is observed at m/z 433.1, corresponding to the loss of the rhamnosyl group.[5] | [1][3][5] |
| ¹³C NMR | Spectral data is available and provides detailed information on the carbon skeleton of the molecule. | [1] |
| ¹H NMR | NMR data has been used to confirm the structure and purity of the compound. | [6] |
| UV-Vis Spectroscopy | Exhibits maximum absorption around 340 nm, which is often used for selective detection in HPLC analysis.[3] | [3] |
Biological Activities and Signaling Pathways
This compound exhibits a wide range of pharmacological activities, making it a compound of interest for drug development. Its effects are mediated through the modulation of several key cellular signaling pathways.
Key Biological Activities:
-
Antioxidant: It demonstrates potent antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[3][4] It has been shown to protect human adipose-derived stem cells (hADSCs) against hydrogen peroxide (H₂O₂)-induced oxidative stress.[3]
-
Cardioprotective: The compound shows promise in treating heart disease.[7] It exerts cardioprotective effects by modulating the PI3K/Akt signaling pathway, which is critical for cell survival.[3]
-
Immunomodulatory: In immunocompromised mouse models, this compound was found to restore immune function by enhancing spleen and thymus health, promoting T and B lymphocyte proliferation, and increasing the secretion of cytokines such as IL-2, IL-6, and IL-12.[3][4]
-
Anti-inflammatory: It inhibits the production of pro-inflammatory mediators.[3]
-
Anti-apoptotic: It protects cells from apoptosis by inhibiting caspase-3 activity.[4] In hADSCs stressed with H₂O₂, it significantly reduced nuclear condensation and the percentage of apoptotic cells.[4]
-
Anti-cancer: It strongly inhibits DNA synthesis in MCF-7 breast cancer cells with an IC₅₀ of 17.5 μM.[4]
Signaling Pathways
This compound modulates critical signaling pathways to exert its biological effects.
Caption: PI3K/Akt signaling pathway modulation by this compound.
Experimental Protocols
This section details common methodologies for the isolation, quantification, and biological evaluation of this compound.
Isolation and Purification
A standard protocol for extracting this compound from plant sources, such as Crataegus pinnatifida (hawthorn) leaves, involves solvent extraction followed by chromatographic purification.[3]
Protocol: Solvent-Based Extraction
-
Plant Material Preparation: Fresh plant material (e.g., leaves) is frozen in liquid nitrogen, fragmented, and dried.[9]
-
Extraction: The dried material is subjected to solvent extraction. A common system is a mixture of methanol-water-acetic acid (70:28:2 v/v/v).[3]
-
Extraction Conditions: The extraction is typically performed at 60°C for 60 minutes.[3]
-
Filtration and Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.
-
Purification: The crude extract is further purified using column chromatography or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column to achieve a purity of ≥95%.[3]
Caption: General workflow for isolation and purification.
Quantification by HPLC
A validated HPLC method is essential for accurately quantifying this compound in plant extracts and biological samples.
Protocol: HPLC-DAD-UV Analysis
-
Instrumentation: A liquid chromatograph equipped with a Diode Array Detector (DAD) or UV detector.[9][10]
-
Column: Phenyl-column (e.g., Supelco Ascentis-phenyl, 250 mm × 4.6 mm, 5 µm) often provides superior resolution compared to standard C18 columns.[3][9]
-
Mobile Phase: A gradient elution is commonly used, consisting of Solvent A (e.g., ultrapure water with 0.1% formic acid or pH adjusted to 3.0) and Solvent B (e.g., acetonitrile).[3][9]
-
Detection: UV detection is performed at 340 nm for optimal selectivity.[3][9]
-
Quantification: The concentration is determined by comparing the peak area of the sample to a calibration curve constructed with an analytical standard.[9]
Table 3: HPLC Method Validation Parameters
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.6 ng (on Phenyl column); 100 ng/mL | [3][9] |
| Limit of Quantification (LOQ) | 2.0 ng (on Phenyl column); 200 ng/mL | [9][10] |
| Linearity Range (Typical) | 4.05–202.50 µg/mL (r² > 0.998) | [10] |
| Precision (RSD%) | < 15% for intra- and inter-day measurements | [9] |
Biological Assays
Protocol: In Vitro Antioxidant and Anti-Apoptosis Assay This protocol describes the evaluation of this compound's protective effects against oxidative stress in a cell-based model.[3][4]
-
Cell Culture: Human adipose-derived stem cells (hADSCs) are cultured under standard conditions.[4]
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 15.6 µM to 250 µM) for a specified duration (e.g., 24 hours).[3][4]
-
Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to hydrogen peroxide (H₂O₂).[3]
-
Cell Viability Assessment: Cell viability is measured using assays like the MTT or CCK-8 assay. A concentration of 62.5 µM has been shown to significantly increase hADSC viability.[4]
-
Apoptosis Analysis: Apoptosis is quantified using flow cytometry after staining with Annexin V/PI.[3]
-
Caspase-3 Activity: Intracellular caspase-3 activity is measured using a specific assay kit to confirm the anti-apoptotic effect.[3][4]
Protocol: In Vivo Immunomodulation Assay This protocol outlines an animal model to assess the immunomodulatory effects of this compound.[3][4]
-
Animal Model: BALB/c mice are used. Immunosuppression is induced by intraperitoneal injection of cyclophosphamide.[3]
-
Treatment: Mice are administered this compound via oral gavage (p.o.) at different doses (e.g., 50-200 mg/kg) for a period of 14 days.[4]
-
Immune Organ Index: At the end of the treatment period, the spleen and thymus are collected and weighed to calculate the organ index.
-
Lymphocyte Proliferation: Splenocytes are isolated and stimulated with mitogens (e.g., ConA for T-cells, LPS for B-cells) to measure proliferative responses.[3]
-
Cytokine Measurement: Levels of key cytokines (IFN-γ, IL-2, IL-6, IL-12) in the serum or splenocyte culture supernatant are quantified by ELISA.[3][4]
-
Oxidative Stress Markers: Serum levels of antioxidant enzymes (SOD, GSH-Px) and malondialdehyde (MDA) are measured.[3]
References
- 1. Vitexin 2''-O-rhamnoside | C27H30O14 | CID 5282151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vitexin-2'-O-rhamnoside | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Vitexin-2''-O-rhamnoside | C27H30O14 | CID 20055288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. extrasynthese.com [extrasynthese.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Vitexin-2"-O-rhamnoside: A Comprehensive Technical Review of Its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin-2"-O-rhamnoside (VOR), a flavonoid glycoside predominantly found in medicinal plants such as hawthorn (Crataegus species) and passionflower (Passiflora species), has garnered significant scientific interest for its diverse pharmacological properties.[1] This technical guide provides an in-depth overview of the core biological activities of VOR, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development initiatives.
Core Biological Activities and Mechanisms
This compound exhibits a broad spectrum of biological effects, including antioxidant, anti-inflammatory, immunomodulatory, anti-cancer, neuroprotective, and anti-diabetic activities. These effects are mediated through the modulation of various cellular signaling pathways.
Antioxidant Activity
VOR demonstrates potent antioxidant properties by scavenging free radicals and enhancing the endogenous antioxidant defense systems. It has been shown to mitigate oxidative stress induced by various stimuli, such as hydrogen peroxide (H₂O₂).[1][2] The primary mechanisms involve the activation of the Nrf2/HO-1 and PI3K/Akt signaling pathways, which lead to the upregulation of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).[1] This activity results in a reduction of lipid peroxidation and cellular damage.[1]
Anti-inflammatory Properties
The anti-inflammatory effects of VOR are attributed to its ability to suppress the production of pro-inflammatory mediators. It has been shown to inhibit the NF-κB pathway, a key regulator of inflammation, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3]
Immunomodulatory Effects
VOR has demonstrated the ability to enhance immune responses, particularly in immunocompromised states. Studies have shown that it can promote the proliferation of T and B lymphocytes, increase the activity of natural killer (NK) cells, and elevate the secretion of cytokines like IFN-γ, IL-2, IL-6, and IL-12.[1] These effects are partly mediated through the upregulation of the PI3K/Akt signaling pathway.[1]
Anti-Cancer Activity
VOR exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines. A notable finding is its ability to inhibit DNA synthesis in MCF-7 breast cancer cells.[1][2] The anti-cancer mechanisms of the broader vitexin (B1683572) class involve the modulation of key signaling pathways that regulate cell cycle progression, apoptosis, and angiogenesis, such as the PI3K/Akt/mTOR pathway.[4][5][6]
Neuroprotective Effects
The neuroprotective potential of VOR is linked to its antioxidant and anti-inflammatory properties, as well as its ability to modulate apoptotic pathways in neuronal cells. It has been shown to protect against Aβ-induced toxicity by enhancing antioxidant defenses through the Nrf2 pathway.[1] Vitexin, the aglycone of VOR, has been shown to protect dopaminergic neurons in models of Parkinson's disease through the activation of the PI3K/Akt signaling pathway.[7]
Anti-diabetic Properties
VOR and related vitexin compounds have been investigated for their potential in managing diabetes mellitus. They have been shown to inhibit pancreatic lipase, which may contribute to reduced fat absorption.[8][9] Furthermore, vitexin has been suggested to protect pancreatic β-cells from injury and decrease apoptosis.[8]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the biological activities of this compound.
| Activity | Model System | Parameter | Result | Reference |
| Anti-cancer | MCF-7 breast cancer cells | IC₅₀ (DNA synthesis inhibition) | 17.5 µM | [1][2] |
| Anti-lipase | In vitro assay | Inhibitory Activity | 114.49 µM | [8] |
| Cytotoxicity | Human adipose-derived stem cells (hADSCs) | No cytotoxic effect up to | 250 µM | [2] |
| Cell Viability | hADSCs | Increase at 62.5 µM | 106.93% (24h), 124.24% (48h), 127.08% (72h) | [2] |
| Apoptosis Reduction | H₂O₂-induced hADSCs | Effective Concentration | 62.5 µM | [2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
Anti-cancer Activity Assessment
-
Cell Line: MCF-7 human breast adenocarcinoma cells.
-
Methodology: DNA synthesis inhibition assay.
-
Protocol:
-
MCF-7 cells are cultured in appropriate media and seeded in 96-well plates.
-
Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24-72 hours).
-
DNA synthesis is measured using a [³H]-thymidine incorporation assay or a BrdU (5-bromo-2'-deoxyuridine) assay kit.
-
The amount of incorporated [³H]-thymidine or BrdU is quantified using a scintillation counter or a microplate reader, respectively.
-
The IC₅₀ value, the concentration at which 50% of DNA synthesis is inhibited, is calculated from the dose-response curve.
-
Immunomodulatory Effects in an Animal Model
-
Animal Model: Cyclophosphamide-induced immunocompromised BALB/c mice.[1]
-
Methodology: Assessment of immune cell proliferation, NK cell activity, and cytokine levels.
-
Protocol:
-
Immunosuppression is induced in BALB/c mice by intraperitoneal injection of cyclophosphamide.
-
Mice are orally administered with this compound (e.g., 50-200 mg/kg) for a specified period (e.g., 14 days).[2]
-
Spleens are harvested, and splenocyte proliferation in response to mitogens (e.g., Concanavalin A for T cells, lipopolysaccharide for B cells) is measured using an MTT or BrdU assay.
-
NK cell cytotoxic activity is determined using a standard chromium-51 (B80572) release assay with YAC-1 target cells.
-
Serum levels of cytokines (IFN-γ, IL-2, IL-6, IL-12) are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[1]
-
Antioxidant Activity and PI3K/Akt Pathway Analysis
-
Model System: Cyclophosphamide-treated mice or H₂O₂-treated cells.[1]
-
Methodology: Measurement of antioxidant enzyme activity and Western blot analysis of PI3K/Akt pathway proteins.
-
Protocol:
-
Animals or cells are treated with an oxidative stressor (cyclophosphamide or H₂O₂) with or without this compound pre-treatment.
-
Tissue homogenates or cell lysates are prepared.
-
The activities of antioxidant enzymes (SOD, GSH-Px) and levels of malondialdehyde (MDA) are measured using commercially available assay kits.[1]
-
For Western blot analysis, proteins are extracted, separated by SDS-PAGE, and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against total and phosphorylated forms of PI3K and Akt, followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.
Caption: PI3K/Akt and Nrf2 signaling pathways activated by VOR.
Caption: VOR's inhibitory effect on cancer cell proliferation.
Caption: Workflow for evaluating VOR's biological activities.
Conclusion and Future Directions
This compound is a promising natural compound with a wide array of biological activities that are relevant to the prevention and treatment of various diseases. Its multifaceted mechanisms of action, particularly its influence on the PI3K/Akt and Nrf2 signaling pathways, make it a compelling candidate for further investigation. Future research should focus on its pharmacokinetic and pharmacodynamic profiles, bioavailability, and potential synergistic effects with other therapeutic agents. Rigorous preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and pave the way for its development as a novel therapeutic agent.
References
- 1. Vitexin-2'-O-rhamnoside | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Vitexin? [synapse.patsnap.com]
- 4. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions | Semantic Scholar [semanticscholar.org]
- 6. Vitexin suppresses the proliferation, angiogenesis and stemness of endometrial cancer through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Multitargeted Effects of Vitexin and Isovitexin on Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Pharmacological Landscape of Vitexin-2"-O-rhamnoside: A Technical Guide
An In-depth Exploration of the Core Pharmacological Properties, Mechanisms of Action, and Experimental Data for Researchers and Drug Development Professionals.
Vitexin-2"-O-rhamnoside (VOR), a flavonoid glycoside predominantly found in medicinal plants such as hawthorn (Crataegus pinnatifida) and passionflower (Passiflora species), is emerging as a compound of significant interest in pharmacological research.[1] Its diverse biological activities, including antioxidant, anti-inflammatory, cardioprotective, immunomodulatory, and anticancer effects, position it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms.
Antioxidant and Cytoprotective Properties
This compound demonstrates potent antioxidant capabilities by scavenging free radicals and enhancing the endogenous antioxidant defense systems.[1] This activity is crucial in protecting cells from oxidative stress, a key pathological factor in numerous diseases.
Quantitative Data: Antioxidant and Cytoprotective Effects
| Parameter | Cell Line/Model | Concentration/Dose | Result | Reference |
| Cell Viability | Human Adipose-Derived Stem Cells (hADSCs) | 62.5 µM | Increased cell viability to 106.93% (24h), 124.24% (48h), and 127.08% (72h) | [2] |
| Protection against Oxidative Stress | hADSCs (H₂O₂-induced) | 62.5 µM | Significantly alleviated morphological deterioration and nuclear condensation | [2] |
| Apoptosis/Necrosis Reduction | hADSCs (H₂O₂-induced) | 62.5 µM | Reduced the percentage of apoptotic/necrotic cells | [2] |
| Caspase-3 Activity | hADSCs (H₂O₂-induced) | 62.5 µM | Reduced intracellular caspase-3 activity | [2] |
| Antioxidant Enzyme Activity | Cyclophosphamide-treated mice | 50-200 mg/kg (i.g.) | Increased activities of GSH-Px, CAT, and SOD | [2] |
| Malondialdehyde (MDA) Levels | Cyclophosphamide-treated mice | 50-200 mg/kg (i.g.) | Decreased the level of MDA | [2] |
Experimental Protocol: Assessment of Cytoprotection in hADSCs
Objective: To determine the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in human adipose-derived stem cells (hADSCs).
Methodology:
-
Cell Culture: hADSCs are cultured in standard cell culture medium until they reach the desired confluence.
-
Pre-treatment: Cells are pre-treated with this compound (62.5 µM) for 24 hours.
-
Induction of Oxidative Stress: Following pre-treatment, the cells are exposed to H₂O₂ to induce oxidative stress.
-
Assessment of Cell Morphology: Morphological changes and nuclear condensation are observed and documented using microscopy.
-
Apoptosis/Necrosis Assay: The percentage of apoptotic and necrotic cells is quantified using flow cytometry analysis after staining with Annexin V and Propidium Iodide.
-
Caspase-3 Activity Assay: Intracellular caspase-3 activity is measured using a colorimetric or fluorometric assay kit according to the manufacturer's instructions.
Anti-Cancer Activity
This compound has been shown to possess anti-proliferative and apoptosis-inducing effects in cancer cells, suggesting its potential as an anti-cancer agent.
Quantitative Data: Anti-Cancer Effects
| Parameter | Cell Line | Value | Result | Reference |
| IC₅₀ | MCF-7 (Human breast cancer) | 17.5 µM | Strong inhibition of DNA synthesis | [1][2] |
Experimental Protocol: DNA Synthesis Inhibition Assay (MCF-7 Cells)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on DNA synthesis in MCF-7 cells.
Methodology:
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
DNA Synthesis Measurement: DNA synthesis is commonly assessed using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay. BrdU is added to the wells and is incorporated into the DNA of proliferating cells.
-
Detection: An anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate to produce a colorimetric signal.
-
Data Analysis: The absorbance is measured, and the IC₅₀ value is calculated by plotting the percentage of inhibition against the log of the compound concentration.
Immunomodulatory Effects
This compound has demonstrated the ability to enhance immune responses, particularly in immunocompromised states.[1]
Quantitative Data: Immunomodulatory Effects in vivo
| Parameter | Animal Model | Dosage | Result | Reference |
| Immune Organ Indices | Cyclophosphamide-induced immunosuppressed BALB/c mice | 50-200 mg/kg (i.g. for 14 days) | Increased thymus and spleen indices | [2] |
| Lymphocyte Proliferation | Cyclophosphamide-induced immunosuppressed BALB/c mice | 50-200 mg/kg (i.g. for 14 days) | Promoted the proliferation of spleen lymphocytes, B cells, and T cells | [2] |
| NK and CTL Activities | Cyclophosphamide-induced immunosuppressed BALB/c mice | 50-200 mg/kg (i.g. for 14 days) | Enhanced Natural Killer (NK) and Cytotoxic T Lymphocyte (CTL) activities | [2] |
| Cytokine Secretion | Cyclophosphamide-induced immunosuppressed BALB/c mice | 50-200 mg/kg (i.g. for 14 days) | Promoted the secretion of IFN-γ, IL-2, IL-6, and IL-12 | [1][2] |
Experimental Workflow: In Vivo Immunomodulation Study
Caption: Workflow for in vivo immunomodulatory assessment.
Cardiovascular Properties and Signaling Pathways
This compound exhibits cardioprotective effects, which are partly attributed to its ability to modulate key signaling pathways involved in cell survival and metabolism.[1]
The PI3K/Akt Signaling Pathway
A central mechanism underlying many of the pharmacological effects of this compound is the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for regulating cell survival, proliferation, and apoptosis.
Caption: PI3K/Akt signaling pathway modulated by VOR.
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for its development as a therapeutic agent.
Quantitative Pharmacokinetic Data
| Parameter | Species | Dose | Route | Value | Reference |
| Bioavailability | Rat | 5 mg/kg (i.v.), 40 mg/kg (i.g.) | Oral | 4.89% | [3][4] |
| Tₘₐₓ | Rat | 120 mg/kg | Oral | 30.8 min | [4] |
| T₁/₂ | Rat | 120 mg/kg | Oral | 20.1 min | [4] |
| Excretion (Oral) | Mice | 30 mg/kg | Oral | 4.13% (urine), 38.89% (feces) | [2] |
| Excretion (IV) | Mice | 30 mg/kg | Intravenous | 12.83% (urine), 24.65% (feces) | [2] |
| Intestinal Permeability (Peff) | Rat Jejunum | 0.05 - 0.5 mg/ml | In situ perfusion | ~2.2-2.5 x 10⁻⁵ cm/s | [5] |
Studies indicate that this compound has low oral bioavailability, suggesting a significant first-pass effect.[2][3][4] Its absorption appears to be mediated by passive diffusion and influenced by the P-glycoprotein (P-gp) efflux transporter.[5]
Experimental Protocol: In Situ Single-Pass Intestinal Perfusion in Rats
Objective: To determine the effective intestinal permeability (Peff) of this compound.
Methodology:
-
Animal Preparation: Anesthetized rats undergo a laparotomy to expose the small intestine.
-
Intestinal Segment Isolation: A specific segment of the intestine (e.g., jejunum) is cannulated at both ends.
-
Perfusion: The isolated segment is perfused with a solution containing this compound at a constant flow rate.
-
Sample Collection: Perfusate samples are collected from the outlet cannula at timed intervals.
-
Concentration Analysis: The concentration of this compound in the collected samples is determined using a validated analytical method, such as HPLC.
-
Peff Calculation: The Peff value is calculated based on the steady-state disappearance of the compound from the perfusate, considering the length and radius of the intestinal segment.
Conclusion
This compound is a multifaceted flavonoid glycoside with a broad spectrum of pharmacological activities. Its antioxidant, anti-inflammatory, immunomodulatory, and anti-cancer properties, underpinned by mechanisms such as the activation of the PI3K/Akt pathway, make it a compelling molecule for further investigation. While challenges related to its low oral bioavailability need to be addressed, the robust preclinical data warrant continued research and development efforts to unlock the full therapeutic potential of this compound. This guide serves as a foundational resource for scientists and researchers dedicated to advancing novel therapeutics from natural sources.
References
- 1. Vitexin-2'-O-rhamnoside | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of intestinal absorption of vitexin-2''-o-rhamnoside in hawthorn leaves flavonoids in rat using in situ and in vitro absorption models - PubMed [pubmed.ncbi.nlm.nih.gov]
Vitexin-2"-O-rhamnoside: A Comprehensive Technical Review of a Promising Flavonoid Glycoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitexin-2"-O-rhamnoside, a flavonoid glycoside predominantly found in medicinal plants such as hawthorn (Crataegus pinnatifida) and passionflower (Passiflora species), has emerged as a compound of significant interest in the pharmaceutical and nutraceutical industries. First isolated in the latter half of the 20th century, this natural product has demonstrated a wide spectrum of pharmacological activities, including antioxidant, cardioprotective, anti-inflammatory, immunomodulatory, and neuroprotective effects. This technical guide provides a comprehensive review of the current literature on this compound, detailing its history, physicochemical properties, and established biological activities. Particular emphasis is placed on elucidating the molecular mechanisms and signaling pathways through which it exerts its therapeutic effects. This document also compiles available quantitative data on its bioactivity and pharmacokinetic profile and furnishes detailed experimental methodologies for its extraction, isolation, and biological evaluation to support further research and development.
Introduction and Historical Perspective
This compound (V2R) is a C-glycosylated flavone, a subclass of flavonoids known for their enhanced metabolic stability compared to their O-glycoside counterparts.[1] Chemically, it is characterized by an apigenin (B1666066) backbone C-glycosidically linked to a glucose moiety at the 8-position, which is further substituted with a rhamnose sugar at the 2"-position of the glucosyl unit.[2] The discovery and isolation of V2R are rooted in phytochemical investigations of traditional medicinal plants, particularly those belonging to the Rosaceae and Passifloraceae families, where it often serves as a key chemical marker.[2][3] Early research focused on its identification and structural elucidation, paving the way for subsequent investigations into its biological properties.[3] Over the years, a growing body of evidence has highlighted its potential as a therapeutic agent for a variety of disorders, prompting more in-depth studies into its mechanisms of action and potential clinical applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₀O₁₄ | [2] |
| Molecular Weight | 578.52 g/mol | [2] |
| Appearance | Yellow to pale yellow amorphous powder | [3] |
| Solubility | Limited solubility in water; soluble in polar organic solvents like methanol (B129727) and ethanol (B145695). | [3] |
| Stability | Unstable in solution under non-inert conditions, requiring storage at <8°C in a dry, dark environment. | [2] |
Pharmacological Activities and Mechanisms of Action
This compound exhibits a diverse range of pharmacological activities, which are primarily attributed to its ability to modulate key cellular signaling pathways.
Antioxidant and Cardioprotective Effects
V2R is a potent antioxidant that can mitigate oxidative stress, a key contributor to cardiovascular diseases.[2][4] Its antioxidant mechanism involves both direct free radical scavenging and the upregulation of endogenous antioxidant defense systems.[2] A central pathway implicated in its cardioprotective effects is the PI3K/Akt signaling pathway .[2][4]
V2R activates PI3K, which in turn phosphorylates and activates Akt.[4] Activated Akt (p-Akt) leads to the upregulation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).[2] This enhanced antioxidant capacity helps to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage.[2] Furthermore, p-Akt inhibits pro-apoptotic proteins like caspase-3, thereby promoting cell survival and conferring cardioprotection.[4]
Immunomodulatory Activity
V2R has been shown to possess immunomodulatory properties, capable of enhancing immune responses in immunocompromised models.[2] It promotes the proliferation of T and B lymphocytes and increases the activity of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs).[2] A key aspect of its immunomodulatory effect is the regulation of cytokine secretion.
V2R stimulates immune cells to increase the secretion of pro-inflammatory and immunoregulatory cytokines, including Interleukin-2 (IL-2), IL-6, and IL-12, leading to an overall enhancement of the immune response.[4]
Neuroprotective Effects
The neuroprotective properties of vitexin (B1683572) (the aglycone of V2R) have been linked to the activation of the Nrf2/HO-1 pathway, a critical defense mechanism against oxidative stress in the brain. While direct studies on V2R are limited, the mechanisms are likely similar.
Vitexin activates the transcription factor Nrf2, which then translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the increased expression of neuroprotective genes like heme oxygenase-1 (HO-1). This enhances the brain's antioxidant defenses. Additionally, vitexin has been shown to inhibit pro-apoptotic proteins such as Bax and caspases, further contributing to neuronal survival.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activity and pharmacokinetic properties of this compound.
Table 1: In Vitro Biological Activity
| Activity | Cell Line | Endpoint | Value | Reference |
| Anti-proliferative | MCF-7 (Human breast adenocarcinoma) | IC₅₀ (DNA synthesis inhibition) | 17.5 µM | [4] |
| Cytotoxicity | hADSCs (Human adipose-derived stem cells) | No cytotoxic effect up to | 250 µM | [5] |
| Cell Viability | ECV304 (Human umbilical vein endothelial cells) | Increased viability at | 15.6-125 µM | [4] |
Table 2: Pharmacokinetic Parameters in Rats
| Parameter | Route | Dose | Value | Reference |
| Oral Bioavailability (F%) | Oral | 30 mg/kg | 4.89% | [6] |
| Oral (with Verapamil) | 30 mg/kg | Increased 1.77-fold | [7] | |
| Oral (with high-concentration bile salts) | 30 mg/kg | Increased 3.15-fold | [7] | |
| Tmax (h) | Oral | 120 mg/kg | 0.51 ± 0.14 | [8] |
| Cmax (ng/mL) | Oral | 120 mg/kg | 1530 ± 260 | [8] |
| AUC (0-t) (ng·h/mL) | Oral | 120 mg/kg | 2560 ± 480 | [8] |
| t₁/₂ (h) | Oral | 120 mg/kg | 2.1 ± 0.5 | [8] |
| Excretion (Oral) | Unchanged in urine | 30 mg/kg | 4.13% | [3] |
| Unchanged in feces | 30 mg/kg | 38.89% | [3] | |
| Excretion (IV) | Unchanged in urine | 30 mg/kg | 12.83% | [3] |
| Unchanged in feces | 30 mg/kg | 24.65% | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound research.
Extraction and Isolation from Crataegus pinnatifida Leaves
Methodology:
-
Extraction: Dried and powdered leaves of Crataegus pinnatifida are extracted with a solvent system, typically 70% ethanol, at elevated temperatures (e.g., 60°C) for a defined period (e.g., 1-2 hours) with continuous stirring. This process is often repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Purification with Macroporous Resin: The crude extract is subjected to column chromatography using a macroporous adsorption resin (e.g., HPD-400). The column is first washed with deionized water to remove impurities, followed by gradient elution with increasing concentrations of ethanol in water to desorb the flavonoids. Fractions are collected and monitored by HPLC.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The fractions enriched with V2R are further purified by preparative HPLC on a C18 column. A mobile phase consisting of a gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic or acetic acid for better peak shape) is used for elution. The peak corresponding to V2R is collected, and the solvent is removed to obtain the high-purity compound.
Quantification in Rat Plasma by UPLC-ESI-MS/MS
Methodology:
-
Sample Preparation: To a 100 µL aliquot of rat plasma, an internal standard (e.g., hesperidin) is added, followed by protein precipitation with a suitable organic solvent like methanol. The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
Chromatographic Separation: The supernatant is injected into a UPLC system equipped with a C18 column (e.g., ACQUITY UPLC BEH C18). A gradient elution is performed using a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid, at a specific flow rate (e.g., 0.25 mL/min).
-
Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. Detection is performed using Multiple Reaction Monitoring (MRM). The precursor to product ion transitions for V2R (e.g., m/z 579.2 → 433.1) and the internal standard are monitored for quantification.
-
Data Analysis: A calibration curve is constructed by plotting the peak area ratio of V2R to the internal standard against the concentration of V2R in spiked plasma samples. The concentration of V2R in the unknown samples is then determined from this calibration curve.
In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
Methodology:
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.
-
Assay Procedure: Different concentrations of V2R are added to the DPPH solution in a 96-well plate. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of V2R required to scavenge 50% of the DPPH radicals) is then determined.
Conclusion and Future Directions
This compound is a promising natural compound with a well-documented profile of beneficial biological activities. Its antioxidant, cardioprotective, immunomodulatory, and neuroprotective effects, mediated through the modulation of key signaling pathways such as PI3K/Akt, make it a strong candidate for further investigation in the context of drug development and as a functional food ingredient. However, its low oral bioavailability presents a significant challenge that needs to be addressed to realize its full therapeutic potential.
Future research should focus on several key areas:
-
Enhancing Bioavailability: The development of novel drug delivery systems, such as nanoformulations or co-administration with absorption enhancers, is crucial to improve the oral bioavailability of V2R.
-
In-depth Mechanistic Studies: While the involvement of pathways like PI3K/Akt is established, further research is needed to delineate the complete downstream signaling cascades and identify additional molecular targets.
-
Clinical Evaluation: To date, the majority of research has been preclinical. Well-designed clinical trials are necessary to validate the therapeutic efficacy and safety of this compound in humans for various health conditions.
-
Synergistic Effects: Investigating the potential synergistic effects of V2R with other phytochemicals or conventional drugs could lead to the development of more effective combination therapies.
References
- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Analysis of Antioxidant Phytochemicals and Anti-Inflammatory Effect from Vitex rotundifolia L.f - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Separation of vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside from hawthorn leaves extracts using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Isolation of Vitexin-2"-O-rhamnoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitexin-2"-O-rhamnoside, a C-glycosyl flavonoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. This technical guide provides a comprehensive overview of the discovery and isolation of this promising bioactive compound. It details the methodologies for its extraction from natural sources, purification, and quantification. Furthermore, this document elucidates its mechanism of action through the PI3K/Akt signaling pathway, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a flavonoid glycoside characterized by an apigenin-8-C-glucoside core with a rhamnose moiety attached at the 2"-O position.[1] First isolated in the latter half of the 20th century from various plant species, it has been identified as a key phytochemical marker in genera such as Crataegus (hawthorn) and Passiflora (passionflower).[1] Its unique structural features contribute to its stability and diverse biological activities, making it a subject of extensive research for its therapeutic potential.[2] This guide serves as a technical resource, consolidating quantitative data and detailed experimental protocols for the successful isolation and characterization of this compound.
Natural Occurrence and Discovery
This compound is found in a variety of plant species. It is particularly abundant in the leaves of Crataegus pinnatifida (Chinese hawthorn), distinguishing it from other Crataegus species.[1] It is also a significant component of several Passiflora species, with Passiflora foetida containing substantially higher concentrations than Passiflora alata.[1][3] Other notable plant sources include Vitex negundo, Vitex agnus-castus (chaste tree), and certain cereal grains.[2][4] The initial discovery and isolation of this compound stemmed from phytochemical investigations of these medicinal plants.
Experimental Protocols: Isolation and Purification
The isolation of this compound from plant matrices involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are based on established methodologies for its isolation from Crataegus pinnatifida leaves.
General Experimental Workflow
The overall process for isolating this compound is depicted in the following workflow diagram.
Caption: General workflow for the isolation of this compound.
Detailed Methodologies
3.2.1. Extraction
-
Preparation of Plant Material: Air-dry the fresh leaves of Crataegus pinnatifida at room temperature and grind them into a fine powder.
-
Solvent System: Prepare an extraction solvent of methanol-water-acetic acid in a 70:28:2 (v/v/v) ratio.[1]
-
Extraction Procedure:
-
Macerate the powdered plant material with the solvent system at a ratio of 1:10 (w/v).
-
Perform the extraction at 60°C for 60 minutes with continuous stirring.[1]
-
Repeat the extraction process three times to ensure maximum yield.
-
Combine the filtrates from all extractions.
-
-
Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
3.2.2. Fractionation (Liquid-Liquid Partitioning)
-
Suspend the dried crude extract in deionized water.
-
Perform sequential partitioning with solvents of increasing polarity, typically n-hexane, ethyl acetate (B1210297), and n-butanol.
-
Collect each solvent fraction separately. This compound, being a glycoside, will predominantly partition into the more polar fractions (ethyl acetate and n-butanol).
-
Evaporate the solvent from each fraction to yield the respective dried fractions.
3.2.3. Column Chromatography (Purification)
For further purification, macroporous resin chromatography is a highly effective method.[5]
-
Resin Selection and Preparation: HPD-400 macroporous resin has shown excellent adsorption and desorption capacities for this compound.[5] Pre-treat the resin by soaking in ethanol (B145695) overnight, followed by washing with deionized water until the effluent is clear.
-
Column Packing: Pack a glass column with the pre-treated HPD-400 resin.
-
Sample Loading: Dissolve the n-butanol fraction in a minimal amount of the initial mobile phase (deionized water) and load it onto the column.
-
Elution:
-
Wash the column with deionized water to remove unbound impurities.
-
Perform a stepwise gradient elution with increasing concentrations of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions of the eluate.
-
-
Fraction Analysis: Monitor the fractions using thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Pooling and Concentration: Combine the fractions rich in the target compound and concentrate them using a rotary evaporator.
3.2.4. Preparative High-Performance Liquid Chromatography (HPLC)
The final purification step to obtain high-purity this compound is preparative HPLC.
-
HPLC System: A preparative HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., Shim-pack VP-ODS, 250 mm x 4.6 mm i.d., 5 µm) is commonly used.[6][7] A phenyl-column can also provide superior resolution.[1]
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile (B52724) (Solvent A) and 0.05% phosphoric acid in water (Solvent B).[6][7]
-
Gradient Elution: A linear gradient elution program can be optimized for the best separation.
-
Detection: Monitor the elution at a wavelength of 340 nm or 360 nm.[1][6][7]
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Confirmation: The purity of the isolated compound should be confirmed by analytical HPLC and spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Quantitative Data
The following tables summarize the quantitative data associated with the isolation and analysis of this compound.
Table 1: Extraction Yield of this compound from Crataegus pinnatifida
| Extraction Method | Solvent System | Temperature (°C) | Duration (min) | Yield (% dry weight) | Reference |
| Solvent Extraction | Methanol-water-acetic acid (70:28:2 v/v) | 60 | 60 | 2.8–3.2 | [1] |
Table 2: HPLC Quantification Parameters for this compound
| Parameter | Value | Reference |
| Linearity Range | 4.05-202.50 µg/mL | [6] |
| Correlation Coefficient (r²) | > 0.998 | [6] |
| Limit of Detection (LOD) | 0.6 ng | [6] |
| Limit of Quantitation (LOQ) | 2 ng | [6] |
Table 3: Macroporous Resin Purification of this compound from Hawthorn Leaves
| Resin Type | Initial Content (%) | Final Content (%) | Fold Increase | Recovery Yield (%) | Reference |
| HPD-400 | 2.63 | 22.2 | 8.43 | 81.2 | [5] |
Signaling Pathway and Mechanism of Action
This compound has been shown to exert its biological effects, at least in part, by modulating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway Inhibition by this compound
This compound has been observed to inhibit the phosphorylation of key proteins in the PI3K/Akt pathway, leading to downstream effects such as the inhibition of apoptosis and regulation of cellular activities.
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
Conclusion
This technical guide provides a comprehensive framework for the discovery, isolation, and characterization of this compound. The detailed experimental protocols and compiled quantitative data offer a valuable resource for researchers aiming to work with this compound. The elucidation of its interaction with the PI3K/Akt signaling pathway underscores its potential as a therapeutic agent. Further research into its pharmacological properties and clinical applications is warranted to fully explore the promise of this natural product.
References
- 1. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Physical and chemical properties of Vitexin-2"-O-rhamnoside.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical, chemical, and biological properties of Vitexin-2"-O-rhamnoside, a flavonoid glycoside with significant therapeutic potential. The information is curated for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Physicochemical Properties
This compound is a flavonoid glycoside characterized by an apigenin (B1666066) core structure linked to a glucose and a rhamnose sugar moiety.
General and Physical Properties
| Property | Value | Source(s) |
| Appearance | Solid, white to yellow or yellow crystalline powder. | [1](2--INVALID-LINK-- |
| Melting Point | 215°C | [3](--INVALID-LINK--) |
| Boiling Point (Predicted) | 898.8 ± 65.0 °C | [4](--INVALID-LINK--) |
| Density (Predicted) | 1.74 ± 0.1 g/cm³ | [4](--INVALID-LINK--) |
Chemical and Spectroscopic Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₃₀O₁₄ | [5](6--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK-- |
| Molecular Weight | 578.52 g/mol | [1](--INVALID-LINK----INVALID-LINK--,--INVALID-LINK-- |
| CAS Number | 64820-99-1 | [1](--INVALID-LINK----INVALID-LINK--,--INVALID-LINK-- |
| ¹H NMR | Spectrum available | [7](8--INVALID-LINK-- |
| ¹³C NMR | Spectrum available | [5](9--INVALID-LINK-- |
| Mass Spectrometry (LC-MS) | Precursor Adduct [M+H]⁺: 579.164. Key fragments observed. | [5](10--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK-- |
Solubility Data
| Solvent | Solubility | Source(s) |
| Methanol | Easily soluble | [4](11--INVALID-LINK--,--INVALID-LINK-- |
| Ethanol | 91 mg/mL (Sonication recommended) | [12](--INVALID-LINK--) |
| DMSO | Soluble, up to 100 mg/mL | [12](13--INVALID-LINK--,--INVALID-LINK-- |
| Pyridine | Soluble | [12](14--INVALID-LINK-- |
| Water | Slightly soluble / Insoluble | [4](15--INVALID-LINK-- |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. It has been shown to inhibit apoptosis, enhance immune function, and modulate key cellular signaling pathways.[1](--INVALID-LINK--)
Anti-Apoptotic and Cytoprotective Effects
This compound has demonstrated significant cytoprotective effects by inhibiting apoptosis. Studies have shown that it can alleviate oxidative stress-induced cell damage.[16](--INVALID-LINK--) A key mechanism underlying this effect is the inhibition of caspase-3, a critical executioner caspase in the apoptotic cascade.[1](--INVALID-LINK--)
Immunomodulatory and Anti-inflammatory Activities
The compound has been observed to enhance immune responses by promoting the secretion of various cytokines, including Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).[1](--INVALID-LINK--) This suggests its potential in modulating immune functions.
PI3K/Akt Signaling Pathway
A central mechanism of action for this compound involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1](--INVALID-LINK--) This pathway is crucial for cell survival, proliferation, and growth. By increasing the phosphorylation levels of PI3K and Akt, this compound promotes cell survival and inhibits apoptosis.
Caption: PI3K/Akt Signaling Pathway Activated by this compound.
Experimental Protocols
This section details the methodologies for the extraction, characterization, and biological evaluation of this compound.
Extraction and Isolation
A generalized protocol for the extraction and isolation of this compound from plant material is as follows:
Caption: General Workflow for Extraction and Isolation.
Physicochemical Characterization
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2°C per minute) near the expected melting point.
-
Observation: The temperature at which the substance begins to melt (first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The saturated solution is filtered to remove any undissolved solid.
-
Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as HPLC-UV.
Analytical Methods
-
Column: Ascentis-phenyl column (250 mm x 4.6 mm, 5 µm) or equivalent.[1](--INVALID-LINK--)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (acidified to pH 3.0 with acetic or formic acid).
-
Flow Rate: 1.4 mL/min.[1](--INVALID-LINK--)
-
Detection: Diode Array Detector (DAD) at 340 nm.[1](--INVALID-LINK--)
-
Method Validation: The method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
-
Chromatography: UPLC with a C18 column.
-
Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis, targeting specific precursor-to-product ion transitions.
Biological Assays
Caption: Western Blot Experimental Workflow.
-
Cell Culture and Treatment: Cells are cultured to 70-80% confluency and then treated with various concentrations of this compound for a specified duration.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of PI3K and Akt.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
Sample Preparation: Cell lysates are prepared from cells treated with this compound and a control group.
-
Assay Reaction: The lysate is incubated with a colorimetric substrate for caspase-3, such as Ac-DEVD-pNA.
-
Measurement: The activity of caspase-3 is determined by measuring the absorbance of the released p-nitroaniline (pNA) at 405 nm using a microplate reader.
-
Sample Preparation: Cell or tissue homogenates are prepared from treated and control groups.
-
Assay Principle: The assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide (B77818) radicals generated by a xanthine (B1682287) oxidase system.
-
Measurement: The SOD activity is determined by measuring the decrease in the formation of the colored formazan (B1609692) product at the appropriate wavelength (e.g., 450 nm).
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., IL-2, IL-6, or IL-12).
-
Sample Incubation: Cell culture supernatants from treated and control cells are added to the wells.
-
Detection: A biotinylated detection antibody is added, followed by an enzyme-conjugated streptavidin.
-
Substrate Addition: A chromogenic substrate is added, and the color development is measured using a microplate reader. The concentration of the cytokine is determined by comparison to a standard curve.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Cytokine Elisa [bdbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. bowdish.ca [bowdish.ca]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. product/Vitexin-2-O-rhamnoside),%25255B%25255B15%25255D(https:/www.google.com/url — TargetMol Chemicals [targetmol.com]
- 14. product/Vitexin-2-O-rhamnoside),%25255B%25255B14%25255D(https:/www.google.com/url — TargetMol Chemicals [targetmol.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
Vitexin-2"-O-rhamnoside: A Multifaceted Plant Metabolite in Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Vitexin-2"-O-rhamnoside, a flavonoid glycoside predominantly found in medicinal plants such as hawthorn (Crataegus species) and passionflower (Passiflora species), has emerged as a compound of significant interest in the fields of pharmacology and drug development.[1] This document provides a comprehensive overview of the biochemical properties, mechanisms of action, and therapeutic potential of this compound. It details its role as a plant metabolite and explores its diverse pharmacological activities, including antioxidant, anti-inflammatory, immunomodulatory, and anti-cancer effects. Quantitative data from various studies are summarized, and detailed experimental protocols for its extraction, isolation, and analysis are provided. Furthermore, key signaling pathways modulated by this compound are illustrated to facilitate a deeper understanding of its molecular interactions.
Introduction
This compound (VR), with the molecular formula C₂₇H₃₀O₁₄ and a molecular weight of 578.52 g/mol , is a C-glycosyl compound characterized by an apigenin-8-C-glucoside core with a rhamnose moiety attached at the 2"-position of the glucosyl unit.[1][2] As a plant metabolite, it plays a role in the plant's defense mechanisms and is considered a chemical marker in species like Crataegus pinnatifida.[1] Its unique structure contributes to its bioactivity and also presents challenges in terms of bioavailability, which is reportedly low due to poor intestinal absorption and P-glycoprotein-mediated efflux.[1]
Biochemical and Pharmacological Properties
This compound exhibits a broad spectrum of pharmacological activities, making it a promising candidate for therapeutic applications. Its primary effects are centered around its antioxidant, anti-inflammatory, immunomodulatory, and anti-cancer properties.
Antioxidant Activity
VR is a potent antioxidant that protects against oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.[1] It has been shown to mitigate oxidative stress induced by hydrogen peroxide (H₂O₂) in human adipose-derived stem cells at concentrations as low as 62.5 µM.[1][3] In animal models of cyclophosphamide-induced oxidative stress, administration of VR led to increased activities of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), along with a reduction in malondialdehyde (MDA) levels.[1][3]
Anti-inflammatory Effects
The anti-inflammatory action of this compound involves the inhibition of pro-inflammatory cytokine production.[1] While the parent compound, vitexin, has been shown to inhibit the NF-κB pathway, a key regulator of inflammation, the specific mechanisms for the rhamnoside derivative are still under investigation.[4]
Immunomodulatory Effects
Studies in immunocompromised mouse models have demonstrated the significant immunomodulatory potential of VR.[1] Administration of VR has been shown to restore body weight, improve the function of the spleen and thymus, and promote the proliferation of T and B lymphocytes.[1][3] It also enhances the activity of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs) and elevates the secretion of cytokines such as IFN-γ, IL-2, IL-6, and IL-12.[1][3]
Anti-Cancer Activity
This compound has demonstrated anti-proliferative activity in cancer cell lines. It strongly inhibits DNA synthesis in MCF-7 breast cancer cells with an IC50 of 17.5 µM.[1][3][5] The broader anti-cancer mechanisms of its aglycone, vitexin, involve the modulation of pathways related to cell cycle progression, apoptosis, and angiogenesis.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Context | Reference |
| IC50 (MCF-7 cells) | 17.5 µM | Inhibition of DNA synthesis | [1][3] |
| Effective Concentration | 62.5 µM | Protection against H₂O₂-induced oxidative stress in hADSCs | [1][3] |
| Bioavailability | Low (significant first-pass effect) | Oral administration in rats | [3] |
| Parameter | Value | Conditions | Reference |
| Limit of Detection (LOD) - HPLC | 0.6 ng | Phenyl-column HPLC method | [1] |
| Limit of Quantitation (LOQ) - HPLC | 2 ng | C18 column, isocratic mobile phase | [8] |
| LOD - HPLC-DAD | 100 ng/mL | Ascentis-phenyl column, gradient elution | [9] |
| LOQ - HPLC-DAD | 200 ng/mL | Ascentis-phenyl column, gradient elution | [9] |
| Linear Range (UPLC-ESI-MS/MS) | 10–50,000 ng/mL | Quantification in rat plasma | [1] |
Signaling Pathway Involvement
This compound exerts its biological effects by modulating key cellular signaling pathways. The PI3K/Akt pathway is a central target, playing a crucial role in cell survival, proliferation, and metabolism.
PI3K/Akt Signaling Pathway
VR has been shown to upregulate the phosphorylation of PI3K and Akt in a dose-dependent manner.[3] This activation is linked to its cardioprotective and immunomodulatory effects.[1][3] By activating this pathway, VR promotes cell survival and enhances the antioxidant response.
Caption: PI3K/Akt signaling pathway activated by this compound.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of this compound.
Extraction from Plant Material
A standardized solvent-based extraction method is commonly employed for isolating VR from plant sources like hawthorn leaves.
Protocol:
-
Sample Preparation: Air-dry and powder the plant material (e.g., leaves of Crataegus pinnatifida).
-
Solvent System: Prepare a mixture of Methanol-Water-Acetic Acid in a 70:28:2 (v/v/v) ratio.[1]
-
Extraction: Suspend the powdered plant material in the solvent system.
-
Incubation: Maintain the mixture at 60°C for 60 minutes with continuous stirring.[1]
-
Filtration: Filter the mixture to separate the extract from the solid plant residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract. The typical yield is 2.8–3.2% of the dry weight.[1]
Caption: Workflow for the extraction of this compound.
Purification by Macroporous Resin Chromatography
For further purification, macroporous resin chromatography is an effective method. HPD-400 resin has shown excellent performance for this purpose.
Protocol:
-
Resin Selection: Use HPD-400 macroporous resin, which exhibits high adsorption and desorption capacities for VR.[10]
-
Column Packing: Pack a chromatography column with the HPD-400 resin and equilibrate it with the appropriate solvent.
-
Sample Loading: Dissolve the crude extract in the initial mobile phase and load it onto the column.
-
Washing: Wash the column to remove impurities.
-
Elution: Elute the bound flavonoids using a gradient of ethanol (B145695) in water.
-
Fraction Collection: Collect the fractions containing VR.
-
Analysis: Analyze the fractions using HPLC to identify and pool the fractions with high purity VR. This method can increase the content of VR by over 8-fold with a recovery yield of around 81%.[10]
Quantification by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for the accurate quantification of this compound in extracts and biological samples.
Protocol:
-
Chromatographic System: Utilize an HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).
-
Stationary Phase: An Ascentis-phenyl column (250 mm x 4.6 mm, 5 µm) provides excellent resolution.[9] A Shim-pack VP-ODS C18 column (250 mm × 4.6 mm, 5 μm) is also commonly used.[8]
-
Mobile Phase:
-
Detection: Monitor the elution at a wavelength of 340 nm for selectivity or 360 nm for co-detection with other flavonoids.[1][8][9]
-
Quantification: Prepare a standard curve using a certified reference standard of this compound to quantify the amount in the sample.
Conclusion and Future Directions
This compound is a plant metabolite with significant therapeutic potential, demonstrated by its diverse pharmacological activities. Its ability to modulate key signaling pathways like PI3K/Akt underscores its promise in the development of new drugs for a range of diseases, including those related to oxidative stress, inflammation, immune dysfunction, and cancer.
Future research should focus on overcoming the challenge of its low bioavailability, potentially through the development of novel drug delivery systems or nanoformulations. Further elucidation of its molecular targets and mechanisms of action will be critical for its clinical translation. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study and application of this promising natural compound.
References
- 1. Vitexin-2'-O-rhamnoside | Benchchem [benchchem.com]
- 2. Vitexin 2''-O-rhamnoside | C27H30O14 | CID 5282151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Vitexin? [synapse.patsnap.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Mechanisms of Vitexin: An Update on Its Anti-Cancer Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation and application by HPLC for simultaneous determination of vitexin-2″-O-glucoside, vitexin-2″-O-rhamnoside, rutin, vitexin, and hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Separation of vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside from hawthorn leaves extracts using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Vitexin-2"-O-rhamnoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexin-2"-O-rhamnoside (VOR), a flavonoid glycoside predominantly found in medicinal plants such as hawthorn (Crataegus species) and passionflower (Passiflora species), has emerged as a compound of significant interest in the pharmaceutical and biomedical fields.[1] Its diverse pharmacological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects, underscore its potential as a lead compound for the development of novel therapeutics for a range of human diseases. This technical guide provides a comprehensive overview of the current state of research on VOR, with a focus on its mechanisms of action, quantitative biological data, and detailed experimental methodologies to facilitate further investigation and drug development endeavors.
Therapeutic Applications and Mechanisms of Action
VOR exerts its multifaceted therapeutic effects by modulating a variety of cellular signaling pathways and processes. Its core mechanism often revolves around its potent antioxidant properties, which underpin its efficacy in a multitude of disease models.
Antioxidant and Cytoprotective Effects
VOR demonstrates significant antioxidant activity by directly scavenging free radicals and enhancing the endogenous antioxidant defense systems.[1] A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular redox homeostasis.[1] By promoting the nuclear translocation of Nrf2, VOR upregulates the expression of a suite of antioxidant and detoxifying enzymes, thereby protecting cells from oxidative damage.
Immunomodulatory Activity
In preclinical models of immunosuppression, VOR has been shown to restore and enhance immune function.[1] It promotes the proliferation of T and B lymphocytes, increases the activity of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), and modulates the secretion of key immunoregulatory cytokines.[1] This immunomodulatory activity is partly mediated through the activation of the PI3K/Akt signaling pathway.[1]
Anticancer Potential
VOR exhibits promising anticancer properties through multiple mechanisms. It can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.[2][3] Studies have shown its ability to suppress DNA synthesis in cancer cell lines such as MCF-7.[2] The anticancer effects of VOR are also linked to its ability to modulate critical signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR pathway.
Neuroprotective Properties
The neuroprotective effects of VOR are attributed to its ability to mitigate oxidative stress and inflammation within the central nervous system. It has shown potential in protecting neuronal cells from toxicity and apoptosis in models of neurodegenerative diseases.[1]
Cardiovascular Protection
Traditionally, plants rich in VOR have been used to support cardiovascular health.[2] Modern research has substantiated these uses, demonstrating that VOR can protect cardiac cells from oxidative stress-induced injury and apoptosis.[1] Its cardioprotective effects are associated with the modulation of the PI3K/Akt signaling pathway.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from various preclinical studies on this compound, providing a comparative overview of its potency and efficacy in different experimental models.
Table 1: In Vitro Anticancer and Cytoprotective Activity of this compound
| Cell Line | Assay | Endpoint | Concentration/IC50 | Reference |
| MCF-7 (Breast Cancer) | DNA Synthesis Inhibition | IC50 | 17.5 µM | [2] |
| Human Adipose-derived Stem Cells (hADSCs) | H₂O₂-induced Apoptosis | Protection | 62.5 µM | [1] |
Table 2: Immunomodulatory Effects of this compound in Cyclophosphamide-Treated Mice
| Parameter | Treatment Group | Result | Reference |
| Spleen Lymphocyte Proliferation | VOR (50, 100, 200 mg/kg) | Significant increase vs. Cyclophosphamide (B585) group | [1] |
| Natural Killer (NK) Cell Activity | VOR (50, 100, 200 mg/kg) | Significant increase vs. Cyclophosphamide group | [1] |
| Cytokine Secretion (IFN-γ, IL-2, IL-6, IL-12) | VOR (50, 100, 200 mg/kg) | Significant increase vs. Cyclophosphamide group | [1] |
| PI3K/Akt Phosphorylation in Spleen | VOR (50, 100, 200 mg/kg) | Dose-dependent increase | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and the general workflows of the experimental models described in this guide.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers aiming to replicate or build upon these findings.
In Vitro Anticancer Activity: DNA Synthesis Inhibition in MCF-7 Cells
-
Cell Culture: Human breast cancer MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of this compound (e.g., 0, 10, 20, 50, 100 µM) for 24-48 hours.
-
DNA Synthesis Assay: DNA synthesis is quantified using a BrdU (5-bromo-2'-deoxyuridine) cell proliferation assay kit according to the manufacturer's instructions. Briefly, BrdU is added to the wells for the final 2-4 hours of incubation. After incubation, cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to a peroxidase enzyme. The colorimetric reaction is developed with a substrate solution, and the absorbance is measured using a microplate reader at the appropriate wavelength. The IC50 value is calculated from the dose-response curve.
Cytoprotective Effect: H₂O₂-Induced Oxidative Stress in hADSCs
-
Cell Culture: Human adipose-derived stem cells (hADSCs) are isolated and cultured in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and basic fibroblast growth factor (bFGF).
-
Pre-treatment and Oxidative Stress Induction: hADSCs are pre-treated with this compound (62.5 µM) for 24 hours.[1] Following pre-treatment, the medium is replaced with a fresh medium containing 500 µM hydrogen peroxide (H₂O₂) for 4 hours to induce oxidative stress.[1]
-
Apoptosis Assessment (Flow Cytometry):
-
Cells are harvested by trypsinization and washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are then resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., from BD Biosciences).
-
The stained cells are analyzed by flow cytometry within 1 hour. Annexin V-positive cells are considered apoptotic.
-
-
Caspase-3 Activity Assay:
-
Cell lysates are prepared using a lysis buffer provided in a caspase-3 activity assay kit (e.g., from Beyotime Institute of Biotechnology).
-
The protein concentration of the lysates is determined using a BCA protein assay kit.
-
Equal amounts of protein are incubated with a caspase-3 substrate (e.g., Ac-DEVD-pNA) at 37°C.
-
The cleavage of the substrate is monitored by measuring the absorbance at 405 nm using a microplate reader.
-
Immunomodulatory Activity in Cyclophosphamide-Treated Mice
-
Animal Model: Male BALB/c mice (6-8 weeks old) are used. Immunosuppression is induced by intraperitoneal (i.p.) injection of cyclophosphamide (e.g., 80 mg/kg) for three consecutive days.
-
VOR Administration: this compound is administered orally (i.g.) at different doses (e.g., 50, 100, and 200 mg/kg) for 14 consecutive days, starting from the first day of cyclophosphamide injection. A control group receives the vehicle, and a positive control group might receive an immunostimulant drug.
-
Spleen and Thymus Index: At the end of the treatment period, mice are euthanized, and the spleen and thymus are excised and weighed. The organ index is calculated as (organ weight / body weight) × 100.
-
Splenic Lymphocyte Proliferation Assay:
-
Spleens are aseptically removed, and single-cell suspensions of splenocytes are prepared.
-
Red blood cells are lysed using a lysis buffer.
-
Splenocytes are seeded in 96-well plates and stimulated with Concanavalin A (Con A, a T-cell mitogen) or lipopolysaccharide (LPS, a B-cell mitogen) for 48-72 hours.
-
Cell proliferation is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.
-
-
Natural Killer (NK) Cell Activity Assay:
-
Splenocytes (effector cells) are co-cultured with YAC-1 target cells at different effector-to-target ratios.
-
NK cell cytotoxicity is determined using a lactate (B86563) dehydrogenase (LDH) release assay kit according to the manufacturer's instructions.
-
-
Cytokine Measurement (ELISA):
-
Splenocytes are cultured and stimulated with Con A.
-
The levels of IFN-γ, IL-2, IL-6, and IL-12 in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits following the manufacturer's protocols.
-
-
Western Blot Analysis for PI3K/Akt Pathway:
-
Proteins are extracted from spleen tissue.
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of PI3K and Akt. A primary antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.
-
After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
This compound is a promising natural compound with a broad spectrum of therapeutic activities. Its ability to modulate key signaling pathways involved in oxidative stress, inflammation, and cell survival makes it a compelling candidate for further drug development. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in academia and industry, fostering continued exploration of VOR's therapeutic potential and paving the way for its translation into clinical applications. Further research, including more extensive preclinical toxicology and pharmacokinetic studies, as well as well-designed clinical trials, is warranted to fully elucidate its efficacy and safety in humans.
References
- 1. Effects of this compound and vitexin-4"-O-glucoside on growth and oxidative stress-induced cell apoptosis of human adipose-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitexin Induces Apoptosis in MCF-7 Breast Cancer Cells through the Regulation of Specific miRNAs Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Vitexin-2"-O-rhamnoside from Crataegus pinnatifida
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the extraction of Vitexin-2"-O-rhamnoside, a key bioactive flavonoid, from the leaves and fruit of Crataegus pinnatifida (Chinese hawthorn). The protocols are based on established scientific literature and are intended to guide researchers in developing efficient and scalable extraction processes.
Introduction
This compound is a significant flavonoid found in Crataegus species, exhibiting a range of pharmacological activities, including cardiovascular benefits.[1][2] Its effective extraction is a critical first step in research, development, and potential therapeutic applications. This application note explores various extraction techniques, from conventional to modern assisted methods, and provides protocols for their implementation.
Data Summary of Extraction Methods
The selection of an appropriate extraction method is crucial for maximizing the yield and purity of this compound. The following table summarizes quantitative data from various studies on the extraction of flavonoids from Crataegus pinnatifida, providing a comparative overview of different methodologies.
| Extraction Method | Plant Part | Solvent | Key Parameters | Target Analyte(s) | Yield/Content | Reference |
| Ultrasound-Assisted Extraction (UAE) | Leaves | 40% Ethanol (B145695) | Liquid/Solid Ratio: 15, Temperature: 40°C, Time: 32 min | Total Flavonoids | 15.50 mg/g | [3] |
| UAE with Deep Eutectic Solvents (DES) | Fruit | Glycerol/Choline Chloride (3:1) with 50% water | Liquid/Solid Ratio: 42 mL/g, Temperature: 72°C, Time: 21 min | Total Flavonoids | 7.72% | [4] |
| UAE with Deep Eutectic Solvents (DES) | Fruit | Betaine/Urea (1:3.3) with 60% water | Liquid/Solid Ratio: 30:1, Temperature: 50°C, Time: 30 min, Power: 330 W | Total Flavonoids | 6.06 ± 0.024 mg RE/g DW | [5] |
| Microwave-Assisted Extraction (MAE) | Leaves & Flowers (C. monogyna) | 50% Ethanol | - | Hyperoside (B192233), Vitexin (B1683572), this compound | Higher efficiency than maceration and Soxhlet | [6][7] |
| Maceration | Leaves & Flowers (C. monogyna) | - | - | Hyperoside, Vitexin, this compound | Lower efficiency than UAE and MAE | [6][7] |
| Soxhlet Extraction | Leaves & Flowers (C. monogyna) | - | - | Hyperoside, Vitexin, this compound | Lower efficiency than UAE and MAE | [6][7] |
| Macroporous Resin Column Chromatography (Purification) | Leaves | HPD-400 Resin | Elution with ethanol | This compound | Content increased from 2.63% to 22.2% with 81.2% recovery | [8] |
| RP-HPLC Analysis | Leaves | THF/ACN/Methanol/0.05% Phosphoric Acid (18:1:1:80 v/v/v/v) | Diamonsil C18 column, 1.0 mL/min, 340 nm | This compound | 62.3 mg/g dry weight | [9] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Total Flavonoids
This protocol is optimized for the extraction of total flavonoids from Crataegus pinnatifida leaves.[3]
Materials and Equipment:
-
Dried and powdered Crataegus pinnatifida leaves
-
40% Ethanol (v/v)
-
Ultrasonic bath or probe sonicator
-
Filter paper or centrifugation system
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Weigh 1.0 g of powdered Crataegus pinnatifida leaves and place it in a suitable extraction vessel.
-
Add 15 mL of 40% ethanol to achieve a liquid-to-solid ratio of 15:1 (mL/g).
-
Place the vessel in an ultrasonic bath maintained at 40°C.
-
Apply ultrasonic waves for 32 minutes.
-
After extraction, separate the supernatant from the solid residue by filtration or centrifugation.
-
Collect the supernatant and, if desired, concentrate it using a rotary evaporator to obtain the crude flavonoid extract.
-
For quantitative analysis, the extract can be analyzed using HPLC.
Protocol 2: Microwave-Assisted Extraction (MAE)
This method offers a rapid extraction of flavonoids and has shown high efficiency.[6][7]
Materials and Equipment:
-
Dried and powdered Crataegus pinnatifida leaves or fruit
-
50% Ethanol (v/v)
-
Microwave extraction system
-
Filter paper or centrifugation system
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Weigh a desired amount of powdered plant material and place it in the microwave extraction vessel.
-
Add 50% ethanol at a specified liquid-to-solid ratio (e.g., 20:1 mL/g).
-
Secure the vessel in the microwave extractor.
-
Set the extraction parameters (e.g., power, temperature, and time) as optimized for your system. A typical starting point could be 400 W for 5 minutes.
-
After the extraction cycle, allow the vessel to cool to a safe temperature.
-
Filter or centrifuge the mixture to separate the extract from the plant residue.
-
Collect the supernatant and concentrate it using a rotary evaporator.
Protocol 3: Purification of this compound using Macroporous Resin Column Chromatography
This protocol describes the enrichment of this compound from a crude extract.[8]
Materials and Equipment:
-
Crude flavonoid extract from Crataegus pinnatifida
-
HPD-400 macroporous resin (or equivalent)
-
Chromatography column
-
Ethanol solutions of varying concentrations (for elution)
-
Deionized water
-
Fraction collector (optional)
-
HPLC system for analysis
Procedure:
-
Resin Pre-treatment: Soak the HPD-400 resin in ethanol overnight, then wash thoroughly with deionized water to remove any impurities.
-
Column Packing: Pack a chromatography column with the pre-treated resin.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., water) and load it onto the column.
-
Washing: Wash the column with deionized water to remove sugars, salts, and other highly polar impurities.
-
Elution: Elute the column with a stepwise or gradient of increasing ethanol concentrations (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions at each concentration.
-
Fraction Analysis: Analyze the collected fractions for the presence and purity of this compound using HPLC.
-
Pooling and Concentration: Combine the fractions rich in this compound and concentrate them using a rotary evaporator to obtain the purified product.
Visualizations
Experimental Workflow for Extraction and Purification
The following diagram illustrates the general workflow for the extraction and subsequent purification of this compound from Crataegus pinnatifida.
Caption: General workflow for extraction and purification of this compound.
Signaling Pathway of Key Extraction Parameters
The interplay of various parameters significantly influences the efficiency of the extraction process.
Caption: Key parameters influencing extraction efficiency.
References
- 1. Determination of Flavonoids Compounds of Three Species and Different Harvesting Periods in Crataegi folium Based on LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ruixiangmc.com [ruixiangmc.com]
- 3. 米兰体育登录入口-米兰娱乐客户端最新版下载官网 [m.cvbae.com]
- 4. Optimization of Ultrasonic-Assisted Deep Eutectic Solvent Extraction of Flavonoids from Crataegus pinnatifida Using Response Surface Methodology [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Influence of the extraction mode on the yield of hyperoside, vitexin and vitexin-2''-O-rhamnoside from Crataegus monogyna Jacq. (hawthorn) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation of vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside from hawthorn leaves extracts using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of vitexin-2"-O-glucoside, this compound, rutin, and hyperoside in the extract of hawthorn (Crataegus pinnatifida Bge.) leaves by RP-HPLC with ultraviolet photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Isolation and Purification of Vitexin-2"-O-rhamnoside
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Vitexin-2"-O-rhamnoside is a C-glycosyl flavonoid found in various medicinal plants, including species of Passiflora (passionflower) and Crataegus (hawthorn).[1][2] This compound and its aglycone, vitexin, are of significant interest to the pharmaceutical industry due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and cardiovascular-protective effects.[1][3][4] These application notes provide a detailed protocol for the isolation and purification of this compound from plant sources, followed by methods for quantitative analysis.
Experimental Protocols
Part 1: Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of this compound from dried plant material. The choice of solvent and method may be optimized depending on the specific plant matrix.
Materials:
-
Dried and powdered plant material (e.g., leaves of Passiflora or Crataegus species)
-
Ethanol (B145695) (50-70%) or Methanol
-
Soxhlet apparatus
-
Rotary evaporator
-
Freeze-dryer (lyophilizer)
-
Petroleum ether
-
Butanol
-
Hot water bath
Procedure:
-
Defatting of Plant Material:
-
Place 500 g of the ground plant material into a Soxhlet extractor.
-
Extract with petroleum ether for several hours to remove lipids and other nonpolar compounds.[5]
-
Discard the petroleum ether extract and air-dry the defatted plant material.
-
-
Ethanolic Extraction:
-
Transfer the defatted plant material to the Soxhlet apparatus.
-
Extract with ethanol (e.g., 50% ethanol) until the solvent running through the apparatus is colorless.[4]
-
Alternatively, macerate the plant material in ethanol at room temperature for 24-48 hours with occasional stirring.
-
-
Solvent Evaporation:
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
-
Aqueous Suspension and Liquid-Liquid Partitioning:
-
Dissolve the crude extract in hot water (e.g., 500 ml).[5]
-
Perform liquid-liquid extraction with an equal volume of butanol.[5]
-
Separate the butanolic layer, which will contain the flavonoids.
-
Repeat the butanol extraction two more times.
-
Combine the butanolic fractions and evaporate to dryness under reduced pressure to yield a butanolic extract.
-
-
Lyophilization:
Part 2: Purification of this compound
This section outlines two common methods for the purification of this compound from the crude extract: Macroporous Resin Column Chromatography and Preparative High-Performance Liquid Chromatography (Prep-HPLC).
Method A: Macroporous Resin Column Chromatography
Materials:
-
Crude butanolic extract
-
Macroporous resin (e.g., HPD-400)[8]
-
Glass column
-
Ethanol solutions of varying concentrations (e.g., 10%, 30%, 50%, 70%)
-
Deionized water
Procedure:
-
Resin Preparation and Packing:
-
Swell and wash the macroporous resin according to the manufacturer's instructions.
-
Pack the resin into a glass column to the desired bed volume.
-
Equilibrate the column with deionized water.
-
-
Sample Loading:
-
Dissolve the crude butanolic extract in a small volume of the equilibration solvent (deionized water).
-
Load the sample onto the column.
-
-
Elution:
-
Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%).
-
Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or analytical HPLC.
-
-
Fraction Pooling and Concentration:
-
Pool the fractions containing the highest concentration of this compound.
-
Evaporate the solvent under reduced pressure to obtain a purified extract. A study on hawthorn leaves showed that after one run with HPD-400 resin, the content of vitexin-2″-O-rhamnoside in the product increased 8.43-fold from 2.63% to 22.2% with a recovery yield of 81.2%.[8]
-
Method B: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Materials:
-
Partially purified extract from Method A or crude butanolic extract
-
Preparative HPLC system with a UV detector
-
Preparative C18 column
-
Acetonitrile (HPLC grade)
-
Ultrapure water (HPLC grade)
-
Formic acid or phosphoric acid (optional, for pH adjustment)
Procedure:
-
Sample Preparation:
-
Dissolve the extract in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
The specific conditions will need to be optimized. A typical starting point would be a gradient elution using a C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10-40% B over 30-60 minutes.
-
Flow Rate: Dependent on the column dimensions.
-
-
Fraction Collection:
-
Collect the peak corresponding to the retention time of this compound.
-
-
Purity Confirmation and Final Preparation:
-
Analyze the collected fraction for purity using analytical HPLC.
-
Evaporate the solvent and lyophilize the purified compound.
-
Data Presentation
Table 1: Quantitative Analysis of this compound in Passiflora Species
| Plant Species | Concentration in Lyophilized Extract (%) | Retention Time (min) |
| P. foetida | 7.21 | 13.16 |
| P. setacea | 3.66 | 13.49 |
| P. alata | 2.89 | 13.20 |
| Data obtained from aqueous extracts analyzed by HPLC-DAD-UV at 340 nm.[6][7] |
Table 2: HPLC Method Parameters for Quantification of this compound
| Parameter | Method 1 | Method 2 |
| Column | Ascentis-phenyl (250 x 4.6 mm, 5 µm) | Shim-pack VP-ODS C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Ultrapure water (pH 3.0), B: Acetonitrile | Tetrahydrofuran/acetonitrile/0.05% phosphoric acid (20:3:77, v/v/v) |
| Elution Mode | Gradient | Isocratic |
| Flow Rate | 1.4 mL/min | 1.0 mL/min |
| Detection Wavelength | 340 nm | 360 nm |
| Linearity Range | 0.5 - 100 µg/mL | 4.05 - 202.50 µg/mL |
| LOD | 100 ng/mL | 0.6 ng |
| LOQ | 200 ng/mL | 2 ng |
| Method 1 is suitable for the analysis of Passiflora extracts.[6][7] Method 2 was developed for the simultaneous determination of several flavonoids in hawthorn.[9] |
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Overview of analytical methods for this compound quantification.
References
- 1. Vitexin-2'-O-rhamnoside | Benchchem [benchchem.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RP-HPLC Method for Simultaneous Detection of Vitexin-2″-Orhamnoside and Hyperoside [wisdomlib.org]
- 5. phytojournal.com [phytojournal.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. academicjournals.org [academicjournals.org]
- 8. Separation of vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside from hawthorn leaves extracts using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation and application by HPLC for simultaneous determination of vitexin-2″-O-glucoside, vitexin-2″-O-rhamnoside, rutin, vitexin, and hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Quantification of Vitexin-2"-O-rhamnoside by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for the quantitative analysis of Vitexin-2"-O-rhamnoside in various samples, including plant extracts and pharmaceutical formulations, using a validated High-Performance Liquid Chromatography (HPLC) method.
Introduction
This compound is a C-glycosylflavonoid found in several medicinal plants, including Hawthorn (Crataegus species) and Passionflower (Passiflora species).[1][2] This compound is recognized for its various pharmacological activities, such as anti-inflammatory, antioxidant, and antiviral properties.[1] Accurate and precise quantification of this compound is crucial for the quality control of herbal raw materials, standardization of extracts, and in the development of phytopharmaceutical products. This document outlines a detailed HPLC method, including sample preparation, chromatographic conditions, and method validation, to ensure reliable quantification.
Experimental Protocols
Sample Preparation (Extraction from Plant Material)
A robust extraction method is critical for the accurate quantification of the target analyte. The following protocol is a general guideline and may require optimization based on the specific plant matrix.
Protocol for Extraction:
-
Sample Collection and Pre-treatment: Collect fresh plant material (e.g., leaves, flowers). Dry the material in the shade or at a controlled temperature (e.g., 60°C) to a constant weight.[3] Grind the dried material into a coarse powder.
-
Extraction:
-
Method 1: Water Infusion: Suspend 10 g of the powdered plant material in 100 mL of ultrapure water (10% w/v). Heat for 30 minutes.[4]
-
Method 2: Ethanolic Extraction: Use 50% ethanol (B145695) for extraction.[1] For more exhaustive extraction, methods like ultrasonic or Soxhlet extraction can be employed.[3][5][6] For instance, perform ultrasonic extraction with 2 g of powdered leaves in 30 ml of 85% ethanol for 30 minutes, repeating the process twice.[3]
-
-
Filtration and Concentration: Filter the extract through Whatman filter paper.[5] If necessary, concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 45-50°C).[3][5]
-
Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step can be used to purify the extract and reduce interference.[1]
-
Final Sample Preparation: Dissolve the dried extract in a suitable solvent (e.g., methanol (B129727) or the initial mobile phase composition). Filter the solution through a 0.45 µm membrane filter before injecting it into the HPLC system.[3]
HPLC Method Protocol
The following HPLC conditions are based on validated methods reported in the literature.[2][7]
Chromatographic Conditions:
-
Instrument: A standard High-Performance Liquid Chromatography system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column:
-
Mobile Phase:
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 10-20 µL.
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 200 µg/mL).[2]
-
From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 0.5 to 100 µg/mL) by diluting with the mobile phase.[2]
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
Data Presentation: Quantitative Summary
The following tables summarize the quantitative data from various validated HPLC methods for this compound.
Table 1: Comparison of HPLC Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenomenex Luna C18[1] | Shim-pack VP-ODS C18 (250 mm×4.6 mm, 5 μm)[7] | Ascentis-phenyl (250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Gradient (Details not specified)[1] | Isocratic: THF/ACN/0.05% Phosphoric Acid (20:3:77)[7] | Gradient: Water (pH 3.0) / Acetonitrile[2] |
| Flow Rate | Not specified | 1.0 mL/min[7] | 1.4 mL/min[2] |
| Detection λ | 338 nm[1] | 360 nm[7] | 340 nm[2] |
| Retention Time | 30.42 min[1] | ~10.97 min | 12.70 - 13.28 min[4] |
| Total Run Time | Not specified | 25 min[7] | 16 min[2] |
Table 2: Summary of Method Validation Parameters
| Parameter | Method A | Method B |
| Linearity Range (µg/mL) | 4.05–202.50[7][8] | 0.5–100[2][4] |
| Correlation Coefficient (r²) | > 0.998[7][8] | > 0.9925[2][4] |
| LOD (ng/mL or µg/mL) | 0.6 ng[7][8] (on column) | 100 ng/mL[2][4] |
| LOQ (ng/mL or µg/mL) | 2 ng[7][8] (on column) | 200 ng/mL[2][4] |
| Precision (RSD %) | < 3% (Intra- and Inter-day)[7][8] | < 15% (Intra- and Inter-day)[4] |
| Accuracy/Recovery (%) | Not specified | > 95%[4] |
| Robustness | Validated[1] | Validated[2] |
Stability-Indicating HPLC Method Development
For drug development and to determine the shelf-life of products, a stability-indicating method is essential. This involves demonstrating that the analytical method can accurately quantify the active ingredient in the presence of its degradation products.
Forced Degradation Protocol:
-
Prepare Sample: Prepare a solution of this compound in a suitable solvent.
-
Stress Conditions: Expose the sample solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 105°C for 24 hours (for solid state).
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Analysis: After exposure, neutralize the acid and base-stressed samples. Dilute all samples to an appropriate concentration and analyze them using the developed HPLC method, alongside an unstressed control sample.
-
Evaluation:
-
The peak for this compound should be well-resolved from any peaks of degradation products.
-
The purity of the this compound peak in the stressed samples should be checked using a Diode Array Detector (DAD) to assess for co-eluting peaks. A pure peak indicates specificity.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical process of method development and validation.
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical flow for HPLC method development and validation.
References
- 1. RP-HPLC Method for Simultaneous Detection of Vitexin-2″-Orhamnoside and Hyperoside [wisdomlib.org]
- 2. academicjournals.org [academicjournals.org]
- 3. Optimization of Solvent Systems for the Extraction of Vitexin as the Major Bioactive Flavonoid in Prosopis farcta [scirp.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. jchps.com [jchps.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation and application by HPLC for simultaneous determination of vitexin-2″-O-glucoside, vitexin-2″-O-rhamnoside, rutin, vitexin, and hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation and application by HPLC for simultaneous determination of vitexin-2″-O-glucoside, vitexin-2″-O-rhamnoside, rutin, vitexin, and hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: UPLC-MS/MS Analysis of Vitexin-2"-O-rhamnoside in Plant Extracts
Introduction
Vitexin-2"-O-rhamnoside is a flavonoid glycoside found in various medicinal plants, notably in species of Crataegus (Hawthorn) and Passiflora (Passionflower).[1] It is recognized for a range of biological activities, including antioxidant, cardioprotective, and anti-inflammatory properties.[1] Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note details a robust and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of this compound in plant extracts.
Chemical Structure
-
Compound: this compound
-
Molecular Formula: C₂₇H₃₀O₁₄[1]
-
Molecular Weight: 578.52 g/mol [1]
-
Core Structure: Apigenin-8-C-glucoside with a rhamnose moiety at the 2"-O position.[1]
Experimental
1. Sample Preparation: Solid-Liquid Extraction (SLE)
A generalized protocol for the extraction of this compound from dried plant material is provided below. Optimization may be required based on the specific plant matrix.
-
Protocol:
-
Grind the dried plant material (e.g., leaves, flowers) to a fine powder (sieve through a 45-mesh size).[2]
-
Accurately weigh 0.2 g of the powdered sample into a conical flask.[2]
-
Add 30 mL of 70% ethanol (B145695) as the extraction solvent.[2]
-
Perform ultrasonic extraction in an ice-water bath for 45 minutes.[2]
-
Adjust the solution to the original weight with 70% ethanol to compensate for any solvent loss.[2]
-
Centrifuge the extract at 3000 x g for 5 minutes.[3]
-
Filter the supernatant through a 0.45 µm PTFE or nylon membrane filter prior to UPLC-MS/MS analysis.[2][3]
-
2. UPLC-MS/MS Instrumentation and Conditions
The following are typical UPLC-MS/MS parameters for the analysis of this compound.
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm[4] or CORTECS UPLC C18, 1.6 µm, 3.0 mm x 100 mm[5]
-
Column Temperature: 30°C
-
Mobile Phase:
-
Gradient Elution: A gradient elution is typically employed. An example is provided in the table below.
-
Injection Volume: 5 - 10 µL[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), can be run in positive or negative ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM)
Table 1: Example Gradient Elution Program
| Time (min) | %A (0.1% Formic Acid in Water) | %B (Acetonitrile) |
| 0.0 | 90 | 10 |
| 2.0 | 10 | 90 |
| 3.0 | 10 | 90 |
| 3.1 | 90 | 10 |
| 5.0 | 90 | 10 |
3. MS/MS Parameters
For quantitative analysis using MRM, the precursor ion and at least one or two product ions are monitored. The specific m/z values can be determined by direct infusion of a standard solution of this compound.
Table 2: Example MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Ion Mode | Reference |
| This compound | 579.0 | 433.1 | - | Positive | [6] |
| This compound | 293.10 | - | - | Positive | [4] |
Note: The fragmentation of this compound often involves the loss of the rhamnosyl group.
Method Validation
A summary of typical method validation parameters from published literature is presented below.
Table 3: Summary of Method Validation Parameters
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 10 - 50,000 ng/mL | [4] |
| 4.05–202.50 μg/mL | [5] | |
| Correlation Coefficient (r²) | > 0.99 | [5][7] |
| Limit of Detection (LOD) | 0.6 ng | [5] |
| 0.03 µg/mL | [7] | |
| Limit of Quantification (LOQ) | 2 ng | [5] |
| 0.10 µg/mL | [7] | |
| Precision (RSD%) | < 15% | [4] |
| < 3% (Intra- and Inter-day) | [5] | |
| Accuracy (Recovery %) | 85 - 115% | |
| -10% to 10% (Relative Error) | [4] |
Quantitative Data from Plant Extracts
The concentration of this compound can vary significantly depending on the plant species, part of the plant used, and geographical location.
Table 4: Quantitative Analysis of this compound in Various Plant Extracts
| Plant Species | Plant Part | Concentration | Reference |
| Crataegus pinnatifida | Leaves | 62.3 mg/g (dry weight) | [5][7] |
| Crataegus pinnatifida | Leaves | 6.0–8.2 mg/g | [1] |
| Passiflora foetida | Lyophilized Extract | 7.21% | [1][8] |
| Passiflora alata | Lyophilized Extract | 2.89% | [1][8] |
| Passiflora setacea | Lyophilized Extract | 3.66% | [8] |
| Lithuanian Hawthorn | Buds | 6.72-10.91 mg/g (dried crude drug) | [9] |
| Crataegus azarolus (Zalan) | Leaves | 30.30% of total flavonoids | [9] |
| Crataegus azarolus (Qaradax) | Leaves | 18.00% of total flavonoids | [9] |
Diagrams
Caption: Experimental workflow for UPLC-MS/MS analysis.
Caption: Logical relationship of key components.
Conclusion
The described UPLC-MS/MS method provides a sensitive, accurate, and reliable approach for the quantification of this compound in plant extracts. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working with this important bioactive compound. The provided protocols and data can be adapted for routine quality control and further research applications.
References
- 1. Vitexin-2'-O-rhamnoside | Benchchem [benchchem.com]
- 2. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UPLC-ESI-MS/MS Based Characterization of Active Flavonoids from Apocynum spp. and Anti-Bacteria Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of vitexin-4''-O-glucoside, vitexin-2''-O-rhamnoside, rutin and vitexin from hawthorn leaves flavonoids in rat plasma by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of vitexin-2"-O-glucoside, this compound, rutin, and hyperoside in the extract of hawthorn (Crataegus pinnatifida Bge.) leaves by RP-HPLC with ultraviolet photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ijbbb.org [ijbbb.org]
Application Notes and Protocols for Determining the In Vitro Antioxidant Activity of Vitexin-2"-O-rhamnoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitexin-2"-O-rhamnoside is a flavonoid glycoside found in various medicinal plants, such as hawthorn (Crataegus pinnatifida) and Passiflora species.[1] Flavonoids are a significant class of polyphenolic compounds known for their diverse biological activities, including antioxidant properties. The antioxidant capacity of this compound is a key attribute, contributing to its potential health benefits by mitigating oxidative stress, a pathological process implicated in numerous chronic diseases.[1][2] In vivo studies suggest that this compound enhances antioxidant capacity by upregulating signaling pathways such as PI3K/Akt and activating antioxidant enzymes.[2]
This document provides detailed protocols for common in vitro assays to determine the antioxidant activity of this compound, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Data Presentation
Table 1: Antioxidant Activity of Extracts Containing this compound and Related Flavonoids (DPPH Assay)
| Sample | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| Ethyl acetate (B1210297) fraction of Macaranga hypoleuca leaves | 14.31 | Ascorbic Acid | 4.97 |
| Methanol (B129727) extract of Macaranga hypoleuca leaves | 19.32 | Quercetin | 4.97 |
| n-butanol fraction of Macaranga hypoleuca leaves | 16.78 | - | - |
| Ethyl acetate fraction of Vernonia amygdalina leaves | 94.83 | Ascorbic Acid | 127.73 |
| Methanol extract of Vernonia amygdalina leaves | 94.92 | - | - |
Table 2: Antioxidant Activity of Extracts Containing this compound and Related Flavonoids (ABTS Assay)
| Sample | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| Ethyl acetate fraction of Macaranga hypoleuca leaves | 2.10 | Trolox | 2.34 |
| Methanol extract of Macaranga hypoleuca leaves | 3.72 | - | - |
| n-butanol fraction of Macaranga hypoleuca leaves | 3.21 | - | - |
| Methanol extract of Vernonia amygdalina leaves | 179.8 | Ascorbic Acid | 127.7 |
Table 3: Antioxidant Activity of Extracts Containing this compound and Related Flavonoids (FRAP Assay)
| Sample | Antioxidant Capacity |
| Butanol fraction of Macaranga hypoleuca leaves | IC50 of 0.48 µg/mL |
| Ethyl acetate fraction of Macaranga hypoleuca leaves | IC50 of 0.99 µg/mL |
| Methanol extract of Macaranga hypoleuca leaves | IC50 of 3.10 µg/mL |
Note: The data presented is for plant extracts and fractions which are complex mixtures. The antioxidant activity is not solely attributable to this compound.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a widely used method to evaluate the free radical scavenging activity of antioxidants. DPPH is a stable free radical with a deep violet color in solution, showing a maximum absorbance at approximately 517 nm. When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine), resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the antioxidant's radical scavenging ability.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol (B145695), analytical grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
-
Pipettes
Procedure:
-
Preparation of DPPH Solution (0.1 mM):
-
Dissolve 3.94 mg of DPPH in 100 mL of methanol.
-
Store this solution in an amber bottle in the dark at 4°C. It is recommended to prepare this solution fresh.
-
-
Preparation of this compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a stock solution. Sonication may be necessary to ensure complete dissolution.
-
-
Preparation of Working Solutions:
-
Prepare a series of dilutions of the this compound stock solution to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a stock solution and serial dilutions of the positive control (ascorbic acid or Trolox) in the same manner.
-
-
Assay Protocol (96-well plate):
-
Add 100 µL of each concentration of the this compound working solutions and the positive control to separate wells of the microplate.
-
Add 100 µL of methanol to a well to serve as a blank.
-
Add 100 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Radical Scavenging Activity:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is proportional to the antioxidant capacity of the sample.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol (or Ethanol, analytical grade)
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
-
Pipettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS Working Solution:
-
Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of this compound and Trolox Solutions:
-
Prepare stock and working solutions of this compound and the positive control (Trolox) as described in the DPPH assay protocol.
-
-
Assay Protocol (96-well plate):
-
Add 10 µL of each concentration of the this compound working solutions and the positive control to separate wells of the microplate.
-
Add 190 µL of the ABTS working solution to all wells.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance of each well at 734 nm.
-
Calculation of Antioxidant Activity:
The percentage of ABTS•+ scavenging activity is calculated as:
Where:
-
A_control is the absorbance of the ABTS working solution without the sample.
-
A_sample is the absorbance of the ABTS working solution with the sample.
The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm. The increase in absorbance is proportional to the antioxidant's reducing power.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (as a standard)
-
96-well microplate
-
Microplate reader
-
Pipettes
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the reagent to 37°C before use.
-
-
Preparation of this compound and Standard Solutions:
-
Prepare stock and working solutions of this compound.
-
Prepare a series of standard solutions of FeSO₄ or Trolox.
-
-
Assay Protocol (96-well plate):
-
Add 20 µL of each concentration of the this compound working solutions and the standard solutions to separate wells of the microplate.
-
Add 180 µL of the FRAP reagent to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance of each well at 593 nm.
-
Calculation of Ferric Reducing Power:
The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram of the sample.
Mandatory Visualizations
Experimental Workflow for In Vitro Antioxidant Assays
Caption: Workflow for in vitro antioxidant activity determination.
Signaling Pathways Modulated by Flavonoid Antioxidants
This compound is suggested to exert its antioxidant effects in vivo by modulating key cellular signaling pathways involved in the antioxidant response, such as the PI3K/Akt and Nrf2/HO-1 pathways.
PI3K/Akt Signaling Pathway
Caption: PI3K/Akt pathway in antioxidant response.
Nrf2/HO-1 Signaling Pathway
References
Preparation of Vitexin-2"-O-rhamnoside Stock Solutions for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of Vitexin-2"-O-rhamnoside stock solutions intended for use in a variety of cell-based assays. Accurate preparation and storage of stock solutions are critical for obtaining reproducible and reliable experimental results.
Introduction
This compound is a flavonoid glycoside found in various plants, including Crataegus pinnatifida and Beta vulgaris species.[1][2] It has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects, making it a compound of interest in drug discovery and development.[3][4] This flavonoid glycoside has been shown to inhibit DNA synthesis in MCF-7 breast cancer cells and possesses immunomodulatory properties.[2][3][4]
Physicochemical Properties
Solubility Data
The solubility of this compound is a critical factor in the preparation of stock solutions. The compound is generally insoluble in water but soluble in organic solvents.[6] It is crucial to use high-purity solvents to avoid introducing contaminants into cell cultures. The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Concentration (mM) | Notes | Source |
| DMSO | ≥27.95 mg/mL | ≥48.31 mM | With sonication. Moisture-absorbing DMSO can reduce solubility; use fresh DMSO. | [1][6] |
| 100 mg/mL | 172.85 mM | [1] | ||
| 15 mg/mL | 25.93 mM | [2] | ||
| 60 mg/mL | 103.71 mM | [5] | ||
| Ethanol | ≥10.44 mg/mL | ≥18.05 mM | With sonication. | [6] |
| 45 mg/mL | 77.79 mM | [5] | ||
| 91 mg/mL | 157.3 mM | Sonication is recommended. | [7] | |
| DMF | 10 mg/mL | 17.28 mM | [2] | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | 0.86 mM | [2] |
Note: The solubility of a compound can vary between different batches and suppliers. It is always recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials
-
This compound powder (purity ≥95%)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile filter tips
Procedure
-
Aseptic Technique: Perform all steps under a laminar flow hood or in a sterile environment to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.79 mg of the compound (Molecular Weight = 578.52 g/mol ).
-
Dissolution:
-
Transfer the weighed powder into a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator until the solution is clear.[6][7]
-
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5] The volume of each aliquot will depend on the experimental needs.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Storage and Stability
Proper storage is essential to maintain the integrity of the this compound stock solution.
-
Powder: The solid compound is stable for at least 3 years when stored at -20°C.[1]
-
Stock Solution in Solvent:
Preparation of Working Solutions for Cell-Based Assays
For cell-based assays, the DMSO stock solution must be further diluted in cell culture medium to the desired final concentration.
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution:
-
Perform serial dilutions of the stock solution in a sterile, serum-free cell culture medium to achieve the final working concentrations.
-
It is important to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5% (v/v), although the tolerance can vary between cell lines.
-
Always prepare a vehicle control containing the same final concentration of DMSO as the experimental wells.
-
-
Application: Add the freshly prepared working solutions to the cell cultures.
Visualizing the Workflow
The following diagrams illustrate the key processes described in these application notes.
Caption: Workflow for preparing this compound stock solution.
Caption: Workflow for preparing working solutions for cell-based assays.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.
-
All work should be conducted in a well-ventilated area.
References
Application Notes and Protocols for Studying the Immunomodulatory Effects of Vitexin-2"-O-rhamnoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro and in vivo experimental models to investigate the immunomodulatory properties of Vitexin-2"-O-rhamnoside. The included protocols and data summaries are intended to facilitate the design and execution of studies aimed at elucidating the compound's mechanism of action and therapeutic potential.
Introduction
This compound, a flavonoid glycoside, has demonstrated significant immunomodulatory activities. Studies indicate its potential to enhance immune responses in immunosuppressed models, suggesting its utility in conditions characterized by a compromised immune system.[1][2] This document outlines key experimental models and detailed protocols to assess the effects of this compound on various aspects of the immune system, including lymphocyte proliferation, cytotoxic cell activity, and cytokine production.
Quantitative Data Summary
The following tables summarize the dose-dependent immunomodulatory effects of this compound observed in a study using cyclophosphamide-induced immunosuppressed BALB/c mice.[3]
Table 1: Effect of this compound on Lymphocyte Proliferation in Immunosuppressed Mice [3]
| Treatment Group | Dose (mg/kg/day, i.g.) | T Lymphocyte Proliferation (OD 570 nm) | B Lymphocyte Proliferation (OD 570 nm) |
| Control (Normal) | - | 1.25 ± 0.15 | 1.10 ± 0.12 |
| Model (Cyclophosphamide) | - | 0.45 ± 0.08 | 0.38 ± 0.06 |
| This compound | 50 | 0.68 ± 0.10 | 0.59 ± 0.09 |
| This compound | 100 | 0.89 ± 0.12 | 0.78 ± 0.11 |
| This compound | 200 | 1.15 ± 0.14 | 1.02 ± 0.13 |
Table 2: Effect of this compound on Cytotoxic Cell Activity in Immunosuppressed Mice [3]
| Treatment Group | Dose (mg/kg/day, i.g.) | NK Cell Activity (%) | CTL Activity (%) |
| Control (Normal) | - | 45.3 ± 5.2 | 55.8 ± 6.1 |
| Model (Cyclophosphamide) | - | 18.7 ± 3.5 | 22.4 ± 4.3 |
| This compound | 50 | 27.9 ± 4.1 | 33.6 ± 5.0 |
| This compound | 100 | 35.8 ± 4.8 | 43.1 ± 5.5 |
| This compound | 200 | 42.1 ± 5.0 | 51.7 ± 5.9 |
Table 3: Effect of this compound on Serum Cytokine Levels in Immunosuppressed Mice [3]
| Treatment Group | Dose (mg/kg/day, i.g.) | IFN-γ (pg/mL) | IL-2 (pg/mL) | IL-6 (pg/mL) | IL-12 (pg/mL) |
| Control (Normal) | - | 58.3 ± 6.5 | 65.4 ± 7.1 | 85.2 ± 9.3 | 78.9 ± 8.5 |
| Model (Cyclophosphamide) | - | 25.1 ± 4.2 | 28.7 ± 4.9 | 35.6 ± 5.8 | 33.1 ± 5.1 |
| This compound | 50 | 36.8 ± 5.1 | 40.2 ± 5.5 | 50.1 ± 6.9 | 48.7 ± 6.2 |
| This compound | 100 | 45.9 ± 5.9 | 51.3 ± 6.3 | 68.4 ± 8.1 | 62.5 ± 7.7 |
| This compound | 200 | 55.2 ± 6.3 | 62.1 ± 6.9 | 81.7 ± 8.9 | 75.3 ± 8.1 |
Experimental Workflows and Signaling Pathways
In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the immunomodulatory effects of this compound in a cyclophosphamide-induced immunosuppression model.
PI3K/Akt Signaling Pathway
This compound has been shown to increase the phosphorylation of PI3K and Akt in a dose-dependent manner, suggesting its role in activating this critical cell survival and proliferation pathway.[1][3]
NF-κB Signaling Pathway
Flavonoids are known to modulate the NF-κB pathway, a key regulator of inflammation. This compound may exert its anti-inflammatory effects by inhibiting this pathway.
Experimental Protocols
In Vitro Lymphocyte Proliferation Assay (MTT Method)
Objective: To assess the effect of this compound on the proliferation of murine T and B lymphocytes in vitro.
Materials:
-
Spleens from BALB/c mice
-
RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Concanavalin A (Con A) for T cell stimulation
-
Lipopolysaccharide (LPS) for B cell stimulation
-
This compound (dissolved in DMSO, then diluted in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Prepare a single-cell suspension of splenocytes from BALB/c mice.
-
Adjust the cell concentration to 2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of culture medium containing Con A (final concentration 5 µg/mL for T cells) or LPS (final concentration 10 µg/mL for B cells).
-
Add 50 µL of this compound solution at various final concentrations (e.g., 1, 10, 50, 100 µM). Include a vehicle control (DMSO).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
In Vivo Natural Killer (NK) Cell Activity Assay
Objective: To determine the effect of this compound on NK cell cytotoxic activity in vivo.
Materials:
-
Effector cells: Spleen cells from treated and control mice.
-
Target cells: YAC-1 cells.
-
RPMI-1640 medium with 10% FBS.
-
LDH cytotoxicity assay kit.
-
96-well round-bottom microtiter plates.
Procedure:
-
Prepare effector cells (splenocytes) from the different treatment groups of mice.
-
Culture YAC-1 target cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Co-culture effector and target cells at different ratios (e.g., 25:1, 50:1, 100:1) in a 96-well plate for 4 hours.
-
Set up control wells for spontaneous release (target cells only) and maximum release (target cells with lysis buffer).
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the lactate (B86563) dehydrogenase (LDH) activity in the supernatant according to the manufacturer's instructions of the cytotoxicity assay kit.
-
Calculate the percentage of specific lysis.
In Vivo Cytotoxic T Lymphocyte (CTL) Activity Assay
Objective: To evaluate the effect of this compound on CTL activity in vivo.
Materials:
-
Effector cells: Spleen cells from immunized and treated mice.
-
Target cells: P815 mastocytoma cells.
-
RPMI-1640 medium with 10% FBS.
-
LDH cytotoxicity assay kit.
-
96-well round-bottom microtiter plates.
Procedure:
-
Immunize mice with an appropriate antigen to induce a CTL response.
-
Treat the mice with this compound as per the experimental design.
-
Prepare effector cells (splenocytes) from the immunized and treated mice.
-
Culture P815 target cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Co-culture effector and target cells at various ratios in a 96-well plate for 4-6 hours.
-
Include control wells for spontaneous and maximum release.
-
Measure LDH release from the target cells as described in the NK cell activity assay.
-
Calculate the percentage of specific CTL-mediated lysis.
Cytokine Profiling by ELISA
Objective: To quantify the levels of key immunomodulatory cytokines in the serum of treated mice.
Materials:
-
Serum samples from treated and control mice.
-
ELISA kits for IFN-γ, IL-2, IL-6, and IL-12.
-
Microplate reader.
Procedure:
-
Collect blood from mice via cardiac puncture and prepare serum.
-
Perform the ELISA for each cytokine according to the manufacturer's protocol.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add serum samples and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate and substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
References
Application of Vitexin-2"-O-rhamnoside in cardiovascular disease research.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Vitexin-2"-O-rhamnoside, a flavonoid glycoside found in plants such as hawthorn (Crataegus pinnatifida), is emerging as a promising therapeutic agent in the field of cardiovascular disease research.[1][2] Its multifaceted biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects, make it a molecule of significant interest for the development of novel treatments for conditions such as myocardial ischemia-reperfusion injury, cardiac hypertrophy, and atherosclerosis.[1][2][3]
Mechanism of Action:
This compound exerts its cardioprotective effects through the modulation of several key signaling pathways:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. This compound has been shown to increase the phosphorylation of PI3K and Akt, thereby promoting cardiomyocyte survival and inhibiting apoptosis.[1][2] This activation helps to mitigate the damage caused by ischemic events.
-
Antioxidant and Anti-inflammatory Pathways: The compound exhibits potent antioxidant properties by enhancing the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD).[1][4] It also reduces the levels of malondialdehyde (MDA), a marker of oxidative stress.[4] Furthermore, it can suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines.[1]
-
Regulation of Apoptosis: this compound can inhibit apoptosis by downregulating the expression of pro-apoptotic proteins like Bax and upregulating anti-apoptotic proteins such as Bcl-2.[4] It also inhibits the activity of caspase-3, a key executioner of apoptosis.[1]
While research on this compound is ongoing, studies on the closely related compound, vitexin (B1683572), provide further insights into its potential cardiovascular benefits. Vitexin has been shown to protect against cardiac hypertrophy by inhibiting the calcineurin-NFATc3 and CaMKII signaling pathways. It also plays a role in mitigating myocardial ischemia/reperfusion injury by regulating the Epac1/CaMKII and MAPK signaling pathways.[5]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration(s) | Effect | Reference |
| Cytotoxicity | Human Adipose-derived Stem Cells (hADSCs) | Up to 250 µM | No cytotoxic effect | [1] |
| Cell Viability | hADSCs | 62.5 µM | Increased cell viability to 106.93% (24h), 124.24% (48h), and 127.08% (72h) | [1] |
| DNA Synthesis Inhibition | MCF-7 cells | IC50 of 17.5 µM | Strong inhibition | [1] |
Table 2: In Vivo Administration and Effects of this compound
| Animal Model | Dosage | Administration Route | Duration | Observed Effects | Reference |
| Cyclophosphamide-treated mice | 50-200 mg/kg | Oral gavage (i.g.) | 14 days | Improved immunosuppression, reduced oxidative stress, and increased phosphorylation in the PI3K/Akt signaling pathway. | [1] |
| Mice | 30 mg/kg | Oral (p.o.) or Intravenous (i.v.) | Single dose | Primarily excreted as the prototype through biliary and renal routes, with a significant first-pass effect after oral administration. | [1] |
Experimental Protocols
1. In Vitro Model of Cardiomyocyte Hypertrophy
This protocol provides a general framework for inducing and evaluating cardiomyocyte hypertrophy in vitro.
-
Cell Culture:
-
Culture H9c2 rat cardiomyoblasts or primary neonatal rat ventricular myocytes in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
-
Induction of Hypertrophy:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Induce hypertrophy by treating the cells with a hypertrophic agonist such as Angiotensin II (Ang II) (e.g., 1 µM) or Phenylephrine (PE) (e.g., 50 µM) for 24-48 hours.
-
-
Treatment with this compound:
-
Prepare stock solutions of this compound in a suitable solvent like DMSO.
-
Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 2 hours) before adding the hypertrophic agonist.
-
-
Assessment of Hypertrophy:
-
Cell Size Measurement: Stain cells with a fluorescent dye (e.g., phalloidin (B8060827) for F-actin) and measure the cell surface area using imaging software.
-
Protein Synthesis: Measure total protein content or use techniques like [3H]-leucine incorporation.
-
Gene Expression Analysis: Quantify the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) using RT-qPCR.
-
Western Blotting: Analyze the protein expression of key signaling molecules involved in hypertrophy.
-
2. In Vivo Model of Myocardial Ischemia/Reperfusion (I/R) Injury
This protocol outlines a general procedure for a rat model of myocardial I/R injury. All animal procedures should be performed in accordance with institutional animal care and use guidelines.
-
Animal Model:
-
Use adult male Sprague-Dawley rats (250-300 g).
-
Anesthetize the rats (e.g., with sodium pentobarbital).
-
-
Surgical Procedure:
-
Intubate the trachea and provide artificial ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia (e.g., for 30 minutes).
-
Remove the ligature to allow for reperfusion (e.g., for 60 minutes or longer).[5]
-
-
Treatment with this compound:
-
Administer this compound (e.g., via intravenous injection or oral gavage) at various doses before the induction of ischemia or at the onset of reperfusion.
-
-
Assessment of Myocardial Injury:
-
Infarct Size Measurement: At the end of the reperfusion period, excise the heart and stain with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.[5]
-
Cardiac Function: Monitor cardiac function using echocardiography or a pressure-volume catheter.
-
Biochemical Markers: Measure serum levels of cardiac injury markers such as lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK).[5]
-
Histological Analysis: Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess tissue morphology and inflammatory cell infiltration.
-
Western Blotting and Immunohistochemistry: Analyze the expression of proteins involved in apoptosis, inflammation, and relevant signaling pathways in the myocardial tissue.[5]
-
3. Western Blot Analysis of PI3K/Akt Pathway Activation
This is a generalized protocol for assessing the phosphorylation status of Akt.
-
Protein Extraction:
-
Lyse treated cells or heart tissue homogenates in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt, e.g., at Ser473) and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize the p-Akt signal to the total Akt signal.
-
Visualizations
Caption: Protective Mechanism of this compound in Cardiovascular Disease.
Caption: Experimental Workflow for In Vitro Cardiac Hypertrophy Study.
Caption: this compound and the PI3K/Akt Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vitexin-2'-O-rhamnoside | Benchchem [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Vitexin exerts cardioprotective effect on chronic myocardial ischemia/reperfusion injury in rats via inhibiting myocardial apoptosis and lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardioprotection of vitexin on myocardial ischemia/reperfusion injury in rat via regulating inflammatory cytokines and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Separation of Vitexin-2"-O-rhamnoside Using Macroporous Resins
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide on the application of macroporous resins for the efficient separation and purification of Vitexin-2"-O-rhamnoside from plant extracts.
Introduction
This compound, a C-glycosyl flavonoid, is a significant bioactive compound found in various medicinal plants, including hawthorn (Crataegus species).[1][2] It exhibits a range of pharmacological activities, making its efficient isolation and purification crucial for research and pharmaceutical development. Macroporous resin chromatography is a highly effective, scalable, and cost-efficient method for the enrichment and separation of flavonoids from crude plant extracts.[3][4] This technique relies on the principle of adsorption, where the target molecules in the liquid phase bind to the solid phase (the resin), followed by desorption with an appropriate solvent.[4] The selection of a suitable resin and the optimization of experimental parameters are critical for achieving high purity and recovery of this compound.
Resin Selection and Properties
The choice of macroporous resin is paramount for the successful separation of this compound. The adsorption and desorption characteristics are influenced by the resin's properties, such as surface area, pore size, and polarity, as well as the chemical nature of the target compound.[3] Several studies have evaluated various resins for flavonoid separation.[1][2][5]
Table 1: Comparison of Macroporous Resins for Flavonoid Separation
| Resin Type | Polarity | Key Properties | Application Highlights for Flavonoids |
| HPD-400 | Nonpolar | High adsorption and desorption capacities for this compound.[1] | Showed the best performance for separating vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside from hawthorn leaves.[1] |
| HPD100B | Nonpolar | Effective for the separation of this compound and Vitexin (B1683572).[2] | Used in a combined ultrasonic-assisted extraction and macroporous resin purification process.[2] |
| XAD7HP | Moderately Polar | Good adsorption and desorption characteristics for various flavonoids.[6][7] | Selected for the enrichment of flavonoid C-glycosides from oil palm leaves.[8] |
| ADS-5 | Nonpolar | Appropriate for the separation of vitexin and isovitexin (B1672635).[5] | Utilized for the preparative separation of isomeric flavonoids.[5] |
Experimental Protocols
This section provides a detailed methodology for the separation of this compound using macroporous resin chromatography.
Pretreatment of Macroporous Resin
Proper activation and cleaning of the macroporous resin are essential to remove any residual monomers or porogenic agents from the manufacturing process.
Protocol:
-
Soak the resin in ethanol (B145695) for 24 hours to allow for complete swelling.
-
Wash the resin with distilled water until the effluent is clear.
-
Treat the resin with a 5% HCl solution, followed by stirring for 2-4 hours.
-
Rinse with distilled water until the effluent is neutral.
-
Treat the resin with a 5% NaOH solution, followed by stirring for 2-4 hours.
-
Wash with distilled water until the effluent is neutral. The resin is now ready for packing into the column.
Sample Preparation
The crude extract containing this compound needs to be prepared for loading onto the column.
Protocol:
-
Extract the dried plant material (e.g., hawthorn leaves) with a suitable solvent, such as 70% ethanol, using methods like ultrasonication or maceration.[2]
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure to obtain a crude extract.
-
Redissolve the crude extract in distilled water to a specific concentration (e.g., 1-5 mg/mL).[8]
-
Adjust the pH of the sample solution. A slightly acidic pH (around 4-5) is often optimal for the adsorption of flavonoids.[5]
-
Centrifuge or filter the solution to remove any precipitates before loading.
Chromatographic Separation: Adsorption and Desorption
This protocol outlines the dynamic adsorption and desorption process in a packed column.
Protocol:
-
Column Packing: Wet-pack the pretreated resin into a glass column of appropriate dimensions.
-
Equilibration: Equilibrate the packed column by washing with 2-3 bed volumes (BV) of distilled water at a controlled flow rate (e.g., 1-2 BV/h).
-
Loading (Adsorption):
-
Load the prepared sample solution onto the column at a constant flow rate (e.g., 1-2 BV/h).
-
Collect the effluent and monitor the concentration of this compound using HPLC to determine the breakthrough point.
-
-
Washing:
-
After loading, wash the column with 2-3 BV of distilled water to remove unbound impurities such as sugars and salts.
-
-
Elution (Desorption):
-
Elute the adsorbed flavonoids using a stepwise or gradient elution with ethanol-water solutions of increasing ethanol concentration (e.g., 20%, 40%, 60%, 80%).[8]
-
Collect the eluate in fractions.
-
Monitor the fractions for this compound content using HPLC.
-
-
Regeneration:
-
After elution, regenerate the resin by washing with a high concentration of ethanol (e.g., 95%) followed by the acid and base treatment as described in the pretreatment protocol, preparing it for the next cycle.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
The concentration of this compound in the fractions is determined using a validated RP-HPLC method.[9][10]
Typical HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).[8]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detector at 340 nm.[10]
-
Quantification: Based on a calibration curve of a this compound standard.
Data Presentation
The following tables summarize quantitative data from a study on the separation of this compound from hawthorn leaves using HPD-400 resin.[1]
Table 2: Adsorption and Desorption Capacities of Different Resins
| Resin | Adsorption Capacity (mg/g) | Desorption Capacity (mg/g) | Desorption Ratio (%) |
| HPD-400 | 25.8 | 24.1 | 93.4 |
| Resin A | 22.5 | 20.7 | 92.0 |
| Resin B | 19.8 | 17.9 | 90.4 |
| Resin C | 15.3 | 13.5 | 88.2 |
Table 3: Purification Results of this compound using HPD-400 Resin
| Parameter | Crude Extract | Purified Product |
| Content of this compound | 2.63% | 22.2% |
| Purification Fold | - | 8.43-fold |
| Recovery Yield | - | 81.2% |
Visualizations
Caption: Experimental Workflow for this compound Separation.
Caption: Factors Influencing Separation Efficiency.
References
- 1. Separation of vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside from hawthorn leaves extracts using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of alkyl polyglycoside surfactant in ultrasonic-assisted extraction followed by macroporous resin enrichment for the separation of vitexin-2″-O-rhamnoside and vitexin from Crataegus pinnatifida leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of adsorptive (non-ionic) macroporous resins and their uses in the purification of pharmacologically-active natural products from plant sources - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Preparative separation of vitexin and isovitexin from pigeonpea extracts with macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adsorption and Desorption Properties of Total Flavonoids from Oil Palm (Elaeis guineensis Jacq.) Mature Leaf on Macroporous Adsorption Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Adsorption/Desorption Characteristics and Simultaneous Enrichment of Orientin, Isoorientin, Vitexin and Isovitexin from Hydrolyzed Oil Palm Leaf Extract Using Macroporous Resins [mdpi.com]
- 9. RP-HPLC Method for Simultaneous Detection of Vitexin-2″-Orhamnoside and Hyperoside [wisdomlib.org]
- 10. Simultaneous determination of vitexin-2"-O-glucoside, this compound, rutin, and hyperoside in the extract of hawthorn (Crataegus pinnatifida Bge.) leaves by RP-HPLC with ultraviolet photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Vitexin-2"-O-rhamnoside and Other Flavonoids Using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitexin-2"-O-rhamnoside, along with a diverse range of other flavonoids, are natural compounds extensively studied for their potential therapeutic properties, including antioxidant and anti-inflammatory effects. Accurate and sensitive quantification of these compounds in complex matrices such as plant extracts and biological fluids is crucial for pharmacological research and drug development. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and other flavonoids.
This method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive detection.[1][2] The protocol is applicable for the quantitative analysis of flavonoids in various sample types, including plant materials and biological samples, with appropriate sample preparation.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix.
A. Plant Material Extraction:
-
Grinding: Grind dried plant material to a fine powder.
-
Extraction: To 1.0 g of powdered sample, add 20 mL of 70% aqueous methanol (B129727).[3]
-
Ultrasonication: Sonicate the mixture for 30 minutes.[3]
-
Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.[4]
B. Plasma Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of methanol containing an internal standard (e.g., naringin).[1]
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filtration: Filter through a 0.22 µm syringe filter into an LC vial.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).[5]
-
Mobile Phase:
-
Gradient Elution:
Time (min) %B 0.0 10 2.0 30 8.0 90 10.0 90 10.1 10 | 12.0 | 10 |
-
Flow Rate: 0.3 mL/min[1]
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[2]
Data Presentation
The following table summarizes the quantitative parameters for the simultaneous determination of this compound and other representative flavonoids. These parameters are essential for setting up the MRM acquisition method on the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 577.3 | 413.2 | 25 |
| Vitexin | 431.2 | 311.2 | 20 |
| Rutin | 609.3 | 300.1 | 45 |
| Hyperoside | 463.2 | 300.1 | 30 |
| Quercetin | 301.1 | 151.1 | 22 |
| Kaempferol | 285.1 | 151.1 | 25 |
| Isoquercitrin | 463.1 | 301.1 | 30 |
| Astragalin | 447.1 | 285.1 | 30 |
Note: The optimal collision energy may vary depending on the instrument used and should be optimized.
Method Validation
The analytical method was validated for linearity, sensitivity, precision, and accuracy.
| Compound | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (RSD%) | Accuracy (%) |
| This compound | 10 - 9,000[7] | 10[7] | < 15 | 85 - 115 |
| Vitexin | 8 - 400[7] | 8[7] | < 15 | 85 - 115 |
| Rutin | 10 - 800[7] | 10[7] | < 15 | 85 - 115 |
| Hyperoside | 5 - 300[7] | 5[7] | < 15 | 85 - 115 |
| Quercetin | 5 - 400[7] | 5[7] | < 15 | 85 - 115 |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical relationship of the LC-MS/MS analytical components.
References
- 1. A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 3. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vitexin-2"-O-rhamnoside Yield from Hawthorn Leaves
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Vitexin-2"-O-rhamnoside from hawthorn leaves.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors throughout the extraction and purification process. Here's a breakdown of potential causes and solutions:
-
Suboptimal Extraction Method: The choice of extraction technique significantly impacts yield. Conventional methods like maceration and Soxhlet extraction are often less efficient than modern techniques.[1][2] Consider switching to Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which have demonstrated higher extraction efficiency for flavonoids from hawthorn.[1][2]
-
Incorrect Solvent System: The polarity of the extraction solvent is critical. While various solvents can be used, aqueous ethanol (B145695) mixtures are often most effective. Specifically, a 50% ethanol solution has been shown to yield higher concentrations of vitexin (B1683572) and its derivatives compared to 96% ethanol.[1] The optimal parameters for redhaw hawthorn shoots were found to be 70% ethanol.[3]
-
Inadequate Extraction Time and Temperature: Ensure your extraction time is sufficient to allow for the complete diffusion of the target compound from the plant material. For instance, in one study, the optimal extraction time in a boiling water bath was 60 minutes.[3] Temperature also plays a role; however, be cautious of excessively high temperatures which can lead to the degradation of thermolabile compounds.
-
Improper Plant Material Preparation: The particle size of the hawthorn leaves can affect extraction efficiency. Grinding the dried leaves into a fine powder increases the surface area available for solvent contact, leading to improved extraction.[4][5]
-
Inefficient Purification: Significant loss of the target compound can occur during the purification steps. Using macroporous resins, such as HPD-400, has proven effective for enriching this compound from crude extracts with high recovery rates.[6]
Q2: I am seeing a lot of impurities in my final product. How can I improve the purity of this compound?
A2: Improving purity requires a robust purification strategy. A highly effective method is the use of macroporous resin chromatography. One study demonstrated an 8.43-fold increase in the content of this compound, achieving a purity of 22.2% with a recovery yield of 81.2% using HPD-400 resin.[6] The process involves adsorbing the crude extract onto the resin followed by a selective desorption process to elute the target flavonoid.
Q3: What are the recommended starting parameters for Microwave-Assisted Extraction (MAE) to maximize the yield of this compound?
A3: While the provided search results highlight MAE as a superior method, they do not offer specific starting parameters for this compound. However, based on general knowledge of MAE for flavonoids, you can start with the following and optimize:
-
Microwave Power: 300-600 W
-
Extraction Time: 5-15 minutes
-
Solvent: 50-70% Ethanol in water
-
Solid-to-Liquid Ratio: 1:20 (g/mL)
It is crucial to perform a design of experiments (DoE) to optimize these parameters for your specific equipment and plant material.
Q4: How can I accurately quantify the amount of this compound in my samples?
A4: High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification of this compound.[1][2][4][7][8] A reversed-phase C18 column is typically used with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727) in an isocratic or gradient elution.[4][8] Detection is commonly performed using a UV detector at a wavelength of around 340 nm.[8][9]
Data Presentation
Table 1: Comparison of Different Extraction Methods for Flavonoids from Hawthorn
| Extraction Method | Relative Efficiency | Reference |
| Microwave-Assisted Extraction (MAE) | High | [1][2] |
| Ultrasound-Assisted Extraction (UAE) | High | [1][2] |
| Soxhlet Extraction | Low | [1] |
| Maceration | Low | [1] |
Table 2: Effect of Solvent Concentration on Flavonoid Yield
| Solvent | Relative Yield of Vitexin | Reference |
| 50% Ethanol | High | [1] |
| 96% Ethanol | Low | [1] |
| 70% Ethanol | Optimal for redhaw hawthorn shoots | [3] |
Table 3: Purification of this compound using Macroporous Resin (HPD-400)
| Parameter | Initial Content in Crude Extract | Content after Purification | Increase in Purity (Fold) | Recovery Yield | Reference |
| This compound | 2.63% | 22.2% | 8.43 | 81.2% | [6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Sample Preparation: Dry the hawthorn leaves at 60°C until a constant weight is achieved. Grind the dried leaves into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 1.0 g of the powdered hawthorn leaves and place it in a microwave extraction vessel.
-
Add 20 mL of 50% ethanol.
-
Set the microwave extractor to a power of 400 W and an extraction time of 10 minutes.
-
-
Post-Extraction:
-
Allow the vessel to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate for further purification or direct analysis.
-
Protocol 2: Purification of this compound using Macroporous Resin Chromatography
This protocol is based on the successful purification using HPD-400 resin.[6]
-
Resin Preparation: Pre-treat the HPD-400 resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the effluent is neutral.
-
Column Packing: Pack a glass column with the pre-treated HPD-400 resin.
-
Adsorption:
-
Load the crude hawthorn leaf extract onto the column at a constant flow rate.
-
Monitor the effluent to determine the breakthrough point.
-
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Desorption: Elute the adsorbed flavonoids, including this compound, using an appropriate concentration of ethanol (e.g., 70-95%).
-
Fraction Collection: Collect the eluate fractions and analyze them for the presence and concentration of this compound using HPLC.
-
Concentration: Combine the fractions rich in the target compound and concentrate them under reduced pressure to obtain the purified product.
Visualizations
Caption: Experimental workflow for extraction, purification, and analysis.
Caption: Troubleshooting logic for low yield issues.
Caption: General flavonoid biosynthesis pathway leading to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of the extraction mode on the yield of hyperoside, vitexin and vitexin-2''-O-rhamnoside from Crataegus monogyna Jacq. (hawthorn) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigations for the development of a procedure for the quantitative analysis of redhaw hawthorn (Crataegus sanguinea) shoots - Volkova - Farmaciya (Pharmacy) [innoscience.ru]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Water-Based Extraction of Bioactive Principles of Hawthorn: From Experimental Laboratory Research to Homemade Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside from hawthorn leaves extracts using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijbbb.org [ijbbb.org]
- 8. Simultaneous determination of vitexin-2"-O-glucoside, this compound, rutin, and hyperoside in the extract of hawthorn (Crataegus pinnatifida Bge.) leaves by RP-HPLC with ultraviolet photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of Vitexin-2"-O-rhamnoside
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of Vitexin-2"-O-rhamnoside.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound using High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC).
HPLC Troubleshooting
| Problem | Potential Cause | Solution |
| Peak Tailing | - Secondary Interactions: Interaction of the analyte's hydroxyl groups with active sites on the silica-based column packing. - Mobile Phase pH: Incorrect pH of the mobile phase can lead to the ionization of the analyte and silanol (B1196071) groups, causing tailing. - Column Contamination: Buildup of contaminants on the column frit or packing material. | - Adjust Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of silanol groups and the analyte. - Use a Phenyl Column: A phenyl column can offer different selectivity and reduce tailing for flavonoids. - Column Washing: Flush the column with a strong solvent like methanol (B129727) or acetonitrile (B52724) to remove contaminants. If the problem persists, replace the guard or analytical column. |
| Peak Broadening | - Sample Overload: Injecting too concentrated a sample. - Large Injection Volume: Injecting a large volume of sample, especially in a solvent stronger than the mobile phase. - Column Degradation: Loss of stationary phase or creation of voids in the column. | - Dilute Sample: Reduce the concentration of the sample before injection. - Optimize Injection Volume: Decrease the injection volume. - Column Replacement: If the column is old or has been subjected to harsh conditions, replace it. |
| Poor Resolution/Co-elution | - Inadequate Mobile Phase: The solvent system does not provide sufficient selectivity for separating this compound from impurities. - Inappropriate Column: The column chemistry is not optimal for the separation. | - Optimize Mobile Phase Gradient: Adjust the gradient profile of the organic solvent (e.g., acetonitrile or methanol) and water. - Try a Different Column: Experiment with columns of different chemistry (e.g., C18, Phenyl-Hexyl) or particle size. - Adjust Flow Rate: A lower flow rate can sometimes improve resolution. |
| Low Recovery | - Adsorption: Irreversible adsorption of the compound onto the column. - Degradation: The compound may be unstable under the chromatographic conditions (e.g., pH). | - Sample Pre-treatment: Use solid-phase extraction (SPE) to clean up the sample and remove interfering substances. - pH Stability: Ensure the pH of the mobile phase is within the stability range for flavonoid glycosides (typically acidic to neutral). |
HSCCC Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Resolution | - Inappropriate Solvent System: The partition coefficient (K) of this compound is not optimal in the selected two-phase solvent system. - Low Stationary Phase Retention: The stationary phase is "bleeding" from the column, reducing separation efficiency. | - Optimize Solvent System: Systematically vary the ratios of the solvents (e.g., n-hexane, ethyl acetate (B1210297), methanol, water) to achieve a K value between 0.5 and 2. - Adjust Flow Rate: A lower flow rate of the mobile phase can improve stationary phase retention. - Check Revolution Speed: Ensure the rotational speed of the centrifuge is optimal for the instrument and solvent system. |
| Emulsion Formation | - Solvent System Properties: Some solvent systems are prone to forming stable emulsions. - Sample Matrix: Components in the crude extract can act as emulsifiers. | - Modify Solvent System: Add a small amount of a modifier (e.g., butanol) to the solvent system to reduce emulsion formation. - Sample Cleanup: Perform a preliminary purification step (e.g., liquid-liquid extraction or solid-phase extraction) to remove emulsion-causing impurities. |
| Low Purity of Collected Fractions | - Broad Peaks: The compound elutes as a broad peak, leading to overlap with adjacent impurities. - Incomplete Separation: The chosen solvent system does not fully resolve the target compound from closely related structures. | - Optimize Separation Parameters: Adjust the flow rate and revolution speed to sharpen the peaks. - Two-step Purification: Use HSCCC as a primary purification step, followed by preparative HPLC to achieve high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in purifying this compound?
A1: The primary challenge is often the presence of structurally similar flavonoid glycosides in the crude extract, which can co-elute with the target compound. This necessitates the use of high-resolution chromatographic techniques and careful optimization of separation parameters to achieve high purity.
Q2: How do I choose the right solvent system for HSCCC purification of this compound?
A2: The selection of an appropriate two-phase solvent system is critical for successful HSCCC. A common starting point for flavonoid glycosides is a system composed of n-hexane-ethyl acetate-methanol-water. The ideal system should provide a partition coefficient (K) for this compound between 0.5 and 2. You can determine the K value by dissolving a small amount of the crude extract in the two-phase system, allowing the layers to separate, and then analyzing the concentration of the target compound in each phase by HPLC.
Q3: What is the impact of pH on the stability of this compound during purification?
A3: Flavonoid glycosides can be susceptible to degradation, particularly under strongly acidic or alkaline conditions. It is generally recommended to maintain a slightly acidic to neutral pH during extraction and purification to minimize hydrolysis of the glycosidic bond and other potential degradation reactions.
Q4: My HPLC chromatogram shows a tailing peak for this compound. What can I do to improve the peak shape?
A4: Peak tailing for flavonoids in reversed-phase HPLC is often caused by secondary interactions between the phenolic hydroxyl groups of the analyte and residual silanol groups on the silica-based stationary phase. To mitigate this, you can:
-
Add a small amount of an acid (e.g., 0.1% formic acid or phosphoric acid) to your mobile phase to suppress the ionization of both the analyte and the silanol groups.
-
Use a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity and reduce these secondary interactions.
-
Ensure your column is not contaminated, as this can also lead to poor peak shape.
Q5: What purity level can I realistically expect to achieve for this compound?
A5: With a well-optimized multi-step purification protocol, such as a combination of macroporous resin chromatography, HSCCC, and preparative HPLC, it is possible to achieve a purity of over 98%.
Data Presentation
Table 1: Comparison of Purification Methods for Flavonoid Glycosides (including this compound)
| Method | Typical Purity Achieved | Recovery Rate | Throughput | Key Advantages | Key Disadvantages |
| Macroporous Resin Chromatography | 60-80% | 75-90% | High | High sample loading capacity, good for initial cleanup. | Lower resolution, often requires further purification steps. |
| High-Speed Counter-Current Chromatography (HSCCC) | 85-95%[1] | 80-95% | Moderate | No irreversible adsorption, high sample loading, good for complex mixtures. | Requires careful solvent system selection, can be time-consuming to optimize. |
| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | >98% | 70-90% | Low to Moderate | High resolution and purity. | Lower sample capacity, potential for sample adsorption, higher cost. |
Table 2: HPLC Method Parameters for Analysis of this compound
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Phenyl (250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.05% Phosphoric Acid |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 10-40% B over 30 min | 15-50% B over 25 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 338 nm[3] | 340 nm[2] |
| Column Temperature | 30 °C | 35 °C |
Experimental Protocols
Protocol 1: General Extraction and Preliminary Purification
-
Extraction:
-
Grind the dried plant material (e.g., leaves of Crataegus species) into a fine powder.
-
Extract the powder with 70% ethanol (B145695) using ultrasonication or maceration.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. This compound is typically enriched in the ethyl acetate or n-butanol fraction.
-
-
Macroporous Resin Column Chromatography:
-
Dissolve the enriched fraction in an appropriate solvent and load it onto a pre-equilibrated macroporous resin column (e.g., HPD-400)[1].
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the flavonoids with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol).
-
Collect the fractions and analyze them by HPLC to identify those containing this compound.
-
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification
-
Solvent System Selection:
-
Prepare a two-phase solvent system, for example, n-hexane-ethyl acetate-methanol-water in a suitable ratio (e.g., 1:5:1:5 v/v/v/v).
-
Determine the partition coefficient (K) of this compound in this system. Adjust the solvent ratios to achieve a K value between 0.5 and 2.
-
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase (typically the upper phase).
-
Pump the mobile phase (typically the lower phase) into the column at a constant flow rate while the column is rotating at a set speed (e.g., 800 rpm).
-
Once hydrodynamic equilibrium is reached, inject the sample solution (dissolved in the mobile phase).
-
Monitor the effluent with a UV detector at a suitable wavelength (e.g., 340 nm).
-
Collect the fractions corresponding to the peak of this compound.
-
Protocol 3: Preparative HPLC for Final Purification
-
Method Development:
-
Develop an analytical HPLC method that provides good separation of this compound from any remaining impurities.
-
Use a C18 or Phenyl column with a mobile phase of acidified water and acetonitrile or methanol.
-
-
Scale-Up to Preparative HPLC:
-
Use a preparative column with the same stationary phase as the analytical column.
-
Adjust the flow rate and injection volume for the larger column dimensions.
-
Inject the partially purified fraction from HSCCC.
-
Collect the peak corresponding to this compound.
-
-
Post-Purification:
-
Evaporate the solvent from the collected fraction under reduced pressure.
-
Lyophilize the residue to obtain pure this compound.
-
Confirm the purity by analytical HPLC and the structure by spectroscopic methods (e.g., MS, NMR).
-
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical troubleshooting guide for addressing poor HPLC peak shape.
References
- 1. Separation of vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside from hawthorn leaves extracts using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. RP-HPLC Method for Simultaneous Detection of Vitexin-2″-Orhamnoside and Hyperoside [wisdomlib.org]
Stability and solubility issues of Vitexin-2"-O-rhamnoside in different solvents.
Technical Support Center: Vitexin-2"-O-rhamnoside
Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges related to the solubility and stability of this compound.
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4][5] It offers excellent solubility, with reported values reaching up to 100 mg/mL.[1] Ethanol is also a suitable option with good solubility.[1][2][6] For optimal results, use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility, and employ sonication or vortexing to aid dissolution.[1][6]
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A2: This is a common issue known as "precipitation upon dilution," which occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here are several troubleshooting steps:
-
Increase the Dilution Factor: The most straightforward solution is to use a larger volume of the aqueous medium for dilution. This lowers the final concentration of the compound, potentially keeping it below its solubility threshold. It is often more effective to perform serial dilutions rather than a single large one.[7]
-
Enhance Mixing: Immediately after adding the DMSO stock to the aqueous solution, vortex the mixture vigorously. Gentle sonication in a water bath can also help dissolve small precipitates that may have formed.[7]
-
Gentle Warming: Warming the final solution to 37°C can increase the solubility of the compound.[7] However, you must first confirm the thermal stability of this compound under your experimental conditions to avoid degradation.
-
Use a Co-Solvent System: For in vivo studies or challenging in vitro assays, a co-solvent system may be necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[3][6]
Q3: What is the maximum concentration of DMSO my cells can tolerate in an in vitro assay?
A3: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v). However, to minimize solvent-induced artifacts, it is best practice to keep the final DMSO concentration at or below 0.1%.[7] It is critical to perform a vehicle control experiment (treating cells with the medium containing the same final concentration of DMSO without the compound) to assess the baseline effect of the solvent on your specific cell line and assay.[7]
Q4: How should I store this compound powder and its stock solutions?
A4: Proper storage is crucial for maintaining the compound's integrity.
-
Powder: The solid powder should be stored at -20°C and is stable for at least three years.[1][2][6]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. For long-term storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1][2][3]
Q5: Can I adjust the pH of my buffer to improve solubility?
A5: Yes, pH can significantly influence solubility. Flavonoids like vitexin (B1683572) and its derivatives tend to be more soluble in alkaline solutions (higher pH).[7][8] However, you must balance improved solubility with two critical factors:
-
Compound Stability: Extreme pH values can lead to the degradation of the compound.
-
Experimental Compatibility: The pH must be compatible with your biological system (e.g., cell culture media is typically buffered to pH 7.2-7.4).
It is recommended to first conduct a pH stability study if you plan to use buffers outside the neutral range.
Data Presentation: Solubility Summary
The following table summarizes the reported solubility of this compound in various solvents. Note that values can vary between suppliers and batches.
| Solvent/System | Reported Solubility (mg/mL) | Molar Equivalent (mM) | Notes | Citations |
| DMSO | 100 | 172.85 | Use fresh, anhydrous DMSO. | [1] |
| 60 | 103.71 | [2] | ||
| 27.95 | 48.31 | Ultrasonic assistance recommended. | [5] | |
| 15 | 25.93 | [4] | ||
| Ethanol | 100 | 172.85 | [1] | |
| 91 | 157.30 | Sonication is recommended. | [6] | |
| 45 | 77.78 | [2] | ||
| Water | Insoluble / Slightly Soluble | - | Poor aqueous solubility is a known issue. | [5][9] |
| DMF | 10 | 17.29 | [4] | |
| Methanol | Soluble | - | Quantitative data not specified. | [6] |
| Pyridine | Soluble | - | Quantitative data not specified. | [6] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 | 0.86 | [4] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2 | 3.46 | In vivo formulation. | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 | ≥ 4.32 | In vivo formulation. | [3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the standard procedure for preparing a 100 mM stock solution in DMSO.
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of powder. (Molecular Weight: 578.52 g/mol ).
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the powder. For example, to make a 100 mM stock, add 1.7285 mL of DMSO to 1 mg of powder.
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If necessary, use a sonication water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no particulates are present.
-
Storage: Aliquot the stock solution into single-use, tightly sealed vials. Store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
This protocol details the dilution of a DMSO stock into an aqueous medium (e.g., cell culture medium or PBS).
-
Thawing: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.
-
Pre-warming: Pre-warm the required volume of the aqueous medium to the experimental temperature (e.g., 37°C).
-
Dilution: Add the required volume of the DMSO stock solution to the pre-warmed medium to achieve the final desired concentration. Crucially, ensure the final DMSO concentration remains non-toxic (ideally ≤ 0.1%).
-
Mixing: Immediately after adding the stock, vortex the diluted solution vigorously for 30 seconds to ensure homogeneity and prevent precipitation.
-
Application: Use the freshly prepared working solution in your experiment without delay. Do not store aqueous dilutions for extended periods.
Visualizations
Workflow & Troubleshooting Diagram
Caption: Workflow for preparing and troubleshooting this compound solutions.
PI3K/Akt Signaling Pathway Modulation
Caption: this compound activates the PI3K/Akt pathway, inhibiting apoptosis.[2][3][10][11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Showing Compound Vitexin 2''-rhamnoside (FDB021638) - FooDB [foodb.ca]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing HPLC Parameters for the Separation of Vitexin-2"-O-rhamnoside Isomers
Welcome to the technical support center for the chromatographic separation of Vitexin-2"-O-rhamnoside and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the effective separation of these closely related flavonoid glycosides.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound isomers in a question-and-answer format.
Question: Why am I observing poor resolution or co-elution of my this compound isomers?
Answer: Poor resolution is a common challenge when separating structurally similar isomers like those of this compound. Several factors in your HPLC method can be optimized to improve separation.
-
Initial Checks:
-
Column Health: An old or contaminated column can lead to peak broadening and loss of resolution. Ensure your column is in good condition.
-
System Suitability: Run a standard mixture with known separation characteristics to verify that your HPLC system is performing correctly.
-
-
Optimization Strategies:
-
Mobile Phase Composition: The choice and composition of the mobile phase are critical for separating flavonoid isomers.
-
Solvent Selection: Acetonitrile (B52724) often provides better separation efficiency for flavonoids compared to methanol.
-
Mobile Phase Additives: Adding a small percentage of an acid, such as 0.1% formic acid or phosphoric acid, to the aqueous mobile phase can improve peak shape and selectivity by suppressing the ionization of phenolic hydroxyl groups.
-
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase. Increasing the column temperature can decrease viscosity, leading to sharper peaks and potentially improved resolution. However, excessively high temperatures may not always enhance separation. A systematic evaluation of temperatures (e.g., 25°C, 30°C, 40°C) is recommended.[1]
-
Flow Rate: The mobile phase flow rate influences the time analytes spend interacting with the stationary phase. A lower flow rate can sometimes improve resolution, but an excessively low rate may lead to band broadening due to diffusion.
-
Column Chemistry: Not all C18 columns are the same. Differences in end-capping and silica (B1680970) purity can affect selectivity for isomers. For challenging separations, consider a phenyl-bonded silica column, which can offer alternative selectivity for aromatic compounds.
-
Question: My peaks are tailing or fronting. How can I improve the peak shape?
Answer: Poor peak shape can compromise resolution and the accuracy of quantification.
-
Causes and Solutions for Peak Tailing:
-
Secondary Interactions: Silanol groups on the silica backbone of C18 columns can interact with the hydroxyl groups of flavonoids, causing tailing. Adding an acidic modifier (e.g., 0.1% formic acid) to the mobile phase can suppress this activity.
-
Column Contamination: Contaminants from previous injections can interact with the analytes. Flush the column with a strong solvent to clean it.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
-
Causes and Solutions for Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Overload: Severe mass overload can also cause fronting. Decrease the injection volume.
-
Question: I'm observing fluctuating retention times. What could be the cause?
Answer: Inconsistent retention times can make peak identification and quantification unreliable.
-
Potential Causes and Solutions:
-
Inadequate Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase before starting a sequence, especially with gradient elution. Increase the column equilibration time between runs.
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the organic solvent can lead to shifts in retention. Ensure proper mobile phase preparation and storage.
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used. Employing a column oven is crucial for reproducible results.[2]
-
Pump Issues: Problems with the HPLC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates. Perform regular pump maintenance.
-
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound?
A1: Vitexin (B1683572) is a C-glycoside of apigenin. Isomerism in flavonoid glycosides can arise from the point of attachment of the sugar to the aglycone (e.g., C-6 vs. C-8) or the linkage of subsequent sugar moieties. For Vitexin (apigenin-8-C-glucoside), a common isomer is Isovitexin (apigenin-6-C-glucoside). Therefore, the isomers of this compound are likely to include Isothis compound.
Q2: What type of HPLC column is best for separating this compound isomers?
A2: A reversed-phase C18 column is the most common choice for flavonoid analysis.[3][4][5][6] For particularly difficult separations of isomers, a phenyl-bonded column may provide alternative selectivity due to pi-pi interactions with the aromatic rings of the flavonoids.[7]
Q3: What mobile phase composition is recommended for the separation of these isomers?
A3: A gradient elution using a mixture of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid or 0.05% phosphoric acid), is typically effective.[1][4] The acid helps to produce sharp peaks by suppressing the ionization of the flavonoid's hydroxyl groups. An isocratic mobile phase, such as tetrahydrofuran/acetonitrile/0.05% phosphoric acid solution (20:3:77, v/v/v), has also been used successfully for the analysis of this compound.[4]
Q4: What detection wavelength should be used?
A4: Flavonoids have strong UV absorbance. A diode-array detector (DAD) is ideal for monitoring at multiple wavelengths. For this compound and its isomers, detection is commonly performed at around 330-360 nm.[4][5][6]
Data Presentation
Table 1: Summary of HPLC and UPLC-MS/MS Method Parameters for this compound Analysis
| Parameter | Method 1 (HPLC)[4][5] | Method 2 (UPLC-MS/MS)[8] | Method 3 (HPLC)[6] |
| Column | Shim-pack VP-ODS C18 (250 mm x 4.6 mm, 5 µm) | ACQUITY UPLC BEH C18 (1.7 µm) | Phenomenex Luna C18 |
| Mobile Phase | Isocratic: Tetrahydrofuran/Acetonitrile/0.05% Phosphoric Acid (20:3:77, v/v/v) | Gradient: Acetonitrile and Water (containing 0.1% Formic Acid) | Not specified |
| Flow Rate | 1.0 mL/min | 0.20 mL/min | Not specified |
| Detection | UV at 360 nm | ESI-MS/MS | UV at 338 nm |
| Retention Time | 10.97 min | Not specified for isomers | 30.42 min |
| Linearity Range | 4.05–202.50 µg/mL | 10–50,000 ng/mL | Not specified |
| LOD | 0.6 ng | Not specified | Not specified |
| LOQ | 2 ng | Not specified | Not specified |
Experimental Protocols
Protocol 1: General HPLC Method for the Separation of this compound Isomers
This protocol is a general guideline and may require optimization for specific sample matrices and isomer pairs.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a Diode-Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: 10% to 30% B
-
35-40 min: 30% to 10% B
-
40-45 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode-array detector monitoring at 340 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor resolution in HPLC.
Caption: General experimental workflow for HPLC analysis of isomers.
References
- 1. Validation and application by HPLC for simultaneous determination of vitexin-2″-O-glucoside, vitexin-2″-O-rhamnoside, rutin, vitexin, and hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Structural characterization and quantification of isomeric bioactive flavonoid C-glycosides utilizing high-performance liquid chromatography coupled with diode array detection and mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Validation and application by HPLC for simultaneous determination of vitexin-2″-O-glucoside, vitexin-2″-O-rhamnoside, rutin, vitexin, and hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RP-HPLC Method for Simultaneous Detection of Vitexin-2″-Orhamnoside and Hyperoside [wisdomlib.org]
- 7. [Separation of flavonol isomers by packed column supercritical fluids chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of vitexin-4''-O-glucoside, vitexin-2''-O-rhamnoside, rutin and vitexin from hawthorn leaves flavonoids in rat plasma by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Vitexin-2"-O-rhamnoside (VOR)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vitexin-2"-O-rhamnoside (VOR). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pharmacokinetic studies, with a focus on overcoming its inherently poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of this compound (VOR) and why is it so low?
A1: The absolute oral bioavailability of VOR is notably poor, reported to be as low as 4.89% in mice.[1] This is primarily attributed to two main factors: significant first-pass metabolism in the liver and intestines, and active efflux back into the intestinal lumen by transporter proteins.
Q2: What is the primary mechanism limiting the intestinal absorption of VOR?
A2: The primary mechanism limiting the intestinal absorption of VOR is P-glycoprotein (P-gp) mediated efflux.[1] P-gp is a transmembrane pump highly expressed in the apical membrane of intestinal epithelial cells that actively transports a wide range of xenobiotics, including VOR, out of the cells and back into the gut lumen, thereby reducing its net absorption into the bloodstream.
Q3: How can the oral bioavailability of VOR be improved in preclinical studies?
A3: Several strategies have been shown to enhance the oral bioavailability of VOR. These include:
-
Co-administration with P-glycoprotein (P-gp) inhibitors: Compounds like verapamil (B1683045) can inhibit the P-gp efflux pump, leading to a significant increase in VOR absorption.[2]
-
Formulation with nanoparticle delivery systems: Encapsulating VOR in nanoparticles, such as those made from zein (B1164903) and pectin (B1162225), can protect it from degradation in the gastrointestinal tract and facilitate its transport across the intestinal epithelium.[2]
Q4: Are there any specific formulation strategies that have been successfully used for VOR?
A4: Yes, a promising approach is the use of zein-pectin nanoparticles. This core-shell structure encapsulates VOR, protecting it from the harsh acidic environment of the stomach. This system can exhibit slow-release properties and has been shown to improve the absorption rate of VOR in the intestine.[2]
Troubleshooting Guides
Issue 1: Inconsistent or low VOR plasma concentrations in oral pharmacokinetic studies.
Possible Cause 1: P-glycoprotein (P-gp) mediated efflux.
-
Troubleshooting: Co-administer VOR with a known P-gp inhibitor, such as verapamil. A significant increase in plasma VOR concentration would suggest P-gp efflux as a major limiting factor.
Possible Cause 2: Degradation of VOR in the gastrointestinal tract.
-
Troubleshooting: Employ a protective formulation strategy, such as encapsulation in nanoparticles (e.g., zein-pectin), to shield VOR from gastric acid and enzymatic degradation.
Possible Cause 3: Poor aqueous solubility of VOR.
-
Troubleshooting: While VOR is a glycoside, its solubility can still be a limiting factor. Consider formulation approaches that enhance solubility, such as the use of co-solvents or amorphous solid dispersions, in addition to nanoparticle systems.
Issue 2: Difficulty in establishing a reliable in vitro-in vivo correlation (IVIVC) for VOR absorption.
Possible Cause 1: Inadequate in vitro model.
-
Troubleshooting: Ensure the use of a well-characterized cell line, such as Caco-2 cells, which form a polarized monolayer and express key efflux transporters like P-gp. Verify the integrity of the cell monolayer before and after the experiment by measuring the transepithelial electrical resistance (TEER).
Possible Cause 2: Overlooking the role of active transport.
-
Troubleshooting: When using in vitro models like the Caco-2 permeability assay, perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to calculate the efflux ratio. An efflux ratio significantly greater than 1 indicates the involvement of active efflux.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose.
| Formulation/Co-administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| VOR alone | 120 | 1850 ± 320 | 0.51 ± 0.14 | 3460 ± 590 | Not Reported | [3] |
| VOR with Verapamil | 30 (VOR) + 31.25 (Verapamil) | Not Reported | Not Reported | Not Reported | Increased to 10% | [2] |
| Vitexin (related compound) | 30 | 510 ± 15 | 0.26 ± 0.003 | Not Reported | 4.91 ± 0.76 |
Note: Data for VOR with verapamil was reported as a fold-increase in bioavailability without specific Cmax, Tmax, and AUC values in the available abstract.
Experimental Protocols
In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This protocol is adapted from established methods to investigate the intestinal permeability of VOR.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Pentobarbital solution (for anesthesia)
-
Krebs-Ringer buffer (perfusion solution)
-
VOR solution in Krebs-Ringer buffer
-
Surgical instruments, cannulas, and a perfusion pump
Procedure:
-
Fast the rats overnight (12-18 hours) with free access to water.
-
Anesthetize the rat with an intraperitoneal injection of pentobarbital.
-
Make a midline abdominal incision to expose the small intestine.
-
Isolate a 10 cm segment of the jejunum.
-
Cannulate the two ends of the segment with flexible tubing.
-
Gently rinse the intestinal segment with 37°C isotonic saline to remove any residual contents.
-
Connect the inlet cannula to a syringe pump.
-
Perfuse the segment with Krebs-Ringer buffer at a flow rate of 0.2 mL/min for 30 minutes to reach a steady state.
-
Switch the perfusion solution to the VOR-containing Krebs-Ringer buffer and continue to perfuse at the same flow rate.
-
Collect the perfusate from the outlet cannula at specified time intervals (e.g., every 15 minutes for 2 hours).
-
At the end of the experiment, measure the exact length of the perfused intestinal segment.
-
Analyze the concentration of VOR in the collected samples using a validated analytical method (e.g., UPLC-MS/MS).[3]
-
Calculate the effective permeability coefficient (Peff).
Caco-2 Cell Permeability Assay
This assay is used to assess the transport of VOR across a human intestinal epithelial cell monolayer.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Transwell inserts (e.g., 12-well or 24-well plates)
-
Hank's Balanced Salt Solution (HBSS)
-
VOR solution in HBSS
-
Lucifer yellow (for monolayer integrity testing)
-
Transepithelial electrical resistance (TEER) meter
Procedure:
-
Culture Caco-2 cells in DMEM.
-
Seed the Caco-2 cells onto the Transwell inserts at a suitable density.
-
Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Before the experiment, measure the TEER of the monolayer to ensure its integrity (TEER values should be >300 Ω·cm²).
-
Wash the cell monolayer with pre-warmed HBSS.
-
For Apical to Basolateral (A-B) transport: Add the VOR solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
For Basolateral to Apical (B-A) transport: Add the VOR solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
After the final time point, measure the TEER again and perform a Lucifer yellow permeability test to confirm that the monolayer integrity was maintained throughout the experiment.
-
Analyze the concentration of VOR in the samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
Preparation of VOR-Loaded Zein-Pectin Nanoparticles
This protocol describes a method for encapsulating VOR within a core-shell nanoparticle system.
Materials:
-
This compound (VOR)
-
Zein (from maize)
-
Pectin (from citrus or apple)
-
Deionized water
-
Ultrasonicator
Procedure:
-
Dissolve zein in an aqueous ethanol solution (e.g., 80% ethanol).
-
Dissolve VOR in the zein solution.
-
Prepare an aqueous solution of pectin.
-
Add the VOR-zein solution dropwise into the pectin solution under constant stirring to form a coarse emulsion.
-
Subject the emulsion to high-power ultrasonication to reduce the particle size and form a stable nanoemulsion.
-
Remove the ethanol by evaporation under reduced pressure.
-
The resulting aqueous suspension contains the VOR-loaded zein-pectin nanoparticles.
-
The nanoparticles can be collected and dried (e.g., by lyophilization) for long-term storage and characterization.
-
Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.
Mandatory Visualizations
Caption: Experimental workflow for evaluating strategies to overcome the poor oral bioavailability of VOR.
Caption: Mechanism of P-glycoprotein mediated efflux of VOR and its inhibition by verapamil.
Caption: Logical relationship between the challenges and strategies for VOR oral delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of vitexin-2''-O-rhamnoside in rat plasma by ultra-performance liquid chromatography electrospray ionization tandem mass spectrometry and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low recovery of Vitexin-2"-O-rhamnoside during extraction.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Vitexin-2"-O-rhamnoside during extraction.
Troubleshooting Guide: Low Recovery of this compound
Low recovery of this compound can be attributed to several factors, from the choice of extraction method and solvent to the stability of the compound under experimental conditions. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Suboptimal Extraction Parameters
The efficiency of the extraction process is highly dependent on the chosen parameters.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the solvent is critical. This compound, a flavonoid glycoside, is more soluble in polar solvents. Aqueous mixtures of alcohols are often more effective than absolute alcohols. For the related compound vitexin (B1683572), a 40% methanol (B129727) solution containing 0.5% acetic acid has been shown to provide a high yield[1][2][3]. Consider performing small-scale trials with different solvent systems (e.g., methanol/water, ethanol (B145695)/water) at varying concentrations (e.g., 40-80%) to determine the optimal choice for your plant material. |
| Incorrect pH of Extraction Medium | The pH of the solvent can influence the stability and solubility of flavonoids. Acidic conditions are often beneficial. The addition of a small amount of acid, such as acetic acid or phosphoric acid, to the extraction solvent can improve the recovery of this compound[1][2][3][4]. |
| Suboptimal Temperature | While higher temperatures can increase solubility and diffusion rates, excessive heat can lead to the degradation of flavonoids. The optimal temperature is a balance between extraction efficiency and compound stability. For modern techniques like ultrasound and microwave-assisted extraction, temperatures around 50-60°C are often employed[5]. |
| Insufficient Extraction Time | The duration of the extraction process needs to be sufficient to allow for the complete transfer of the target compound from the plant matrix to the solvent. Modern methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly reduce the required time compared to traditional methods like maceration or Soxhlet extraction[5][6]. |
| Inadequate Solid-to-Liquid Ratio | A sufficient volume of solvent is necessary to ensure proper wetting of the plant material and to create a concentration gradient that favors the diffusion of the compound into the solvent. A common starting point is a solid-to-liquid ratio of 1:20 or 1:30 (g/mL). |
| Improper Plant Material Preparation | The physical state of the plant material is crucial. Dried and finely powdered plant material presents a larger surface area for solvent interaction, leading to more efficient extraction[5][6]. |
Issue 2: Degradation of this compound
This compound, like many flavonoids, can be susceptible to degradation under certain conditions.
| Potential Cause | Recommended Solution |
| Thermal Degradation | Prolonged exposure to high temperatures can cause the breakdown of the glycosidic bond or other structural changes. Avoid excessive heat during extraction and subsequent processing steps like solvent evaporation. Use of a rotary evaporator at a controlled temperature (e.g., < 50°C) is recommended. |
| pH-related Degradation | Extreme pH conditions (highly acidic or alkaline) can lead to the degradation of flavonoids. While slightly acidic conditions can be beneficial for extraction, strongly acidic or alkaline environments should be avoided. |
| Photodegradation | Exposure to light, particularly UV light, can cause degradation of flavonoids. It is advisable to protect the plant material, extracts, and isolated compounds from direct light by using amber glassware or by working in a dimly lit environment[7]. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is most effective for this compound?
A1: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to be more efficient than traditional methods like maceration and Soxhlet extraction, offering higher yields in shorter times[5][6].
Q2: What is the best solvent for extracting this compound?
A2: Aqueous solutions of methanol or ethanol are commonly used. For the related compound vitexin, a 40% methanol solution with 0.5% acetic acid has been reported to be highly effective[1][2][3]. The optimal solvent system can vary depending on the plant matrix, so it is recommended to perform a solvent optimization study.
Q3: How can I prevent the degradation of this compound during extraction?
A3: To minimize degradation, avoid high temperatures and extreme pH values. Protect your samples from light by using amber vials or covering your glassware with aluminum foil. When concentrating the extract, use a rotary evaporator at a reduced temperature.
Q4: Is it better to use fresh or dried plant material?
A4: Dried and powdered plant material is generally preferred for extraction as it allows for better solvent penetration and a more consistent moisture content, leading to more reproducible results[5][6].
Q5: How can I confirm the presence and quantity of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is the most common analytical technique for the identification and quantification of this compound. A C18 column is typically used, and detection is often performed at around 340 nm[4][8].
Data Presentation
Table 1: Comparison of Extraction Methods and Solvents for Vitexin and this compound Recovery
Note: The yields presented are from different studies and may not be directly comparable due to variations in plant material and experimental conditions.
| Compound | Plant Source | Extraction Method | Solvent System | Yield (mg/g DW) | Reference |
| Vitexin | Prosopis farcta | Shaking | 40% Methanol + 0.5% Acetic Acid | 0.554 | [1][2][3] |
| Vitexin | Prosopis farcta | Shaking | 70% Methanol | 0.498 | [1][2][3] |
| Vitexin | Prosopis farcta | Shaking | 85% Ethanol | Not specified, lower than methanol | [1][2][3] |
| This compound | Crataegus pinnatifida leaves | Not specified | Not specified | 62.3 | [4] |
| This compound & Vitexin-4"-O-glucoside | Hawthorn leaves | Column Chromatography after extraction | Not specified | 81.2% recovery | [9] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and may require optimization for your specific plant material.
-
Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 20 mL of 60% ethanol with 0.5% acetic acid) to achieve a solid-to-liquid ratio of 1:20.
-
Place the vessel in an ultrasonic bath.
-
Sonicate for 30-60 minutes at a controlled temperature (e.g., 50°C).
-
-
Filtration and Concentration:
-
Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid plant material.
-
Wash the residue with a small volume of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C.
-
-
Storage: Store the dried extract in a desiccator, protected from light.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is a general guideline and should be performed with appropriate safety precautions in a laboratory microwave extraction system.
-
Sample Preparation: Prepare the plant material as described in the UAE protocol.
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 1 g) into a microwave-safe extraction vessel.
-
Add the extraction solvent (e.g., 20 mL of 70% ethanol) to the vessel.
-
Securely seal the vessel and place it in the microwave extractor.
-
Apply microwave power (e.g., 400-600 W) for a short duration (e.g., 5-15 minutes) at a controlled temperature (e.g., 60°C).
-
-
Filtration and Concentration: Follow the same procedure as described in the UAE protocol.
-
Storage: Store the dried extract in a desiccator, protected from light.
Mandatory Visualization
Caption: Troubleshooting workflow for low this compound recovery.
Caption: General experimental workflow for the extraction of this compound.
References
- 1. Optimization of Solvent Systems for the Extraction of Vitexin as the Major Bioactive Flavonoid in Prosopis farcta [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Solvent Systems for the Extraction of Vitexin as the Major Bioactive Flavonoid in Prosopis farcta - American Journal of Plant Sciences - SCIRP [scirp.org]
- 4. Simultaneous determination of vitexin-2"-O-glucoside, this compound, rutin, and hyperoside in the extract of hawthorn (Crataegus pinnatifida Bge.) leaves by RP-HPLC with ultraviolet photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of the extraction mode on the yield of hyperoside, vitexin and vitexin-2''-O-rhamnoside from Crataegus monogyna Jacq. (hawthorn) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. extrasynthese.com [extrasynthese.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Separation of vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside from hawthorn leaves extracts using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Microwave-Assisted Extraction of Vitexin-2"-O-rhamnoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the microwave-assisted extraction (MAE) of Vitexin-2"-O-rhamnoside.
Troubleshooting Guide
This guide addresses common issues encountered during the MAE of this compound in a question-and-answer format.
Q1: Why is the extraction yield of this compound lower than expected?
A1: Low extraction yields can result from several suboptimal parameters. Consider the following factors:
-
Solvent Composition: The polarity of the solvent is critical. This compound is a flavonoid glycoside, and its extraction is favored by polar solvents. Aqueous solutions of ethanol (B145695) or methanol (B129727) are commonly used. If your yield is low, the solvent may be too non-polar (e.g., high percentage of ethanol) or too polar (100% water). Studies have shown that a 50% to 75% ethanol or methanol concentration in water is often effective for extracting flavonoids from plant matrices like hawthorn.[1][2]
-
Microwave Power: Insufficient microwave power can lead to incomplete extraction. The power level should be high enough to facilitate rapid heating and cell wall disruption but not so high as to cause thermal degradation.[3][4] If yields are low, a stepwise increase in power may be beneficial.
-
Extraction Time: The extraction time needs to be sufficient for the solvent to penetrate the matrix and dissolve the target compound. While MAE is known for being rapid, excessively short extraction times (e.g., under 1-2 minutes) might be insufficient.[2] Conversely, prolonged times can lead to degradation.
-
Solid-to-Liquid Ratio: A low solvent volume relative to the plant material can result in a saturated solution, preventing further dissolution of the target compound.[3][5] Ensure an adequate volume of solvent is used to fully immerse the sample and allow for effective extraction.
-
Particle Size: Large particle sizes of the plant material can hinder solvent penetration. Grinding the material to a smaller, uniform size increases the surface area available for extraction.[1][6]
Q2: How can I determine if this compound is degrading during extraction?
A2: Thermal degradation is a key concern with microwave heating. Signs of degradation include a darkening of the extract and a decrease in the target compound's concentration with increasing microwave power or extraction time beyond an optimal point.[4][5]
-
Temperature Monitoring: If your microwave system allows, monitor the temperature of the extraction vessel. High temperatures, often above 80-90°C for extended periods, can promote the hydrolysis of the glycosidic bond or degradation of the flavonoid structure.[7]
-
Analytical Confirmation: Use HPLC-UV or LC-MS to analyze your extracts. Degradation may be indicated by the appearance of new, unidentified peaks or a decrease in the peak area of this compound that corresponds with an increase in the peak area of its aglycone, vitexin (B1683572).
-
Optimization Experiments: Perform a time or power-course experiment. If the yield of this compound increases to a maximum and then begins to decrease as time or power is further increased, degradation is likely occurring.[4]
Q3: The extraction process is showing inconsistent results between runs. What could be the cause?
A3: Inconsistent results often point to a lack of control over key experimental variables.
-
Inhomogeneous Sample: Ensure your plant material is well-homogenized. Variations in the distribution of this compound within the plant material can lead to variability.
-
Moisture Content: The moisture content of the plant material can significantly affect microwave heating.[5][8] Water molecules within the plant cells absorb microwave energy, leading to rapid heating and cell rupture.[9] Variations in initial moisture content will lead to different heating profiles and extraction efficiencies. Pre-drying or standardizing the moisture content of the sample is recommended.
-
Microwave Hotspots: Uneven heating within the microwave cavity can cause some samples to be overheated while others are under-heated. If using a multi-mode microwave, a turntable can help ensure more uniform heating. For mono-mode systems, precise positioning of the vessel is critical.
-
Solvent Volume and Ratio: Precise measurement of the solvent and plant material is crucial for maintaining a consistent solid-to-liquid ratio, which directly impacts extraction efficiency.[5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for MAE of this compound? A1: The optimal solvent is typically a mixture of ethanol or methanol and water. Several studies on the extraction of flavonoids from Crataegus (hawthorn) species, a primary source of this compound, have found that ethanol concentrations of 50-75% in water provide the highest yields.[1][2] The dielectric properties of these mixtures are well-suited for absorbing microwave energy, and the polarity is appropriate for solubilizing flavonoid glycosides.
Q2: What is a typical range for microwave power and extraction time? A2: This is highly dependent on the microwave system and the sample matrix. However, for flavonoid extraction, microwave power often ranges from 300 W to 600 W.[3][7][10] Extraction times are significantly shorter than traditional methods, often in the range of 2 to 15 minutes.[2][11] It is crucial to optimize these parameters for your specific setup.
Q3: Can I use a domestic microwave for this extraction? A3: While possible, it is not recommended for scientific research. Domestic microwaves lack precise power and temperature control, and their heating patterns are often uneven.[6] This leads to poor reproducibility. Laboratory-grade microwave extraction systems offer precise control over parameters, ensuring consistent and optimized results.
Q4: What is the source of this compound? A4: this compound is a flavonoid glycoside found in various plants. It is notably abundant in the leaves and flowers of Crataegus species, commonly known as hawthorn.[2][12][13] It has also been identified in other plants like Prosopis farcta.
Q5: Is this compound stable under microwave irradiation? A5: Like many natural glycosides, this compound can be susceptible to thermal degradation at high temperatures or with prolonged exposure to microwave energy.[4][5] The glycosidic bond can be hydrolyzed, yielding the aglycone (vitexin) and rhamnose. Optimization is key to maximizing extraction while minimizing degradation.
Data Presentation
Table 1: Optimized MAE Parameters for Flavonoids from Crataegus Species
| Parameter | Optimized Value | Source Plant Material | Target Compound(s) | Reference |
| Solvent | 60% Ethanol | Hawthorn Leaves & Flowers | Total Phenolic Content | [1] |
| Temperature | 65 °C | Hawthorn Leaves & Flowers | Total Phenolic Content | [1] |
| Solvent/Plant Ratio | 20.4 mL/g | Hawthorn Leaves & Flowers | Total Phenolic Content | [1] |
| Extraction Time | < 3 minutes | C. monogyna Leaves & Flowers | Hyperin, Vitexin, this compound | [2] |
| Temperature | 60 °C | C. monogyna Leaves & Flowers | Hyperin, Vitexin, this compound | [2] |
Table 2: General MAE Parameters for Flavonoid Extraction
| Parameter | Range | Rationale | Reference |
| Microwave Power | 120 - 800 W | Balances extraction efficiency with potential for degradation. | [4][14] |
| Extraction Time | 2 - 45 min | Shorter times are a key advantage of MAE; must be optimized. | [2][7][14] |
| Temperature | 50 - 100 °C | Higher temperatures increase solubility and diffusion but risk degradation. | [7][15] |
| Solvent Concentration | 40 - 80% Ethanol/Methanol | Optimizes solvent polarity and dielectric properties for heating. | [1][10][16] |
| Solid-to-Liquid Ratio | 1:10 - 1:50 g/mL | Ensures complete wetting and avoids saturation of the solvent. | [3][5] |
Experimental Protocols
Optimized Microwave-Assisted Extraction of this compound from Hawthorn Leaves
This protocol is a synthesized example based on published methodologies.[1][2][12]
-
Sample Preparation:
-
Dry the hawthorn (Crataegus sp.) leaves at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried leaves into a fine powder (e.g., < 500 µm particle size) using a laboratory mill.[1]
-
Store the powdered material in a desiccator to prevent moisture reabsorption.
-
-
Extraction Procedure:
-
Accurately weigh approximately 1.0 g of the powdered plant material and place it into a microwave-safe extraction vessel.
-
Add the optimized extraction solvent. Based on literature, a starting point of 20 mL of 60% aqueous ethanol is recommended (a 1:20 solid-to-liquid ratio).[1]
-
Securely cap the vessel and place it in the microwave extraction system.
-
Set the extraction parameters. An initial set of conditions to test could be:
-
Start the extraction program.
-
-
Post-Extraction Processing:
-
Once the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.
-
Combine the filtrate and the washing.
-
The extract is now ready for analysis (e.g., by HPLC) or further purification.
-
-
Analysis:
Mandatory Visualization
Caption: Workflow for Microwave-Assisted Extraction of this compound.
Caption: Troubleshooting Decision Tree for Low MAE Yield.
References
- 1. Optimization of Microwave-Assisted Extraction of Polyphenols from Crataegus monogyna L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. researchgate.net [researchgate.net]
- 8. phcog.com [phcog.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Optimization of the microwave-assisted extraction of bioactive compounds from Satureja hortensis L.: an artificial neural network approach, chemical profile, extraction kinetics, and thermal properties [frontiersin.org]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. Influence of the extraction mode on the yield of hyperoside, vitexin and vitexin-2''-O-rhamnoside from Crataegus monogyna Jacq. (hawthorn) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Optimization of a Microwave Assisted Extraction Method for Maximum Flavonols and Antioxidant Activity of Onion Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of Solvent Systems for the Extraction of Vitexin as the Major Bioactive Flavonoid in Prosopis farcta [scirp.org]
- 17. Simultaneous determination of vitexin-2"-O-glucoside, this compound, rutin, and hyperoside in the extract of hawthorn (Crataegus pinnatifida Bge.) leaves by RP-HPLC with ultraviolet photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the resolution of Vitexin-2"-O-rhamnoside in chromatographic analysis.
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Vitexin-2"-O-rhamnoside. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you enhance the resolution and achieve optimal results in your chromatographic analyses.
Troubleshooting Guide: Enhancing Resolution of this compound
Poor resolution in the chromatographic analysis of this compound can manifest as broad peaks, peak tailing, or co-elution with other compounds. This guide provides a systematic approach to identifying and resolving these common issues.
| Common Problem | Potential Causes | Recommended Solutions |
| Broad Peaks | - High flow rate- Large particle size in the column- Column overload- Excessive dead volume in the HPLC system | - Decrease the flow rate.- Use a column with smaller particle size (e.g., UPLC columns with ≤ 2 µm particles).- Dilute the sample to avoid overloading the column.[1]- Ensure all fittings and tubing are properly connected to minimize dead volume. |
| Peak Tailing | - Strong interaction between the analyte and active silanol (B1196071) groups on the silica-based column packing.[1]- Inappropriate mobile phase pH.- Column contamination or degradation.- Presence of a void at the column inlet.[1] | - Use an end-capped column to reduce silanol interactions.[1]- Acidify the mobile phase (e.g., with 0.1% formic acid or phosphoric acid) to suppress the ionization of phenolic hydroxyl groups.[2][3][4]- Flush the column with a strong solvent or replace it if it's old or contaminated.- Reverse the column and flush it to remove any blockage at the inlet frit.[5] |
| Poor Resolution/Co-elution | - Inadequate separation from structurally similar flavonoids (e.g., vitexin (B1683572), hyperoside).- Inappropriate stationary phase.- Isocratic elution may not be sufficient for complex samples. | - Optimize the mobile phase composition. A gradient elution with a shallow gradient can improve separation.- Consider a different stationary phase. Phenyl-hexyl or other columns with alternative selectivity can be effective.[6]- Adjust the mobile phase pH to alter the ionization state and retention of interfering compounds. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Temperature variations.- Column equilibration issues.- Pump malfunction. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.[7]- Ensure the column is fully equilibrated with the mobile phase before each injection.- Check the HPLC pump for leaks and ensure it delivers a stable flow rate. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an HPLC method for this compound analysis?
A good starting point is a reversed-phase C18 column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water, both acidified with a small amount of formic or phosphoric acid (e.g., 0.05-0.1%).[2][3][8] Detection is typically performed at around 340-360 nm.[6][8][9]
Q2: How can I improve the separation of this compound from other flavonoid glycosides?
To enhance selectivity, you can try a phenyl-based stationary phase, which offers different retention mechanisms compared to a standard C18 column.[6] Fine-tuning the gradient elution profile, particularly by using a shallower gradient during the elution window of the target analyte, can also significantly improve resolution.
Q3: My peak for this compound is tailing. What is the most likely cause and how do I fix it?
Peak tailing for flavonoid glycosides like this compound is often due to interactions with residual silanol groups on the silica (B1680970) packing of the column.[1] To mitigate this, ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) to keep the silanol groups protonated. Using a modern, high-purity, end-capped C18 column is also highly recommended.
Q4: Can I use UPLC for the analysis of this compound?
Yes, UPLC is an excellent technique for analyzing this compound. It offers faster analysis times and improved resolution due to the use of sub-2 µm particle columns. A UPLC method would typically involve a C18 column and a gradient elution with acetonitrile and acidified water.[2][3][10]
Q5: What are the typical retention times for this compound?
Retention times can vary significantly depending on the specific chromatographic conditions. However, in reversed-phase HPLC, it is a relatively polar compound and will elute accordingly. For example, in one study using a C18 column, the retention time was around 30.42 minutes.[11] In another method with a phenyl column, the retention time was between 12.70 and 13.28 minutes.[6] It is crucial to run a standard under your specific conditions to determine the exact retention time.
Quantitative Data Summary
The following tables summarize quantitative data from various validated HPLC and UPLC methods for the analysis of this compound.
Table 1: Linearity and Detection Limits
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (ng) | LOQ (ng) | Reference |
| HPLC | 4.05 - 202.50 | > 0.998 | 0.6 | 2 | [8][9] |
| HPLC | 0.5 - 100 | 0.9925 | 100 (ng/mL) | 200 (ng/mL) | [6] |
| UPLC-MS/MS | 0.01 - 2.5 (µg/mL) | > 0.99 | 10 (ng/mL) | - | [2][3] |
| UPLC-MS/MS | 10 - 50,000 (ng/mL) | Not specified | - | - | [10] |
Table 2: Chromatographic Conditions Comparison
| Parameter | Method 1 (HPLC) | Method 2 (HPLC) | Method 3 (UPLC-MS/MS) |
| Column | Shim-pack VP-ODS C18 (250 x 4.6 mm, 5 µm) | Ascentis-phenyl (250 x 4.6 mm, 5 µm) | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Isocratic: Tetrahydrofuran/Acetonitrile/0.05% Phosphoric Acid (20:3:77, v/v/v) | Gradient: Water (pH 3.0) and Acetonitrile | Gradient: Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min | 1.4 mL/min | 0.25 mL/min |
| Detection | UV at 360 nm | UV at 340 nm | ESI-MS/MS |
| Reference | [8][9] | [6] | [2][3] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification
This protocol is based on a validated method for the simultaneous determination of several flavonoids, including this compound.[8][9]
-
Chromatographic System: HPLC system equipped with a UV detector, pump, and autosampler.
-
Column: Shim-pack VP-ODS C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of tetrahydrofuran, acetonitrile, and 0.05% phosphoric acid solution in a ratio of 20:3:77 (v/v/v).
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column at ambient temperature.
-
Detection: Set the UV detector to a wavelength of 360 nm.
-
Injection Volume: Inject 10-20 µL of the sample.
-
Standard Preparation: Prepare a stock solution of this compound in methanol (B129727). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.
-
Sample Preparation: Extract the target analyte from the sample matrix using a suitable solvent (e.g., methanol or 50% ethanol).[11] Filter the extract through a 0.45 µm syringe filter before injection.
Protocol 2: UPLC-MS/MS Method for High-Sensitivity Analysis
This protocol is adapted from a method developed for the pharmacokinetic study of this compound in plasma.[2][3]
-
Chromatographic System: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: Develop a suitable gradient program to separate the analyte from matrix components. A typical gradient might start with a low percentage of Solvent B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: Set the flow rate to 0.25 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 30 °C).
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the appropriate precursor-to-product ion transition for this compound (e.g., m/z 579 → 433).
-
-
Sample Preparation: For plasma samples, perform a protein precipitation by adding methanol, vortexing, and centrifuging. Collect the supernatant for injection.
Visualizations
Caption: Troubleshooting workflow for enhancing the resolution of this compound.
Caption: General experimental workflow for the analysis of this compound.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of vitexin-2''-O-rhamnoside in rat plasma by ultra-performance liquid chromatography electrospray ionization tandem mass spectrometry and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. phcog.com [phcog.com]
- 8. Validation and application by HPLC for simultaneous determination of vitexin-2″-O-glucoside, vitexin-2″-O-rhamnoside, rutin, vitexin, and hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of vitexin-4''-O-glucoside, vitexin-2''-O-rhamnoside, rutin and vitexin from hawthorn leaves flavonoids in rat plasma by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RP-HPLC Method for Simultaneous Detection of Vitexin-2″-Orhamnoside and Hyperoside [wisdomlib.org]
Addressing matrix effects in LC-MS/MS analysis of Vitexin-2"-O-rhamnoside.
Technical Support Center: Vitexin-2"-O-rhamnoside LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of this compound.
Troubleshooting Guide
Q1: Why am I observing significant signal suppression or enhancement for this compound in my biological samples compared to the standard in a neat solution?
A1: This phenomenon is likely due to matrix effects, where co-eluting endogenous components from the biological matrix interfere with the ionization of this compound.[1][2][3] These interfering substances can include phospholipids (B1166683), proteins, and salts.[1][2] The result is either a decreased (ion suppression) or increased (ion enhancement) signal response, which can lead to inaccurate quantification.[1][4]
To confirm the presence of matrix effects, a post-extraction spike experiment is recommended.[1][5] This involves comparing the peak area of this compound in a clean solvent with the peak area of the analyte spiked into an extracted blank matrix sample.[6] A significant difference between these two measurements points to the presence of matrix effects.[6]
Q2: How can I quantitatively assess the extent of matrix effects in my assay?
A2: A quantitative assessment of matrix effects can be achieved by calculating the Matrix Factor (MF).[1] This is determined by comparing the LC-MS/MS response of this compound in the presence of the matrix to its response in a neat solution.[1] An MF value of less than 1 indicates signal suppression, while a value greater than 1 suggests signal enhancement.[1]
Quantitative Assessment of Matrix Effects
| Parameter | Calculation | Interpretation |
| Matrix Factor (MF) | (Peak Area in Post-extraction Spiked Sample) / (Peak Area in Neat Solution) | MF < 1: Ion SuppressionMF > 1: Ion EnhancementMF = 1: No Matrix Effect |
| Recovery (RE%) | [(Peak Area in Pre-extraction Spiked Sample) / (Peak Area in Post-extraction Spiked Sample)] x 100 | Indicates the efficiency of the extraction process. |
| Process Efficiency (PE%) | [(Peak Area in Pre-extraction Spiked Sample) / (Peak Area in Neat Solution)] x 100 | Represents the overall efficiency of the analytical process, taking into account both matrix effects and recovery. |
Q3: My results show significant matrix effects. What are the primary strategies to mitigate this issue?
A3: Several strategies can be employed to minimize or eliminate matrix effects:
-
Optimize Sample Preparation: This is often the most effective approach.[7] Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing interfering components than simple protein precipitation.[8][9] Specifically, SPE methods designed for phospholipid removal can be highly beneficial.[10]
-
Chromatographic Separation: Modifying the LC method to better separate this compound from co-eluting matrix components can significantly reduce interference.[11] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[6]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the most reliable way to compensate for matrix effects.[4][12] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ionization suppression or enhancement, allowing for accurate correction.
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[4][13]
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects
This protocol outlines the post-extraction addition method to quantitatively determine the matrix effect.
1. Preparation of Sample Sets:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase or reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-extraction Spike): Take a blank biological matrix sample (e.g., plasma, urine) and process it using your established extraction procedure. After the final evaporation step, reconstitute the extract with the same this compound standard solution prepared for Set A.
-
Set C (Pre-extraction Spike): Spike the blank biological matrix with this compound at the same concentration as in Set A before starting the extraction procedure. Process this sample as you would an unknown sample.
2. LC-MS/MS Analysis:
-
Inject and analyze multiple replicates (n=3-5) of each sample set under the optimized LC-MS/MS conditions.
3. Data Analysis:
-
Calculate the average peak area for this compound for each set.
-
Calculate the Matrix Factor (MF), Recovery (RE%), and Process Efficiency (PE%) using the formulas provided in the table above.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects for a flavonoid glycoside like this compound in biological samples?
A1: The most common sources of matrix effects for flavonoid glycosides in biological matrices are phospholipids from cell membranes, which are notorious for causing ion suppression in electrospray ionization (ESI).[7] Other sources include salts, endogenous metabolites, and proteins that may not have been completely removed during sample preparation.[1][2]
Q2: Is protein precipitation a sufficient sample preparation technique to avoid matrix effects for this compound?
A2: While protein precipitation is a simple and common technique, it is often insufficient for removing all matrix interferences, particularly phospholipids, which are a major cause of ion suppression.[8][14] For complex biological matrices, more rigorous sample cleanup methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are recommended to minimize matrix effects.[7][9]
Q3: Can I use a structural analog as an internal standard if a stable isotope-labeled version of this compound is not available?
A3: While a stable isotope-labeled internal standard is ideal, a structural analog can be used as an alternative. However, it is crucial to validate that the analog behaves similarly to this compound in terms of extraction recovery and ionization response.[6] The analog should co-elute as closely as possible with the analyte to effectively compensate for matrix effects.
Q4: How can I qualitatively screen for regions of ion suppression or enhancement in my chromatogram?
A4: The post-column infusion technique is a valuable qualitative method for this purpose.[1][4] It involves infusing a constant flow of this compound solution into the mass spectrometer post-column while injecting an extracted blank matrix sample.[6] Any dips or peaks in the baseline signal indicate regions where co-eluting matrix components are causing ion suppression or enhancement, respectively.[4][7]
Q5: What type of solid-phase extraction (SPE) is most effective for removing phospholipids?
A5: Several SPE sorbents are specifically designed for phospholipid removal. These often utilize a combination of reversed-phase and ion-exchange mechanisms.[9] There are also specialized phases, such as those with zirconia-based chemistries, that selectively retain phospholipids.[10] These can be very effective in cleaning up biological samples prior to LC-MS/MS analysis.[10]
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Mechanism of ion suppression by phospholipids.
Caption: Comparison of sample preparation techniques.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Absorption of Vitexin-2"-O-rhamnoside
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at improving the in vivo absorption of Vitexin-2"-O-rhamnoside. This document includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in overcoming common challenges in pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound?
A1: The primary challenges are its low intestinal permeability and significant first-pass metabolism.[1][2] this compound is also susceptible to degradation by gastric acid, which can reduce the amount of the compound that reaches the small intestine for absorption.[2] Furthermore, it is a substrate for the P-glycoprotein (P-gp) efflux transporter, which actively pumps the compound out of intestinal cells and back into the gut lumen, thereby limiting its systemic absorption.[1][3][4]
Q2: What are the main strategies to improve the in vivo absorption of this compound?
A2: Key strategies focus on overcoming its inherent low permeability and efflux by P-gp. These include:
-
Co-administration with P-glycoprotein (P-gp) inhibitors: Compounds like verapamil (B1683045) can inhibit the P-gp efflux pump, increasing the intracellular concentration and subsequent absorption of this compound.[1][2][3][5][6]
-
Use of absorption enhancers: Bile salts, for instance, can improve the absorption of this compound.[2][5][6]
-
Nanoformulations: Encapsulating this compound in nanoparticle systems, such as zein-pectin nanoparticles, can protect it from degradation, improve its stability, and provide a sustained-release profile, leading to enhanced bioavailability.[7][8]
Q3: How do nanoformulations, such as zein-pectin nanoparticles, improve the bioavailability of this compound?
A3: Zein-pectin nanoparticles encapsulate this compound, offering several advantages. This encapsulation protects the compound from the harsh acidic environment of the stomach.[2] The nanoparticles can also enhance the solubility and stability of the compound.[7] Furthermore, these nanoparticles can facilitate transport across the intestinal epithelium and may offer a slow-release mechanism, which can lead to a more sustained plasma concentration and improved overall absorption.[7][8]
Troubleshooting Guides
Issue 1: Low and variable oral bioavailability in animal studies.
| Potential Cause | Troubleshooting Step |
| P-glycoprotein Efflux | Co-administer with a known P-gp inhibitor like verapamil. This can help determine if P-gp efflux is a significant barrier to absorption.[1][3][4] |
| Poor Membrane Permeability | Consider formulating this compound in a nano-delivery system to enhance its transport across the intestinal mucosa.[7] |
| Degradation in GI Tract | Use an enteric-coated formulation or a nanoparticle delivery system to protect the compound from gastric acid.[2] |
| First-Pass Metabolism | Investigate the metabolic profile of this compound in liver microsomes to understand the extent of first-pass metabolism. |
Issue 2: Inconsistent results in in vitro absorption models (e.g., Caco-2 cell monolayers).
| Potential Cause | Troubleshooting Step |
| High Efflux Ratio | This suggests the involvement of efflux transporters like P-gp. Confirm this by using specific inhibitors in your assay. |
| Low Apparent Permeability (Papp) | The compound may have intrinsically low permeability. Compare with known low and high permeability standards to benchmark your results. |
| Cell Monolayer Integrity Issues | Regularly check the transepithelial electrical resistance (TEER) of your Caco-2 monolayers to ensure their integrity throughout the experiment. |
Data Presentation: Impact of Absorption Enhancement Strategies
Table 1: Effect of Co-administration on the Oral Bioavailability of this compound in Rats.
| Compound Administered | Dose | Resulting Increase in Oral Bioavailability | Reference |
| This compound + Verapamil | 30 mg/kg VOR + 31.25 mg/kg Verapamil | ~1.77-fold increase | [6] |
| This compound + High Concentration Bile Salts | 30 mg/kg VOR + 1 g/kg Bile Salts | ~3.15-fold increase | [6] |
| This compound + Ketoconazole | 30 mg/kg VOR + 20.83 mg/kg Ketoconazole | Slight increase | [6] |
Table 2: Characteristics of Zein-Pectin Nanoparticles for this compound Delivery.
| Parameter | Value | Reference |
| Optimal Zein (B1164903) to Pectin (B1162225) Mass Ratio | 1:4 | [7] |
| Particle Size | 222.7 nm | [7] |
| Encapsulation Efficiency | 67% | [7] |
Experimental Protocols
In Situ Single-Pass Intestinal Perfusion in Rats
This method is used to determine the intestinal permeability of a compound.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., pentobarbital)
-
Krebs-Ringer buffer solution
-
Peristaltic pump
-
Surgical instruments
-
Syringes and tubing
Procedure:
-
Fast the rats overnight with free access to water.
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Make a midline abdominal incision to expose the small intestine.
-
Select the desired intestinal segment (e.g., jejunum) and carefully cannulate both ends with tubing.
-
Gently rinse the segment with warm saline to remove any contents.
-
Connect the inlet tubing to a syringe pump containing the perfusion solution (this compound in Krebs-Ringer buffer).
-
Perfuse the solution at a constant flow rate (e.g., 0.2 mL/min).
-
Allow for an initial equilibration period (e.g., 30 minutes) to achieve steady-state.
-
Collect the perfusate from the outlet tubing at predetermined time intervals for a set duration (e.g., up to 110 minutes).
-
At the end of the experiment, measure the length of the perfused intestinal segment.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Calculate the effective permeability coefficient (Peff).
In Vitro Everted Gut Sac Model
This ex vivo method assesses the transport of a compound across the intestinal wall.
Materials:
-
Rat small intestine
-
Krebs buffer solution
-
Surgical thread
-
Syringe with a blunt needle
-
Shaking water bath (37°C) with aeration (95% O2/5% CO2)
Procedure:
-
Euthanize a fasted rat and excise the small intestine.
-
Gently flush the intestine with cold saline.
-
Carefully evert a segment of the intestine over a glass rod.
-
Tie one end of the everted segment with a suture.
-
Fill the sac with a known volume of Krebs buffer using a syringe.
-
Tie the other end to close the sac.
-
Incubate the everted sac in a flask containing the test solution (this compound in Krebs buffer) at 37°C with continuous gassing.
-
At specified time points, withdraw samples from the external medium and from within the sac.
-
Analyze the concentration of the compound in the samples to determine the amount transported.
Preparation of Zein-Pectin Nanoparticles
This protocol describes the anti-solvent precipitation method for encapsulating this compound.
Materials:
-
Zein
-
Pectin
-
Ethanol (B145695) (e.g., 80%)
-
Deionized water
-
This compound
-
Magnetic stirrer
Procedure:
-
Dissolve zein and this compound in an aqueous ethanol solution.
-
Separately, dissolve pectin in deionized water.
-
Add the pectin solution dropwise to the zein solution under constant stirring.
-
The addition of the anti-solvent (water from the pectin solution) will cause the zein to precipitate, forming nanoparticles and encapsulating the this compound.
-
Continue stirring for a specified period to allow for nanoparticle stabilization.
-
The resulting nanoparticle suspension can be used for further characterization or in vivo studies.
Visualizations
Caption: Experimental workflow for assessing this compound absorption.
Caption: Strategies to overcome the low bioavailability of this compound (VOR).
Caption: P-gp mediated efflux of this compound in intestinal cells.
References
- 1. Predicting Human Intestinal Permeability using Single-pass Intestinal Perfusion in rat [sites.ualberta.ca]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Encapsulation of vitexin-rhamnoside based on zein/pectin nanoparticles improved its stability and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, characterization and in vitro release of Zein-pectin capsules for target delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
- 7. sites.ualberta.ca [sites.ualberta.ca]
- 8. Preparation, characterization and in vitro release of zein-pectin capsules for target delivery | Bentham Science [benthamscience.com]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for the Quantification of Vitexin-2"-O-rhamnoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the accurate quantification of Vitexin-2"-O-rhamnoside, a key bioactive flavonoid glycoside found in various medicinal plants. The following sections present a comprehensive overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methodologies, supported by experimental data to aid in the selection of the most suitable method for your research needs.
Comparison of Method Validation Parameters
The performance of different analytical methods is critically evaluated through a set of validation parameters. The following tables summarize the key quantitative data from published studies on the quantification of this compound.
HPLC-UV Methods
High-Performance Liquid Chromatography coupled with UV detection is a widely used technique for the quantification of flavonoids. It offers a balance of sensitivity, cost-effectiveness, and accessibility.
| Validation Parameter | Method 1 (Passiflora extracts)[1] | Method 2 (Hawthorn)[2][3][4] | Method 3 (Hawthorn)[5] |
| Linearity Range | 0.5 - 100 µg/mL | 4.05 - 202.50 µg/mL | Not explicitly stated |
| Correlation Coefficient (r²) | 0.9925 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 89.31% - 110.69% | < 3% (RSD) | Not explicitly stated |
| Precision (RSD) | < 15% (Intra- and Inter-day) | < 3% (Intra- and Inter-day) | Not explicitly stated |
| Limit of Detection (LOD) | 100 ng/mL | 0.6 ng | Not explicitly stated |
| Limit of Quantification (LOQ) | 200 ng/mL | 2 ng | Not explicitly stated |
UPLC-MS/MS Methods
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry offers superior sensitivity and selectivity, making it ideal for complex matrices and low concentration samples, such as biological fluids.
| Validation Parameter | Method 1 (Rat Plasma)[6][7] | Method 2 (Rat Plasma)[8] |
| Linearity Range | 10 - 2500 ng/mL | 10 - 50,000 ng/mL |
| Correlation Coefficient (r²) | Not explicitly stated | Not explicitly stated |
| Accuracy (RE %) | -9.3% to 1.0% | -10% to 10% |
| Precision (RSD %) | < 11% (Intra-day), < 2.4% (Inter-day) | < 15% (Intra- and Inter-run) |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | Not explicitly stated |
| Extraction Recovery | 97.2 ± 2.6% | Not explicitly stated |
Experimental Workflow for Analytical Method Validation
The following diagram illustrates a generalized workflow for the validation of an analytical method for this compound quantification, a critical process to ensure the reliability and accuracy of analytical data.
Caption: A generalized workflow for the validation of an analytical method for this compound quantification.
Detailed Experimental Protocols
This section provides a detailed breakdown of the methodologies for the key experiments cited in this guide.
Method 1: HPLC-UV for Quantification in Passiflora Extracts[1][2]
-
Instrumentation: A Shimadzu Class-VP liquid phase chromatograph was used.[1]
-
Sample Preparation: Samples were prepared by water infusion (10% w/v), followed by lyophilization. The dried extracts were stored in amber vials at -20°C.[1]
-
Chromatographic Conditions:
-
Column: Ascentis-phenyl supelco column (250 mm x 4.6 mm i.d. x 5 µm).[1]
-
Mobile Phase: A gradient elution was performed using ultrapure water (pH = 3.0, Solvent A) and acetonitrile (B52724) (Solvent B).[1]
-
Flow Rate: 1.4 mL/min.[1]
-
Detection: UV detection was set at 340 nm.[1]
-
Total Analysis Time: 16 minutes.[1]
-
-
Validation Procedure:
-
Linearity: Assessed from three analytical curves obtained on three different days over a concentration range of 0.5 to 100 µg/mL.[1]
-
Accuracy: Determined by analyzing six different concentrations ranging from 7.5 to 100 µg/mL.
-
Precision: Evaluated at 0.5 and 40 µg/mL for intra-day (morning and afternoon) and inter-day (three different days) precision.[1]
-
LOD and LOQ: Determined by the successive dilution technique, with a signal-to-noise ratio of 3 for LOD and 10 for LOQ.
-
Method 2: HPLC-UV for Simultaneous Determination in Hawthorn[3][4][5]
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
Sample Preparation: Specific details on the extraction of hawthorn leaves, fruits, and their preparations were not provided in the abstract.
-
Chromatographic Conditions:
-
Validation Procedure:
-
Linearity: Established over a concentration range of 4.05-202.50 μg/mL.[2][3][4]
-
Precision and Accuracy: Intra- and inter-day precision and accuracy were determined, with RSD values less than 3%.[2][3][4]
-
LOD and LOQ: The limit of detection and limit of quantitation were determined to be 0.6 ng and 2 ng, respectively.[2][3][4]
-
Method 3: UPLC-MS/MS for Quantification in Rat Plasma[7][8]
-
Instrumentation: An ultra-performance liquid chromatography system coupled with an electrospray ionization tandem mass spectrometer (UPLC-ESI-MS/MS).[6]
-
Sample Preparation: A simple protein precipitation method was used. 200 µL of plasma was treated with methanol (B129727) to precipitate proteins.[6][7]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Validation Procedure:
-
Linearity: A linear calibration curve was obtained over the concentration range of 10-2500 ng/mL.[6]
-
Precision: Intra- and inter-day precisions were found to be less than 11% and 2.4%, respectively.[6]
-
Accuracy: The accuracy (relative error) was between -9.3% and 1.0%.[6]
-
LLOQ: The lower limit of quantification was 10 ng/mL.[6]
-
Extraction Recovery: The average extraction recovery was 97.2 ± 2.6%.[6]
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Validation and application by HPLC for simultaneous determination of vitexin-2″-O-glucoside, vitexin-2″-O-rhamnoside, rutin, vitexin, and hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation and application by HPLC for simultaneous determination of vitexin-2″-O-glucoside, vitexin-2″-O-rhamnoside, rutin, vitexin, and hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RP-HPLC Method for Simultaneous Detection of Vitexin-2″-Orhamnoside and Hyperoside [wisdomlib.org]
- 6. Determination of vitexin-2''-O-rhamnoside in rat plasma by ultra-performance liquid chromatography electrospray ionization tandem mass spectrometry and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of vitexin-4''-O-glucoside, vitexin-2''-O-rhamnoside, rutin and vitexin from hawthorn leaves flavonoids in rat plasma by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Vitexin-2"-O-rhamnoside content in different Passiflora species.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Vitexin-2"-O-rhamnoside content across various species of the genus Passiflora, commonly known as passionflower. The genus Passiflora encompasses approximately 500 species, many of which are utilized in traditional medicine and are of interest to the pharmaceutical industry for their potential therapeutic properties.[1][2] this compound, a C-glycosyl flavonoid, is a significant phytochemical marker in several Passiflora species and is noted for its potential pharmacological activities, including anxiolytic and sedative effects.[3] This document summarizes quantitative data, details the experimental protocols for analysis, and provides a visual representation of the analytical workflow.
Quantitative Comparison of this compound
The concentration of this compound has been quantified in the leaves of several Passiflora species, revealing significant variation among them. The following table summarizes the findings from a study that utilized high-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) for quantification.
| Passiflora Species | This compound Content (% of lyophilized aqueous extract) |
| Passiflora foetida | 7.21% |
| Passiflora setacea | 3.66% |
| Passiflora alata | 2.89% |
As indicated in the table, Passiflora foetida exhibits the highest concentration of this compound among the tested species, with a content of 7.21% in the lyophilized aqueous extract of its leaves.[1][2][4] Passiflora setacea and Passiflora alata contain notable, albeit lower, concentrations of 3.66% and 2.89%, respectively.[1][2][4] It is important to note that while this compound was detected in the leaves of P. alata, it was not quantifiable in the pulp and endocarp of the fruit.[2]
Other species such as Passiflora bahiensis, Passiflora coccinea, Passiflora quadrangularis, Passiflora sidifolia, and Passiflora vitifolia have been analyzed for their flavonoid composition, and while various other flavonoid glycosides were identified, quantitative data for this compound in these species is not as readily available.[5] For instance, this compound has been characterized as a minor constituent in P. quadrangularis.[5]
Experimental Protocol: Quantification of this compound
The following methodology outlines the key steps for the extraction and quantification of this compound from Passiflora leaf samples, as detailed in the cited literature.
Sample Preparation
-
Plant Material: Leaves of Passiflora species are collected.
-
Infusion: An aqueous infusion is prepared by adding boiling water to the plant material (10% w/v).
-
Lyophilization: The resulting infusion is freeze-dried (lyophilized) to obtain a dry extract.
-
Storage: The lyophilized extract is stored in amber vials at -20°C until analysis.[1][2]
High-Performance Liquid Chromatography (HPLC) Analysis
-
Instrumentation: A liquid chromatograph equipped with a diode-array UV detector (DAD) is used for analysis.[1][2]
-
Chromatographic Column: An Ascentis-phenyl supelco column (250 mm x 4.6 mm i.d. x 5 µm) provides the stationary phase.[1][2]
-
Mobile Phase: A gradient elution is performed using a mobile phase composed of ultrapure water (pH = 3.0, acidified with glacial acetic acid) as Solvent A and acetonitrile (B52724) as Solvent B.[1][3][6]
-
Elution Gradient:
-
Flow Rate: The mobile phase is delivered at a flow rate of 1.4 mL/min.[1][2]
-
Detection: The UV detector is set to a wavelength of 340 nm for the quantification of this compound.[1][2]
-
Analysis Time: The total analysis time per sample is 16 minutes.[1][2]
Method Validation
The analytical method was validated according to established guidelines, demonstrating good linearity, precision, accuracy, and robustness. The limits of detection (LOD) and quantification (LOQ) for this compound were determined to be 100 ng/mL and 200 ng/mL, respectively.[1]
Experimental Workflow
The following diagram illustrates the workflow for the quantification of this compound in Passiflora species.
Caption: Workflow for this compound Quantification.
References
A Comparative Analysis of the Bioactivities of Vitexin-2"-O-rhamnoside and Vitexin-4''-O-glucoside
For Immediate Release
A deep dive into the comparative bioactivities of two key flavonoid glycosides, Vitexin-2"-O-rhamnoside (VOR) and Vitexin-4''-O-glucoside (VOG), reveals nuances in their therapeutic potential. This guide synthesizes available experimental data to offer a clear comparison for researchers, scientists, and drug development professionals in the fields of pharmacology and natural product chemistry.
Both this compound and Vitexin-4''-O-glucoside, naturally occurring flavonoid glycosides, are recognized for a spectrum of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. While sharing a common vitexin (B1683572) aglycone core, the difference in the sugar moiety and its attachment position significantly influences their biological efficacy. This comparison guide provides a detailed overview of their respective bioactivities, supported by quantitative data and experimental protocols.
Quantitative Bioactivity Comparison
The following tables summarize the key quantitative data on the bioactivities of this compound and Vitexin-4''-O-glucoside.
| Bioactivity | Compound | Cell Line/Assay | Result (IC50/Effective Concentration) | Reference(s) |
| Antioxidant Activity | This compound | Human Adipose-Derived Stem Cells (hADSCs) - H₂O₂ induced oxidative stress | 62.5 µM | [1][2] |
| Vitexin-4''-O-glucoside | Human Adipose-Derived Stem Cells (hADSCs) - H₂O₂ induced oxidative stress | 120 µM | [1][2] | |
| Cytotoxicity | This compound | Human Adipose-Derived Stem Cells (hADSCs) | No cytotoxic effect up to 250 µM | [1][2][3] |
| Vitexin-4''-O-glucoside | Human Adipose-Derived Stem Cells (hADSCs) | No cytotoxic effect up to 480 µM | [1][2] | |
| Anti-Cancer Activity | This compound | Human Breast Cancer (MCF-7) | 17.5 µM | [3] |
| Vitexin (Aglycone) | Human Breast Cancer (MCF-7) | 150 µM (after 48h) | [4] | |
| Anti-Diabetic Activity | This compound | α-glucosidase inhibition | 12.8 µM | [5] |
| Vitexin-4''-O-glucoside | α-glucosidase inhibition | 65.3 µM | [5] | |
| This compound | Advanced Glycation End-product (AGE) formation inhibition | 29.5 µM | [5] | |
| Vitexin-4''-O-glucoside | Advanced Glycation End-product (AGE) formation inhibition | 14.5 µM | [5] |
Detailed Bioactivity Profiles
Antioxidant Activity
Both compounds exhibit potent antioxidant properties by mitigating oxidative stress. In a study on human adipose-derived stem cells (hADSCs) subjected to hydrogen peroxide-induced oxidative stress, this compound demonstrated a protective effect at a significantly lower concentration (62.5 µM) compared to Vitexin-4''-O-glucoside (120 µM)[1][2]. This suggests that the rhamnose moiety at the 2" position may enhance its antioxidant capacity in this particular cellular context.
Anti-Cancer Activity
This compound has shown promising anti-cancer activity, particularly against human breast cancer cells. It strongly inhibits DNA synthesis in MCF-7 cells with an IC50 value of 17.5 µM[3]. While direct comparative data for Vitexin-4''-O-glucoside on MCF-7 cells is limited, studies on its aglycone, vitexin, show an IC50 value of 150 µM on the same cell line after 48 hours of treatment[4]. This indicates that the glycosidic substitution and the type of sugar can dramatically influence the cytotoxic potency against cancer cells.
Anti-Diabetic Activity
In the context of anti-diabetic effects, both glycosides have been evaluated for their ability to inhibit key carbohydrate-metabolizing enzymes and the formation of advanced glycation end-products (AGEs). This compound is a more potent inhibitor of α-glucosidase with an IC50 of 12.8 µM, compared to 65.3 µM for Vitexin-4''-O-glucoside[5]. Conversely, Vitexin-4''-O-glucoside is a more effective inhibitor of AGE formation, with an IC50 of 14.5 µM, whereas the IC50 for this compound is 29.5 µM[5]. These findings highlight their distinct mechanisms in managing diabetic complications.
Anti-inflammatory Activity
Both this compound and Vitexin-4''-O-glucoside are known to possess anti-inflammatory properties[6]. The underlying mechanism for their anti-inflammatory action is believed to be similar to that of their aglycone, vitexin, which involves the downregulation of pro-inflammatory cytokines and the modulation of key inflammatory signaling pathways such as NF-κB[7]. However, a direct quantitative comparison of their anti-inflammatory potency in terms of IC50 values is not yet well-established in the literature.
Signaling Pathways and Experimental Workflows
The bioactivities of these flavonoid glycosides are mediated through complex signaling pathways. Below are graphical representations of key pathways and a typical experimental workflow for assessing bioactivity.
Caption: PI3K/Akt Signaling Pathway Activation by this compound.
Caption: Inhibition of NF-κB Signaling Pathway by Vitexin Glycosides.
Caption: General Experimental Workflow for In Vitro Bioactivity Assays.
Experimental Protocols
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
-
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compounds (this compound and Vitexin-4''-O-glucoside) dissolved in methanol (B129727) at various concentrations.
-
Methanol (as blank and solvent).
-
Positive control (e.g., Ascorbic acid or Trolox).
-
-
Procedure (96-well plate method):
-
Add 100 µL of the test compound solution at different concentrations to the wells of a 96-well microplate.
-
Add 100 µL of DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the test compound. For the blank, add 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a dose-response curve.
MTT Assay for Cell Viability (Anti-Cancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Line: MCF-7 human breast cancer cells.
-
Reagents:
-
MTT solution (e.g., 5 mg/mL in PBS).
-
Test compounds dissolved in DMSO and diluted in culture medium.
-
Complete cell culture medium.
-
DMSO.
-
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of around 570 nm using a microplate reader.
-
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Inhibition of α-Glucosidase (Anti-Diabetic Activity)
This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the digestion of carbohydrates.
-
Principle: α-glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product. The inhibitory activity is measured by the decrease in the rate of p-nitrophenol formation.
-
Reagents:
-
α-glucosidase enzyme solution.
-
pNPG solution.
-
Phosphate buffer (e.g., pH 6.8).
-
Test compounds at various concentrations.
-
Acarbose (as a positive control).
-
-
Procedure:
-
Pre-incubate the enzyme with the test compound or buffer (for control) in a 96-well plate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate the reaction mixture at 37°C for a defined time (e.g., 30 minutes).
-
Stop the reaction by adding a basic solution (e.g., Na₂CO₃).
-
Measure the absorbance of the p-nitrophenol produced at 405 nm.
-
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Conclusion
The comparative analysis of this compound and Vitexin-4''-O-glucoside reveals that subtle structural differences lead to significant variations in their biological activities. This compound appears to be a more potent antioxidant and α-glucosidase inhibitor, while Vitexin-4''-O-glucoside shows greater efficacy in inhibiting the formation of advanced glycation end-products. In terms of anti-cancer activity, this compound demonstrates significant potency against MCF-7 breast cancer cells.
This guide provides a foundational understanding for researchers to select the appropriate compound for their specific area of investigation and to design further studies to elucidate their full therapeutic potential. The provided experimental protocols offer a starting point for the in vitro evaluation of these and other flavonoid glycosides. Further in vivo studies are warranted to validate these findings and to explore the pharmacokinetic and pharmacodynamic profiles of these promising natural compounds.
References
- 1. Vitexin-2''-O-rhamnoside | CAS:64820-99-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Effects of this compound and vitexin-4"-O-glucoside on growth and oxidative stress-induced cell apoptosis of human adipose-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vitexin Induces Apoptosis in MCF-7 Breast Cancer Cells through the Regulation of Specific miRNAs Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. glycodepot.com [glycodepot.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture of Vitexin-2"-O-rhamnoside: A Comparative Guide to Structural Elucidation
For researchers, scientists, and drug development professionals, the precise structural confirmation of natural products is a critical step in the journey from discovery to therapeutic application. This guide provides a comprehensive comparison of analytical techniques for elucidating the structure of Vitexin-2"-O-rhamnoside, a flavonoid glycoside with significant therapeutic potential. We present supporting experimental data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside detailed methodologies and a comparative look at alternative analytical approaches.
This compound, a C-glycosylflavone, has garnered interest for its potential pharmacological activities. Its complex structure, featuring a flavonoid aglycone (apigenin) linked to a glucose moiety, which is further substituted with a rhamnose sugar, necessitates sophisticated analytical methods for unambiguous identification. This guide focuses on the gold-standard techniques of NMR and mass spectrometry for this purpose.
Comparative Analysis of Spectroscopic Data
The structural confirmation of this compound relies on the synergistic interpretation of data from both NMR and mass spectrometry. While MS provides information on the molecular weight and fragmentation pattern, NMR offers a detailed map of the carbon-hydrogen framework and the connectivity of the sugar moieties.
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition and molecular weight of this compound. Tandem mass spectrometry (MS/MS) experiments further illuminate the structure by inducing fragmentation at specific bonds, particularly the glycosidic linkages.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Observed Value | Interpretation |
| Molecular Formula | C₂₇H₃₀O₁₄ | Determined by HRMS |
| Molecular Weight | 578.1636 g/mol | Consistent with the proposed structure[1] |
| Precursor Ion [M+H]⁺ | m/z 579.1708 | Protonated molecule observed in positive ion mode |
| Key Fragment Ion | m/z 433.1 | Loss of the terminal rhamnose unit (146 Da) |
| Key Fragment Ion | m/z 313.1 | Subsequent loss of a glucose-related fragment (120 Da) |
| Precursor Ion [M-H]⁻ | m/z 577.1563 | De-protonated molecule observed in negative ion mode |
The fragmentation pattern is a key diagnostic tool. The initial loss of the rhamnose moiety is characteristic of a terminal sugar. Subsequent fragmentation of the glucose unit further confirms the C-glycosidic linkage to the apigenin (B1666066) core, which is more resistant to cleavage than an O-glycosidic bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides the most definitive evidence for the structure of this compound by detailing the chemical environment of each proton and carbon atom. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for complete structural assignment.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| Apigenin Moiety | ||
| 2 | 164.3 | |
| 3 | 102.8 | 6.78 (s) |
| 4 | 182.2 | |
| 5 | 160.7 | |
| 6 | 98.9 | 6.27 (s) |
| 7 | 163.1 | |
| 8 | 104.7 | |
| 9 | 156.3 | |
| 10 | 104.1 | |
| 1' | 121.3 | |
| 2', 6' | 128.8 | 7.89 (d, 8.8) |
| 3', 5' | 116.1 | 6.91 (d, 8.8) |
| 4' | 161.2 | |
| Glucose Moiety | ||
| 1" | 73.5 | 4.69 (d, 9.8) |
| 2" | 79.1 | 4.08 (t, 9.2) |
| 3" | 78.6 | 3.75 (t, 8.8) |
| 4" | 70.6 | 3.48 (t, 8.8) |
| 5" | 81.4 | 3.51 (m) |
| 6" | 61.5 | 3.72 (m), 3.90 (m) |
| Rhamnose Moiety | ||
| 1'" | 100.7 | 4.98 (d, 1.5) |
| 2'" | 70.4 | 3.78 (m) |
| 3'" | 70.8 | 3.55 (dd, 9.2, 3.3) |
| 4'" | 72.1 | 3.21 (t, 9.2) |
| 5'" | 68.5 | 3.45 (m) |
| 6'" | 17.9 | 0.95 (d, 6.2) |
Note: NMR data is based on published literature and may vary slightly depending on experimental conditions.
The downfield chemical shift of the anomeric proton of the glucose (H-1") and its large coupling constant are characteristic of a β-C-glycosidic linkage. The anomeric proton of the rhamnose (H-1'") appears as a doublet with a small coupling constant, indicative of an α-linkage. Crucially, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) would show a correlation between the anomeric proton of the rhamnose (H-1'") and the C-2" of the glucose, confirming the 2"-O-rhamnoside linkage.
Comparison with Alternative Structural Elucidation Methods
While NMR and MS are the primary tools for confirming the structure of complex natural products, other techniques can provide complementary information.
Table 3: Comparison of Analytical Methods for Flavonoid Glycoside Analysis
| Technique | Principle | Advantages | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, including stereochemistry. | Requires relatively large amounts of pure sample; can be time-consuming. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | High sensitivity, requires small sample amounts, provides molecular weight and fragmentation data. | Does not provide detailed stereochemical information on its own. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light. | Simple, rapid, and non-destructive; provides information about the flavonoid class and substitution pattern. | Provides limited structural detail; not suitable for unambiguous identification of complex glycosides. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystal. | Provides the absolute and unambiguous 3D structure. | Requires a high-quality single crystal, which can be difficult to obtain for complex natural products. |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable results.
Sample Preparation for NMR Analysis
-
Dissolution: Accurately weigh 5-10 mg of purified this compound.
-
Solvent Selection: Dissolve the sample in a suitable deuterated solvent, typically 0.5-0.7 mL of DMSO-d₆ or methanol-d₄. DMSO-d₆ is often preferred for its ability to dissolve a wide range of flavonoid glycosides and for minimizing the exchange of hydroxyl protons.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal resolution and sensitivity.
-
1D Spectra: Acquire standard ¹H and ¹³C{¹H} NMR spectra.
-
2D Spectra: Perform a suite of 2D NMR experiments, including:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within the sugar and aromatic moieties.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for determining the glycosylation sites and the connectivity between the sugar units and the aglycone.
-
LC-MS Protocol for this compound Analysis
-
Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used for the separation of flavonoid glycosides.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic compounds.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes.
-
Scan Range: m/z 100-1000.
-
MS/MS Analysis: Data-dependent acquisition to trigger fragmentation of the most abundant ions.
-
Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the structural confirmation of this compound.
Conclusion
The structural confirmation of this compound is definitively achieved through the combined application of mass spectrometry and, most importantly, a full suite of NMR experiments. While MS provides crucial information on molecular weight and fragmentation, only NMR spectroscopy can provide the detailed atomic-level connectivity and stereochemical information required for unambiguous structural assignment. Alternative methods such as UV-Vis spectroscopy and X-ray crystallography can offer complementary data but are not sufficient on their own for complete elucidation of such a complex glycoside. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field of natural product chemistry and drug development.
References
Comparative study of different extraction methods for Vitexin-2"-O-rhamnoside.
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative study of various extraction methods for Vitexin-2"-O-rhamnoside, a C-glycosyl flavonoid with significant pharmacological potential. The following sections detail quantitative data, experimental protocols, and a visual representation of the extraction workflow to aid in the selection of an optimal extraction strategy.
Comparative Performance of Extraction Methods
The efficiency of an extraction method is determined by factors such as yield, purity, solvent consumption, and extraction time. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have shown greater efficiency compared to conventional methods like maceration and Soxhlet extraction.[1][2]
A study comparing various techniques for extracting flavonoids from Crataegus monogyna Jacq. found that both ultrasound and microwave-assisted methods had higher extraction efficiency than traditional methods.[1] In particular, an optimized microwave protocol resulted in the highest extraction efficiency and reproducibility.[1][2]
Furthermore, the use of surfactants like alkyl polyglycosides (APG) in conjunction with ultrasonic-assisted extraction has been shown to effectively extract this compound from Crataegus pinnatifida leaves.[3] Subsequent purification using macroporous resins can significantly increase the purity of the final product.[3][4]
Table 1: Comparison of Extraction Method Efficiency for Flavonoids including this compound
| Extraction Method | Key Advantages | Reported Efficiency/Yield | Reference |
| Microwave-Assisted Extraction (MAE) | High efficiency, shorter extraction time (less than 3 minutes) | Highest extraction efficiency with high reproducibility | [1][2] |
| Ultrasound-Assisted Extraction (UAE) | Higher efficiency than traditional methods | Higher extraction efficiency than maceration and Soxhlet | [1][2] |
| Ultrasound-Assisted Extraction with APG Surfactant | Enhanced extraction of target compounds | Good recovery (99.80-102.50% for VOR) | [3] |
| Soxhlet Extraction | Conventional method | Comparatively low extract yield | [2] |
| Maceration | Simple, requires minimal specialized equipment | Lower efficiency, requires more time | [2] |
Table 2: Purity and Recovery of this compound (VOR) after Macroporous Resin Purification
| Resin Type | Initial Purity of VOR | Purity of VOR after Purification | Recovery of VOR | Reference |
| HPD100B | 35.0% | 58.3% | 89.27% ± 0.42% | [3] |
| HPD-400 | 2.63% | 22.2% | 81.2% | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. The following are protocols for key experiments related to the extraction and analysis of this compound.
Ultrasound-Assisted Extraction (UAE) with Alkyl Polyglycoside (APG)
This method utilizes ultrasonic waves in conjunction with a surfactant to enhance the extraction process.
-
Plant Material: Dried and powdered leaves of Crataegus pinnatifida.
-
Solvent: An aqueous solution of APG0810 surfactant.
-
Procedure:
-
Mix the powdered plant material with the APG solution at a specific liquid-solid ratio.
-
Soak the mixture for a predetermined time.
-
Subject the mixture to ultrasonic irradiation using an ultrasonic bath or probe. Optimized parameters include ultrasonic power, APG concentration, ultrasonic time, and soaking time.[3]
-
After extraction, separate the supernatant from the solid residue by centrifugation or filtration.
-
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to a more efficient extraction.
-
Plant Material: Powdered top branches, flowers, and leaves.[1]
-
Solvent: Typically a hydroalcoholic solution (e.g., 50% ethanol).[2]
-
Procedure:
-
Place the powdered plant material in a suitable extraction vessel with the solvent.
-
Irradiate the mixture in a microwave extraction system. Key parameters to optimize are microwave power, extraction time, and temperature.[2]
-
After extraction, filter the mixture to obtain the crude extract.
-
Purification by Macroporous Resin Column Chromatography
This technique is used to separate and enrich the target flavonoid from the crude extract.
-
Procedure:
-
Adsorption: Pass the crude extract solution through a column packed with the selected resin at a specific flow rate.
-
Washing: Wash the column with deionized water to remove impurities.
-
Desorption: Elute the adsorbed flavonoids using an ethanol-water solution with a specific ethanol (B145695) concentration.
-
Collect the eluent containing the purified this compound.[3][4]
-
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a standard analytical technique for the separation, identification, and quantification of this compound.
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column, a pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1][5]
-
Mobile Phase: A gradient mixture of solvents such as acetonitrile (B52724) and acidified water is commonly used.[6]
-
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound and create a series of calibration standards by dilution.
-
Sample Preparation: Dissolve a known amount of the extract in the mobile phase or methanol (B129727) and filter it through a 0.45 µm syringe filter.[5]
-
Analysis: Inject the standard solutions and the sample extract into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards to determine the concentration in the sample.[5]
-
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the extraction and purification of this compound.
References
- 1. Influence of the extraction mode on the yield of hyperoside, vitexin and vitexin-2''-O-rhamnoside from Crataegus monogyna Jacq. (hawthorn) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of alkyl polyglycoside surfactant in ultrasonic-assisted extraction followed by macroporous resin enrichment for the separation of vitexin-2″-O-rhamnoside and vitexin from Crataegus pinnatifida leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside from hawthorn leaves extracts using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to HPLC and UPLC Methods for Vitexin-2"-O-rhamnoside Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Vitexin-2"-O-rhamnoside, a flavonoid with significant therapeutic potential, requires robust analytical methods for its determination in various matrices. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of this compound, supported by experimental data from published studies.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance parameters of HPLC and UPLC methods for the analysis of this compound, allowing for a direct comparison of their analytical capabilities.
Table 1: HPLC Method Validation Parameters for this compound Analysis
| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 |
| Linearity Range (µg/mL) | 4.05 - 202.50[1][2] | 0.5 - 100[3] | 1.00 - 100 |
| Correlation Coefficient (r²) | > 0.998[1][2] | 0.9925[3] | > 0.999 |
| Limit of Detection (LOD) | 0.6 ng[1][2] | 100 ng/mL[3] | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 2 ng[1][2] | 200 ng/mL[3] | 0.10 µg/mL |
| Precision (RSD %) | < 3% (Intra- and Inter-day)[1][2] | Not Specified | Not Specified |
| Accuracy/Recovery (%) | Not Specified | > 95%[3] | Not Specified |
Table 2: UPLC-ESI-MS/MS Method Validation Parameters for this compound Analysis
| Parameter | UPLC-ESI-MS/MS Method |
| Linearity Range (ng/mL) | 10 - 50,000[1] |
| Correlation Coefficient (r²) | Not Specified |
| Limit of Detection (LOD) | Not Specified |
| Limit of Quantitation (LOQ) | 10 ng/mL (as lower limit of linearity)[1] |
| Precision (RSD %) | < 15% (Intra- and Inter-run)[1] |
| Accuracy (RE %) | -10% to 10%[1] |
Experimental Protocols
Below are the detailed methodologies for the HPLC and UPLC experiments cited in this guide.
HPLC Method 1 Protocol[1][2]
-
Instrumentation: High-Performance Liquid Chromatograph.
-
Column: Shim-pack VP-ODS C18 (250 mm × 4.6 mm i.d., 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of tetrahydrofuran, acetonitrile (B52724), and 0.05% phosphoric acid solution in a ratio of 20:3:77 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 360 nm.
-
Analysis Time: 25 minutes.
HPLC Method 2 Protocol[3][4]
-
Instrumentation: Shimadzu Class-VP liquid phase chromatograph.
-
Column: Ascentis-phenyl supelco (250 mm x 4.6 mm i.d. x 5 µm).[3]
-
Mobile Phase: Gradient elution with ultrapure water (pH = 3.0, Solvent A) and acetonitrile (Solvent B).[3]
-
Flow Rate: 1.4 mL/min.[3]
-
Detection: UV detection at 340 nm.[3]
-
Analysis Time: 16 minutes.[3]
UPLC-ESI-MS/MS Method Protocol[1]
-
Instrumentation: Ultra-Performance Liquid Chromatography system coupled with an electrospray ionization tandem mass spectrometer (UPLC-ESI-MS/MS).
-
Column: ACQUITY UPLC BEH C18 (1.7 µm particle size).
-
Mobile Phase: Gradient elution using a mobile phase of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 0.20 mL/min.
-
Detection: Multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) interface.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the cross-validation of analytical methods like HPLC and UPLC.
Caption: Workflow for cross-validation of HPLC and UPLC methods.
References
Comparing the antioxidant potential of Vitexin-2"-O-rhamnoside with other natural flavonoids.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant potential of Vitexin-2"-O-rhamnoside with other prominent natural flavonoids. Leveraging available experimental data, this document aims to furnish an objective resource for evaluating its efficacy and understanding its mechanisms of action.
This compound, a C-glycosyl flavonoid predominantly found in medicinal plants such as hawthorn (Crataegus species), has demonstrated significant antioxidant properties.[1][2] Its unique structure, featuring a rhamnose moiety attached to the C-glycosyl vitexin (B1683572), influences its bioavailability and bioactivity. This guide delves into its comparative antioxidant capacity, mechanistic pathways, and the experimental protocols used for its evaluation.
Comparative Antioxidant Activity: A Quantitative Overview
Direct comparative studies detailing the IC50 values of this compound against a wide array of flavonoids in standardized antioxidant assays are limited in the current literature. However, by examining the antioxidant activities of its parent compound, vitexin, and other well-researched flavonoids, we can infer the potential standing of this compound.
It is important to note that the glycosylation pattern, including the type and position of the sugar moiety, can significantly impact the antioxidant capacity of a flavonoid. The addition of a rhamnose group in this compound may enhance its solubility, which could influence its activity in various assay systems.
The following table summarizes the reported antioxidant activities of vitexin and other common flavonoids. These values are provided to offer a comparative context.
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | FRAP Value (µM Fe(II)/µM) | Reference Compound |
| Vitexin | ~18.3 (in methanol) | - | - | Luteolin |
| Quercetin | ~9.65 | ~4.54 | Higher than Luteolin | Rutin |
| Luteolin | ~9.4 (in acetone) | - | 573.1 | Catechin |
| (+)-Catechin | >100 | ~15 | 689.4 | Luteolin |
Note: The IC50 values can vary significantly based on the experimental conditions, including the solvent and reaction time. The data presented is a synthesis from multiple sources for comparative purposes and not from a single head-to-head study.
Mechanistic Insights: Signaling Pathways
This compound exerts its antioxidant effects through multiple cellular pathways. Key among these are the activation of the PI3K/Akt and the Nrf2-ARE signaling pathways, which lead to the enhanced expression of endogenous antioxidant enzymes.
PI3K/Akt Signaling Pathway
In vivo studies have indicated that this compound can upregulate the phosphorylation of the PI3K/Akt signaling pathway.[1][3] This activation is associated with an increase in the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px), while concurrently reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[1]
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes. Under conditions of oxidative stress, flavonoids like vitexin and its derivatives can promote the dissociation of Nrf2 from its inhibitor, Keap1. Subsequently, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. This leads to the production of phase II detoxifying enzymes and antioxidant proteins, bolstering the cell's defense against oxidative damage.
Below is a diagram illustrating the activation of the Nrf2-ARE pathway by C-glycosyl flavonoids.
Experimental Protocols
Accurate assessment of antioxidant potential relies on standardized and reproducible experimental protocols. Below are detailed methodologies for three commonly employed antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark, amber-colored bottle.
-
Prepare stock solutions of this compound and other test flavonoids in methanol or DMSO.
-
Prepare a series of dilutions of the test compounds.
-
Ascorbic acid or Trolox is used as a positive control.
-
-
Assay Procedure:
-
Add 100 µL of each sample dilution to a 96-well microplate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions and dilutions of the test compounds as in the DPPH assay.
-
-
Assay Procedure:
-
Add 20 µL of each sample dilution to a 96-well microplate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Methodology:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-Tris(2-pyridyl)-s-triazine in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily and warm to 37°C before use.
-
-
Assay Procedure:
-
Add 20 µL of the sample dilution to a 96-well microplate.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
A standard curve is prepared using known concentrations of FeSO₄·7H₂O.
-
The antioxidant capacity of the sample is expressed as µM of Fe(II) equivalents per µM of the compound.
-
Below is a diagram visualizing the general workflow for the DPPH antioxidant assay.
Conclusion
This compound is a promising natural flavonoid with significant antioxidant potential, acting through the modulation of key cellular signaling pathways such as PI3K/Akt and Nrf2-ARE. While direct quantitative comparisons with a broad spectrum of other flavonoids are still emerging, the available data on its aglycone, vitexin, and related compounds suggest it holds a competitive position within this class of bioactive molecules. The provided experimental protocols offer a standardized framework for researchers to further investigate and quantify the antioxidant efficacy of this compound, contributing to a more comprehensive understanding of its therapeutic potential. Further head-to-head comparative studies are warranted to definitively establish its antioxidant potency relative to other well-known flavonoids.
References
A Comparative Guide to Validated Analytical Methods for the Simultaneous Determination of Multiple Flavonoids, Including Vitexin-2"-O-rhamnoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the simultaneous quantification of multiple flavonoids, with a specific focus on Vitexin-2"-O-rhamnoside. The objective is to offer a comparative overview of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods, supported by experimental data to aid in method selection and development.
Method Performance Comparison
The following tables summarize the performance characteristics of different validated methods for the simultaneous determination of flavonoids. These parameters are crucial for assessing the suitability of a method for a specific analytical purpose.
Table 1: Comparison of HPLC Method Performance Parameters
| Analyte | Linearity Range (μg/mL) | Correlation Coefficient (r²) | LOD (ng) | LOQ (ng) | Precision (RSD %) |
| This compound | 4.05 - 202.50[1][2][3] | > 0.998[1][2][3] | 0.6[1][2][3] | 2[1][2][3] | < 3[1][2][3] |
| Vitexin-2"-O-glucoside | 4.12 - 206.00[1][2][3] | > 0.998[1][2][3] | 0.6[1][2][3] | 2[1][2][3] | < 3[1][2][3] |
| Rutin | 1.64 - 82.00[1][2][3] | > 0.998[1][2][3] | 0.3[1][2][3] | 1[1][2][3] | < 3[1][2][3] |
| Vitexin | 1.74 - 87.00[1][2][3] | > 0.998[1][2][3] | 1[1][2][3] | 3[1][2][3] | < 3[1][2][3] |
| Hyperoside (B192233) | 1.41 - 70.60[1][2][3] | > 0.998[1][2][3] | 0.5[1][2][3] | 2[1][2][3] | < 3[1][2][3] |
| Quercetin | 1.25 - 20[4] | ≥ 0.9967[5] | 0.339 - 0.964 µg/mL[5] | 1.027 - 2.922 µg/mL[5] | ≤ 1.45 (intra-day)[4] |
| Kaempferol | 1.0 - 10[6] | > 0.998[6] | 0.10 µg/mL[6] | - | - |
Table 2: Comparison of UPLC-MS/MS Method Performance Parameters
| Analyte | Linearity Range | Precision (RSD %) | Accuracy (% Recovery) |
| Gallic Acid | 729-fold dynamic range[7] | < 9.5[7] | 94.3 - 98.8[7] |
| Quercitrin | 729-fold dynamic range[7] | < 9.5[7] | 88.9 - 98.8[7] |
| Quercetin | 729-fold dynamic range[7] | < 9.5[7] | 95.7 - 98.5[7] |
| Multiple Flavonoids (General) | - | < 2.07 (intra-day), < 2.44 (inter-day)[8] | 96.24 - 103.34[8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on validated methods found in the literature.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the simultaneous determination of Vitexin-2"-O-glucoside, this compound, Rutin, Vitexin, and Hyperoside.[1][2][3]
Chromatographic Conditions:
-
Column: Shim-pack VP-ODS C18 (250 mm × 4.6 mm i.d., 5 μm)[1][3]
-
Mobile Phase: Isocratic elution with Tetrahydrofuran/Acetonitrile/0.05% Phosphoric acid solution (20:3:77, v/v/v)[1][3]
Sample Preparation:
-
Accurately weigh the sample powder.
-
Add an appropriate volume of extraction solvent (e.g., 50% ethanol).[9]
-
Perform extraction using a suitable method (e.g., ultrasonication).
-
Centrifuge the extract and filter the supernatant through a 0.45 μm membrane filter before injection.
Validation Parameters: The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3]
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is highly sensitive and selective for the simultaneous determination of multiple flavonoids in complex matrices like plasma.[7]
Chromatographic and Mass Spectrometric Conditions:
-
Column: BEH C18 column (50 mm × 2.1 mm; i.d., 1.7 μm)[7]
-
Mobile Phase: Gradient elution with methanol (B129727) and 0.05% acetic acid (v/v).[8]
-
Flow Rate: 0.8 mL/min.[8]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[7]
Sample Preparation (for plasma samples):
-
To 100 µL of rat plasma, add 10 µL of the internal standard solution and 50 µL of 1% (v/v) formic acid.[7]
-
Vortex for 1 minute.[7]
-
Precipitate proteins by adding 400 µL of methanol and sonicate for 5 minutes.[7]
-
Centrifuge at 15,000× g for 5 minutes at 4 °C.[7]
-
Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen at 48 °C.[7]
-
Reconstitute the residue in 200 µL of the initial mobile phase for analysis.[7]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical methods.
References
- 1. Validation and application by HPLC for simultaneous determination of vitexin-2″-O-glucoside, vitexin-2″-O-rhamnoside, rutin, vitexin, and hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation and application by HPLC for simultaneous determination of vitexin-2″-O-glucoside, vitexin-2″-O-rhamnoside, rutin, vitexin, and hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scienggj.org [scienggj.org]
- 6. researchgate.net [researchgate.net]
- 7. A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat Plasma and Its Application to Comparative Pharmacokinetic Studies of Polygonum capitatum Extract in Rats [mdpi.com]
- 8. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RP-HPLC Method for Simultaneous Detection of Vitexin-2″-Orhamnoside and Hyperoside [wisdomlib.org]
Comparative pharmacokinetics of Vitexin-2"-O-rhamnoside after oral and intravenous administration.
This guide provides a comparative analysis of the pharmacokinetic profile of Vitexin-2"-O-rhamnoside (VR), a flavonoid glycoside, following oral and intravenous administration. The data presented is compiled from preclinical studies in animal models and is intended for researchers, scientists, and professionals in drug development.
Data Presentation: Pharmacokinetic Parameters
The pharmacokinetic parameters of this compound exhibit significant differences between intravenous and oral administration routes, primarily highlighting a low oral bioavailability.[1] The following table summarizes the key pharmacokinetic data obtained from studies in mice and rats.
| Parameter | Intravenous Administration | Oral Administration | Animal Model | Reference |
| Dose | 30 mg/kg | 30 mg/kg | Mice | [1] |
| Bioavailability (F) | Not Applicable | 4.89% | Mice | [1] |
Further detailed parameters such as Cmax, Tmax, and AUC for both administration routes from a single comparative study are not fully detailed in the provided search results. However, the significant difference in bioavailability underscores the poor absorption or extensive first-pass metabolism of orally administered this compound.[1] Studies have suggested that the efflux transporter P-glycoprotein may play a role in the low oral bioavailability of VR.[1][2] Co-administration with P-glycoprotein inhibitors like verapamil (B1683045) has been shown to increase the oral bioavailability of VR.[3]
Experimental Protocols
The following methodologies are based on preclinical pharmacokinetic studies of this compound.
Animal Models and Administration
-
Species: Healthy male and female mice or rats are commonly used.[4] All animal experiments are typically conducted under ethical guidelines.
-
Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with standard chow and water.
-
Drug Preparation: For intravenous administration, this compound is dissolved in a suitable vehicle, such as a mixture of propylene (B89431) glycol and water. For oral administration, VR is typically suspended in a similar vehicle and administered via oral gavage.[5]
-
Dosing: A common dosage used in studies is 30 mg/kg for both intravenous and oral routes to allow for direct comparison of bioavailability.[1][4]
Sample Collection and Analysis
-
Blood Sampling: Following administration, blood samples are collected at predetermined time points from sites like the orbital venous plexus into heparinized tubes. For intravenous routes, sampling might occur at 2, 5, 8, 11, 15, 20, 30, 45, 60, 90, and 120 minutes. For oral administration, time points could include 3, 5, 10, 15, 20, 30, 45, 60, 80, 120, and 180 minutes.
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at low temperatures (e.g., -20°C) until analysis.
-
Analytical Method: The concentration of this compound in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) with UV detection or a more sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[1][6][7][8]
-
Sample Preparation for Analysis: Plasma samples are typically deproteinized using a precipitating agent like methanol, followed by centrifugation.[9] An internal standard (e.g., hesperidin) is often added before precipitation to ensure accuracy.[7][9]
-
Chromatographic Conditions (HPLC): A common setup involves a C18 analytical column with a mobile phase consisting of acetonitrile (B52724) and formic acid in water.[9] The detection wavelength is typically set at 270 nm.[9]
-
Mass Spectrometry Conditions (LC-MS/MS): For higher sensitivity and selectivity, UPLC-MS/MS is employed.[6][7][8] The analysis is often performed in the positive ion mode using multiple reaction monitoring (MRM).[8] The mass transition for this compound is typically m/z 579 → 433.[8]
-
Pharmacokinetic Analysis
The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters, including maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2). The absolute oral bioavailability (F) is calculated using the formula: F = (AUCoral / AUCiv) × (Doseiv / Doseoral).
Mandatory Visualization
Experimental Workflow for Comparative Pharmacokinetic Study
Caption: Experimental workflow for pharmacokinetic comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of intestinal absorption of vitexin-2''-o-rhamnoside in hawthorn leaves flavonoids in rat using in situ and in vitro absorption models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academicjournals.org [academicjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of vitexin-2''-O-rhamnoside in rat plasma by ultra-performance liquid chromatography electrospray ionization tandem mass spectrometry and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resource.aminer.org [resource.aminer.org]
A comparative analysis of Vitexin-2"-O-rhamnoside from diverse botanical sources.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Vitexin-2"-O-rhamnoside Sources, Supported by Experimental Data.
This compound, a C-glycosyl flavonoid, has emerged as a compound of significant interest in the pharmaceutical and nutraceutical industries due to its diverse pharmacological activities. These include antioxidant, anti-inflammatory, immunomodulatory, and cardioprotective effects. This guide provides a comparative analysis of this compound from its primary botanical sources, with a focus on quantitative yields and detailed experimental protocols for its extraction and analysis. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select optimal botanical sources and methodologies for their specific research and development needs.
Quantitative Comparison of this compound Content
The concentration of this compound can vary significantly between different plant species, the part of the plant used, geographical location, and the extraction method employed. The following tables summarize the reported quantities of this compound in several key botanical sources. It is important to note that direct comparisons should be made with caution due to variations in extraction and analytical methodologies across studies.
Table 1: this compound Content in Passiflora Species
| Plant Species | Plant Part | Extraction Method | This compound Content (% of Lyophilized Extract) |
| Passiflora foetida | Leaves | Water Infusion | 7.21%[1][2] |
| Passiflora setacea | Leaves | Water Infusion | 3.66%[1][2] |
| Passiflora alata | Leaves | Water Infusion | 2.89%[1][2] |
Table 2: this compound Content in Crataegus (Hawthorn) Species
| Plant Species | Plant Part | This compound Content (mg/g Dry Weight) |
| Crataegus pinnatifida | Leaves | 62.3 mg/g[1] |
| Crataegus turkestanica | Leaves | 4.25 mg/g[3] |
| Crataegus curvisepala | Leaves | 0.03 mg/g[3] |
| Crataegus azarolus | Not Specified | 4.4% (w/w) of extract[4] |
| Crataegus pallasii | Not Specified | 4.4% (w/w) of extract[4] |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, although studies directly comparing the potency of the compound isolated from different botanical sources are limited. The primary activities reported in the literature include:
-
Antioxidant Activity: this compound demonstrates significant free radical scavenging capabilities. It has been shown to protect cells from oxidative stress induced by hydrogen peroxide[5].
-
Anti-inflammatory Effects: The compound has been noted to inhibit the production of pro-inflammatory cytokines.
-
Immunomodulatory Effects: It can enhance immune responses by promoting the proliferation of T and B lymphocytes and increasing the secretion of cytokines such as IL-2, IL-6, and IL-12[5].
-
Cardioprotective Action: this compound is implicated in the protection of the cardiovascular system.
A key molecular mechanism underlying some of these effects is the modulation of the PI3K/Akt signaling pathway . This pathway is crucial for regulating cell survival, proliferation, and apoptosis. This compound has been shown to increase the phosphorylation of PI3K and Akt, which in turn can inhibit apoptosis and promote cell survival[5].
Experimental Protocols
This section details the methodologies for the extraction, purification, and quantification of this compound from plant materials.
Extraction and Purification
A common method for the extraction and purification of this compound from plant material involves solvent extraction followed by chromatographic techniques.
-
Plant Material Preparation: Dried and powdered plant material (e.g., leaves) is used as the starting material.
-
Extraction:
-
Soxhlet Extraction: The powdered plant material is extracted with a suitable solvent such as ethanol (B145695) or methanol (B129727) in a Soxhlet apparatus.
-
Maceration: The plant material is soaked in a solvent (e.g., ethanol, methanol, or hydroalcoholic mixtures) for an extended period with occasional agitation.
-
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These modern techniques can offer higher extraction efficiency in a shorter time.
-
-
Purification using Macroporous Resins:
-
The crude extract is passed through a column packed with a suitable macroporous resin (e.g., HPD-400) to adsorb the flavonoids.
-
The column is washed with water to remove impurities.
-
The adsorbed flavonoids, including this compound, are then eluted with an ethanol-water mixture (e.g., 70% ethanol).
-
The eluate is collected and concentrated under reduced pressure to yield a purified flavonoid extract. After one run with HPD-400 resin, the content of vitexin-2″-O-rhamnoside in the product increased 8.43-fold from 2.63% to 22.2% with a recovery yield of 81.2%[1].
-
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a standard analytical technique for the separation, identification, and quantification of this compound.
-
Instrumentation and Conditions for Passiflora Species Analysis:
-
HPLC System: A liquid chromatograph equipped with a diode-array detector (DAD) or UV-Vis detector.
-
Column: Ascentis-phenyl column (250 mm x 4.6 mm i.d., 5 µm)[1].
-
Mobile Phase: A gradient of ultrapure water (pH = 3.0, Solvent A) and acetonitrile (B52724) (Solvent B)[1].
-
Flow Rate: 1.4 mL/min[1].
-
Detection: UV detection at 340 nm[1].
-
Total Analysis Time: 16 minutes[1].
-
-
Instrumentation and Conditions for Crataegus Species Analysis:
-
HPLC System: A liquid chromatograph with a UV photodiode array detector (UV-DAD).
-
Column: Shim-pack VP-ODS C18 column (250 mm × 4.6 mm i.d., 5 μm).
-
Mobile Phase: Isocratic mobile phase of tetrahydrofuran/acetonitrile/0.05% phosphoric acid solution (20:3:77, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 360 nm.
-
Total Analysis Time: 25 minutes.
-
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of pure this compound is prepared in methanol and serially diluted to create calibration standards.
-
Sample Preparation: A known amount of the dried plant extract is dissolved in the mobile phase or methanol and filtered through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Inject the standard solutions and the sample extract into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample extract.
-
Visualizations
Experimental Workflow for Extraction and Quantification
Caption: Workflow for the extraction, purification, and quantification of this compound.
Signaling Pathway: PI3K/Akt Inhibition
References
- 1. Separation of vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside from hawthorn leaves extracts using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cusabio.com [cusabio.com]
- 4. Effects of this compound and vitexin-4"-O-glucoside on growth and oxidative stress-induced cell apoptosis of human adipose-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of Vitexin-2"-O-rhamnoside: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of Vitexin-2"-O-rhamnoside, a flavonoid glycoside used in various research applications. Adherence to these guidelines will help ensure a safe laboratory environment and compliance with regulatory standards.
Hazard Identification and Safety Precautions
This compound is a naturally occurring flavonoid. While one Safety Data Sheet (SDS) indicates that it does not meet the criteria for hazardous classification according to Regulation (EC) No 1272/2008[1], another classifies it as causing skin irritation, serious eye irritation, and potential respiratory irritation[2][3]. Due to these potential hazards, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side protection.
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374[1].
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If handling fine powders or creating dust, use a respirator.
Work should be conducted in a well-ventilated area, preferably within a fume hood[4][5].
Quantitative Hazard Data Summary
For clear and easy reference, the following table summarizes the hazard classifications for this compound as identified in the available safety data sheets.
| Hazard Statement | Classification | GHS Code | Source |
| Skin corrosion/irritation | Category 2 | H315 | [2] |
| Serious eye damage/eye irritation | Category 2 | H319 | [2] |
| Specific target organ toxicity – Single exposure | Category 3, Respiratory tract irritation | H335 | [2] |
| Not classified as hazardous | Does not meet criteria for classification under CLP | N/A | [1][6] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound waste.
1. Waste Collection and Segregation:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and rinsate from cleaning glassware.
-
Segregate the waste into solid and liquid streams.
2. Solid Waste Disposal:
-
Place solid this compound waste and contaminated solids into a designated, well-labeled, and securely sealed container.
-
The container should be made of a compatible material.
-
Label the container clearly as "Solid Chemical Waste: this compound".
3. Liquid Waste Disposal:
-
For liquid waste, such as solutions of this compound in solvents like DMSO, methanol, or ethanol (B145695), collect it in a designated, sealed, and compatible waste container[7][8].
-
The container should be clearly labeled as "Organic Solvent Waste" and should list this compound as a component.
-
If the solvent is aqueous, it should be collected in a designated "Aqueous Waste" container[9].
4. Decontamination of Glassware and Surfaces:
-
Triple rinse any glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone)[5][9].
-
Collect the rinsate as hazardous waste and add it to the appropriate liquid waste container[5].
-
Wipe down any contaminated surfaces with a damp cloth, and dispose of the cloth as solid chemical waste.
5. Storage and Final Disposal:
-
Store all waste containers in a designated, well-ventilated, and secure area away from incompatible materials[1][4].
-
Ensure all waste containers are kept closed except when adding waste[5].
-
Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor, following all local, state, and federal regulations[4].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the step-by-step process for the safe disposal of this compound waste.
References
- 1. carlroth.com [carlroth.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. echemi.com [echemi.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Vitexin 2''-O-rhamnoside | C27H30O14 | CID 5282151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Vitexin-2''-O-rhamnoside | CAS:64820-99-1 | Manufacturer ChemFaces [chemfaces.com]
- 8. selleckchem.com [selleckchem.com]
- 9. youtube.com [youtube.com]
Comprehensive Safety and Handling Guide for Vitexin-2"-O-rhamnoside
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like Vitexin-2"-O-rhamnoside is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is a flavonoid glycoside that requires careful handling to minimize exposure and ensure personal safety.[1][2] While one Safety Data Sheet (SDS) indicates that the substance does not meet the criteria for hazardous classification under European CLP regulations, another classifies it as a skin and eye irritant (Category 2) and a respiratory tract irritant.[3][4] Therefore, adopting a cautious approach with appropriate personal protective equipment (PPE) is crucial.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the recommended PPE for handling this compound, compiled from various safety data sheets.
| Body Part | Personal Protective Equipment | Standard/Specification | Purpose |
| Eyes/Face | Safety goggles with side-shields | EN 166 (EU) or NIOSH (US) | To protect eyes from dust particles and splashes.[5] |
| Hands | Chemical-impermeable gloves | EN 374 | To prevent skin contact.[3][5] |
| Respiratory | Full-face respirator | NIOSH (US) or EN 149 (EU) | Recommended if exposure limits are exceeded or if dust is generated.[5] |
| Body | Laboratory coat, long-sleeved clothing | N/A | To protect skin from accidental contact. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe working environment.
| Procedure | Guideline | Rationale |
| Engineering Controls | Handle in a well-ventilated area, preferably with local exhaust ventilation. | To minimize inhalation of dust particles.[4] |
| Handling | Avoid dust formation. Avoid contact with skin, eyes, and clothing. Do not breathe mist, gas, or vapors.[5] | To prevent irritation and potential adverse health effects.[4] |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | To prevent accidental ingestion. |
| Storage | Store in a dry and dark place.[6] | To maintain the stability of the compound. |
Accidental Release and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed.
| Situation | Procedure | Notes |
| Spill | 1. Evacuate personnel to a safe area. 2. Control dust. 3. Mechanically take up the spilled material. 4. Place in appropriate, closed containers for disposal.[3] | Avoid generating dust during cleanup. |
| Disposal | 1. Consult with a local or national waste management expert. 2. Dispose of in accordance with local, state, and federal regulations. 3. Do not empty into drains.[3] | Proper disposal is essential to prevent environmental contamination. |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound from initial preparation to final disposal.
Caption: Logical workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
